molecular formula C8H8Br2O2 B1296824 1,4-Dibromo-2,5-dimethoxybenzene CAS No. 2674-34-2

1,4-Dibromo-2,5-dimethoxybenzene

Cat. No.: B1296824
CAS No.: 2674-34-2
M. Wt: 295.96 g/mol
InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dimethoxybenzene (CAS 2674-34-2) is a high-value aromatic compound that serves as a versatile building block in organic synthesis and advanced materials research. This compound, with a molecular formula of C 8 H 8 Br 2 O 2 and a molecular weight of 295.96 g/mol, is characterized by its white to almost white crystalline powder appearance and a melting point of 147 °C . Key Applications and Research Value: This compound is primarily employed as a crucial pharmaceutical intermediate . Its significant research value extends to the field of advanced materials, where it is used in the synthesis of compounds for molecular switches, transistors, and the manufacture of memory devices . The molecule possesses a symmetrical structure, with the benzene ring being planar and the molecular center acting as a crystallographic center of inversion . This symmetry, combined with the reactivity of the bromine atoms, makes it an excellent precursor for constructing more complex molecular architectures. Specifications and Handling: This product is supplied with a high purity of ≥98.0% (GC) . It is insoluble in water and should be stored at room temperature, preferably in a cool, dark place . According to GHS guidelines, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate protective equipment and handle the material in a well-ventilated environment. For Research Use Only: This product is intended for laboratory research purposes and is not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,5-dimethoxybenzene
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InChI

InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLRVOURKGRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282647
Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2674-34-2
Record name 2674-34-2
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Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Foundational & Exploratory

Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene from Hydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,4-dibromo-2,5-dimethoxybenzene, a valuable synthon in the development of conjugated polymers and other advanced materials.[1] The synthesis is a two-step process commencing with the methylation of hydroquinone (B1673460) to form the intermediate, 1,4-dimethoxybenzene (B90301), followed by the dibromination of this intermediate. This document outlines detailed experimental protocols for each step and presents key quantitative data in a clear, tabular format for ease of comparison.

I. Reaction Pathway

The synthesis proceeds through two sequential reactions:

  • Step 1: Methylation of Hydroquinone. Hydroquinone is first converted to 1,4-dimethoxybenzene (also known as hydroquinone dimethyl ether). This is typically achieved through a Williamson ether synthesis, where hydroquinone is treated with a methylating agent in the presence of a base.[2][3][4][5]

  • Step 2: Bromination of 1,4-dimethoxybenzene. The resulting 1,4-dimethoxybenzene is then subjected to electrophilic aromatic substitution to introduce two bromine atoms onto the benzene (B151609) ring, yielding the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination Hydroquinone Hydroquinone Dimethoxybenzene 1,4-Dimethoxybenzene Hydroquinone->Dimethoxybenzene Reagents1 Methylating Agent (e.g., Dimethyl Sulfate (B86663), Iodomethane) Base1 Base (e.g., NaOH, KOH) Dimethoxybenzene2 1,4-Dimethoxybenzene FinalProduct This compound Dimethoxybenzene2->FinalProduct Reagents2 Brominating Agent (e.g., NaBr/Oxone, NBS)

Figure 1: Reaction pathway for the synthesis of this compound from hydroquinone.

II. Experimental Protocols

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

Two primary methods for the methylation of hydroquinone are presented below.

Method A: Using Dimethyl Sulfate and Sodium Hydroxide (B78521)

This traditional method provides a high yield of 1,4-dimethoxybenzene.[3][5]

  • Materials:

    • Hydroquinone

    • 10% Sodium hydroxide (NaOH) solution

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Ethanol (B145695) (for recrystallization)

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly treat 1 mole of hydroquinone with 2.5 moles of 10% sodium hydroxide solution with stirring.[5]

    • With vigorous stirring, add 2 moles of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C, using a water bath for cooling if necessary.[5]

    • To complete the reaction and quench any unreacted dimethyl sulfate, heat the mixture on a boiling water bath for 30 minutes.[5]

    • After cooling, the solid product is isolated by filtration and washed with water.[5]

    • The crude product can be purified by recrystallization from ethanol or by vacuum distillation.[5]

Method B: Using Iodomethane (B122720) and Potassium Hydroxide

This method offers a high yield at room temperature.[2]

  • Materials:

  • Procedure:

    • To a solution of hydroquinone (4.00 g, 36.33 mmol) and KOH (8.32 g, 148.30 mmol) in 75 ml of DMSO, add iodomethane (4.98 ml, 9.99 mmol) dropwise.[2]

    • Stir the reaction mixture at room temperature (25°C) for 1 hour.[2]

    • Neutralize the reaction mixture by adding a saturated aqueous solution of NH₄Cl.[2]

    • Extract the product with dichloromethane (3 x 50 mL).[2]

    • Wash the combined organic phases several times with water (5 x 150 mL) to remove DMSO, then dry over anhydrous Na₂SO₄.[2]

    • Evaporate the solvent under reduced pressure to isolate the white solid product.[2]

Step 2: Synthesis of this compound from 1,4-Dimethoxybenzene

Solventless Bromination using Sodium Bromide and Oxone

This method is an environmentally conscious approach that avoids the use of hazardous halogenated solvents and liquid bromine.[1]

  • Materials:

    • 1,4-Dimethoxybenzene

    • Sodium bromide (NaBr)

    • Oxone (Potassium peroxymonosulfate)

    • 95% Ethyl alcohol

  • Procedure:

    • Place 1,4-dimethoxybenzene (0.56 g, 4.0 mmol), sodium bromide (0.82 g, 8.0 mmol), and Oxone (2.45 g, 4.0 mmol) in a mortar and pestle.[1]

    • Grind the mixture for approximately 15 minutes until a uniform waxy texture is achieved. The mixture may develop orange-brown streaks due to the transient presence of elemental bromine.[1]

    • Wash the solid with water while continuing to grind in the mortar, then collect the product on a fritted funnel.[1]

    • Recrystallize the product from 95% ethyl alcohol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to yield white, needle-like crystals.[1]

    • Collect the crystals by Büchner filtration and rinse with ice-cold ethanol.[1]

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic procedures.

Step Method Starting Material Reagents Molar Ratio (Starting Material:Reagent) Reaction Time Temperature Yield Reference
1 AHydroquinoneDimethyl Sulfate, NaOH1 : 2 (DMS)~1.5 hours<40°C then boiling water bath95% (as 4-methoxyphenol)[5]
1 BHydroquinoneIodomethane, KOH1 : 0.275 (CH₃I)1 hour25°C97%[2]
2 -1,4-DimethoxybenzeneNaBr, Oxone1 : 2 (NaBr), 1 : 1 (Oxone)15 minutesRoom Temperature83%[1]

IV. Logical Workflow for Synthesis and Purification

The overall workflow from starting material to purified product can be visualized as follows:

Synthesis_Workflow Start Start: Hydroquinone Methylation Step 1: Methylation (e.g., with Dimethyl Sulfate or Iodomethane) Start->Methylation Isolation1 Isolation of 1,4-Dimethoxybenzene (Filtration/Extraction) Methylation->Isolation1 Bromination Step 2: Bromination (e.g., Solventless with NaBr/Oxone) Isolation1->Bromination Isolation2 Isolation of Crude Product (Filtration and Washing) Bromination->Isolation2 Purification Purification (Recrystallization from Ethanol) Isolation2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Figure 2: General experimental workflow for the synthesis and purification of this compound.

References

1,4-Dibromo-2,5-dimethoxybenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene

Introduction

This compound is a substituted aromatic organohalogen compound with the chemical formula C₈H₈Br₂O₂.[1][2] It presents as a white to off-white or pale pink crystalline solid at room temperature.[1][3] This molecule is a key intermediate in organic synthesis, particularly valued as a building block for more complex molecules in the pharmaceutical and material science sectors.[4][5][6] Its utility stems from the unique electronic properties conferred by two electron-donating methoxy (B1213986) groups and two electron-withdrawing, yet reactive, bromine atoms on the benzene (B151609) ring.[7] This guide provides a comprehensive overview of its physical, chemical, and structural properties for researchers, scientists, and professionals in drug development.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[4][8][9]
Synonyms 2,5-Dibromo-1,4-dimethoxybenzene, 2,5-Dibromohydroquinone dimethyl ether[8][10][11]
CAS Number 2674-34-2[1][4][8]
Molecular Formula C₈H₈Br₂O₂[2][4][8]
Molecular Weight 295.96 g/mol [2][9]
Canonical SMILES COC1=CC(=C(C=C1Br)OC)Br[4][9]
InChI InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3[1][9]
InChIKey CHCLRVOURKGRSW-UHFFFAOYSA-N[4][8][9]

Physical and Chemical Properties

The physical and chemical characteristics of this compound determine its handling, storage, and application in synthesis.

PropertyValueSource(s)
Appearance White to almost white crystals or powder.[1][4][10]Thermo Fisher, Guidechem
Melting Point 141-149 °C[4][10][12]Thermo Fisher, ChemicalBook
Boiling Point 290.3 ± 35.0 °C (Predicted)[10]ChemicalBook
Density 2.24 g/cm³[10]ChemicalBook
Solubility Insoluble in water.[5][10]Fisher Scientific, ChemicalBook
Storage Store in a cool, dry, well-ventilated place away from oxidizing agents.[5] Keep container tightly sealed.[5]Fisher Scientific

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the activating methoxy groups and the bromine substituents. The methoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while the bromine atoms serve as excellent leaving groups in cross-coupling reactions.[7] This dual functionality makes it a versatile reagent for constructing complex molecular architectures.[7]

Its primary utility is realized in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[7] These reactions allow for the precise substitution of the bromine atoms with a wide variety of carbon-based fragments, enabling the synthesis of advanced materials and pharmaceutical compounds.[7]

G cluster_0 A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B (Primary Utility) C Organometallic Chemistry A->C (via Br atoms) D Electrophilic Aromatic Substitution A->D (Ring Reactivity) B1 Suzuki Coupling B->B1 B2 Heck Coupling B->B2 B3 Sonogashira Coupling B->B3 B4 Stille Coupling B->B4

Figure 1: Reactivity profile of this compound.

Spectroscopic and Crystallographic Data

Structural elucidation and confirmation are critical for verifying the identity and purity of the compound.

Data TypeDescription
¹H NMR Spectra available for proton environment analysis.[9][13]
¹³C NMR Spectra available for carbon skeleton analysis.[9]
Mass Spec. NIST Mass Spectrometry data available, with a top peak at m/z 296.[9]
IR Spectra FTIR and ATR-IR spectra are available for functional group identification.[9][14]
Crystal Data System: Monoclinic.[6] Cell: a=6.573 Å, b=8.438 Å, c=8.756 Å, β=90.14°.[6] Volume: 485.6 ų.[6] The molecule is generated by inversion symmetry.[6]

Experimental Protocols

Synthesis: Solventless Dibromination of 1,4-Dimethoxybenzene (B90301)

This protocol describes an environmentally friendly, solventless synthesis of this compound adapted from H. A. Tran and S. D. Taylor (2011).[15]

Materials:

  • 1,4-Dimethoxybenzene (4.0 mmol, 0.56 g)

  • Sodium Bromide (NaBr) (8.0 mmol, 0.82 g)

  • Oxone® (Potassium peroxymonosulfate) (4.0 mmol, 2.45 g)

  • Mortar and pestle

  • 95% Ethyl alcohol

Procedure:

  • Place 1,4-dimethoxybenzene and sodium bromide into a mortar.[15]

  • Add Oxone® to the mortar.[15]

  • Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a free-flowing white powder, then develop a tacky texture, and finally become a waxy solid as orange-brown streaks of bromine appear and fade.[15]

  • Once the reaction is complete (uniform waxy texture), add water to the mortar and continue grinding to wash the solid.[15]

  • Collect the crude solid product on a fritted funnel and wash with water. The resulting product is a pinkish, dense, grainy solid.[15]

Purification: Recrystallization

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of 95% ethyl alcohol and gently heat with a heat gun until the solid completely dissolves.[15]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

  • Collect the resulting white, needle-like crystals by Büchner filtration.[15]

  • Rinse the crystals with a small amount of ice-cold ethanol (B145695) and allow them to dry. The expected yield is approximately 83%.[15]

G A 1. Combine Reactants (1,4-Dimethoxybenzene, NaBr, Oxone®) in Mortar B 2. Grind for 15 min (Solid becomes waxy) A->B C 3. Workup (Wash solid with water in mortar) B->C D 4. Isolate Crude Product (Collect by filtration) C->D E 5. Purify (Recrystallize from 95% Ethanol) D->E F 6. Isolate Final Product (Collect white, needle-like crystals via filtration) E->F

Figure 2: Experimental workflow for the synthesis and purification.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard ClassGHS StatementPrecautionary Codes (Selected)
Skin Irritation H315: Causes skin irritation.[3][9]P280, P302+P352
Eye Irritation H319: Causes serious eye irritation.[3][9]P280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation.[3][9]P261, P304+P340

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.[15]

  • Avoid creating dust.[3]

  • Wear protective gloves, safety glasses, and appropriate lab attire.[1][3]

  • In case of contact, wash skin or eyes thoroughly with water.[3] Seek medical attention if irritation persists.[1][3]

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its well-defined physical properties, predictable reactivity in cross-coupling reactions, and established synthesis protocols make it a valuable intermediate for researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this chemical.

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene (CAS: 2674-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-dimethoxybenzene, a key chemical intermediate in various advanced applications, including the synthesis of conjugated polymers and as a pharmaceutical intermediate.[1][2] This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and a detailed experimental protocol for its synthesis.

Core Properties and Identifiers

This compound is a white to almost white crystalline powder.[3] Its unique structure, featuring two electron-donating methoxy (B1213986) groups and two electron-withdrawing bromine atoms on a benzene (B151609) ring, makes it a versatile reagent in organic synthesis.[1] This substitution pattern allows for controlled chemical modifications, particularly in cross-coupling reactions.[1]

Below is a summary of its key identifiers and physical properties.

IdentifierValue
CAS Number 2674-34-2
Molecular Formula C₈H₈Br₂O₂[3][4]
Molecular Weight 295.96 g/mol [3][4]
IUPAC Name This compound[5][6]
InChI Key CHCLRVOURKGRSW-UHFFFAOYSA-N[5][6]
SMILES COC1=CC(=C(C=C1Br)OC)Br[6]
Synonyms 2,5-Dibromo-1,4-dimethoxybenzene, 2,5-Dimethoxy-1,4-dibromobenzene, Benzene,1,4-dibromo-2,5-dimethoxy-[3]

Physical PropertyValue
Melting Point 144-149 °C[3][7]
Boiling Point 290.3 ± 35.0 °C (Predicted)[3][7]
Appearance White to almost white powder/crystal[3]
Solubility Insoluble in water[2]

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CAS_Number [label="CAS: 2674-34-2"]; Chemical_Name [label="this compound"]; Molecular_Formula [label="C₈H₈Br₂O₂"]; InChI_Key [label="InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N"];

CAS_Number -> Chemical_Name [label="identifies"]; Chemical_Name -> Molecular_Formula [label="has formula"]; Chemical_Name -> InChI_Key [label="has identifier"]; }

Caption: Logical relationship of key identifiers for the compound.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the identification and characterization of this compound.

Spectroscopic DataDetails
¹H NMR Spectra available, typically showing signals for the methoxy protons and the aromatic protons.
¹³C NMR Spectra available, showing characteristic peaks for the aromatic carbons and the methoxy carbons.
Mass Spectrometry GC-MS data available for fragmentation analysis.[6]
Infrared (IR) Spectra available, often obtained using a KBr wafer technique.[8]

The crystal structure of this compound has been determined by X-ray crystallography.[9]

Crystal DataValue
Crystal System Monoclinic[9]
Space Group P2₁/n[9]
Unit Cell Dimensions a = 6.573(1) Å, b = 8.438(2) Å, c = 8.756(2) Å, β = 90.14(3)°[9]
Volume 485.6(2) ų[9]
Z 2[9]

Experimental Protocol: Solventless Synthesis

A notable and environmentally conscious method for the synthesis of this compound is through the solventless dibromination of 1,4-dimethoxybenzene (B90301). This method avoids the use of hazardous halogenated solvents and liquid bromine.

Materials:

  • 1,4-dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (Potassium peroxymonosulfate)

  • Water

  • 95% Ethyl alcohol

Equipment:

  • Mortar and pestle

  • Fritted funnel

  • Büchner funnel and flask

  • Erlenmeyer flask

  • Heat gun

Procedure:

  • In a mortar, combine 1,4-dimethoxybenzene (0.56 g, 4.0 mmol) and sodium bromide (0.82 g, 8.0 mmol).

  • Add Oxone® (2.45 g, 4.0 mmol) to the mixture.

  • Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a white powder, then become tacky, and finally develop a waxy texture with orange-brown streaks, indicating the formation of bromine.

  • Once the reaction is complete (the mixture is a waxy solid with an orange color), add water to the mortar and continue grinding to wash the solid.

  • Collect the solid product on a fritted funnel. The resulting product should be a pinkish, grainy solid.

  • For recrystallization, transfer the crude product to an Erlenmeyer flask.

  • Gradually heat the flask with a heat gun while adding 95% ethyl alcohol until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the resulting white, needle-like crystals by Büchner filtration, rinsing with a small amount of ice-cold ethanol.

  • The expected yield is approximately 0.98 g (83%).

Synthesis_Workflow Start Start: 1,4-dimethoxybenzene Reagents Add NaBr and Oxone® Start->Reagents Grinding Grind in mortar and pestle (15 min) Reagents->Grinding Reaction Formation of waxy orange solid Grinding->Reaction Washing Wash with water Reaction->Washing Filtration1 Collect on fritted funnel Washing->Filtration1 Recrystallization Recrystallize from 95% ethanol Filtration1->Recrystallization Filtration2 Collect crystals via Büchner filtration Recrystallization->Filtration2 Product Product: this compound Filtration2->Product

Caption: Workflow for the solventless synthesis of the compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of complex molecules. Its primary utility stems from the reactivity of the two bromine atoms, which can be readily displaced or used as handles in various cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of:

  • Conjugated Polymers: It is used in the preparation of water-soluble polyfluorene derivatives.[3]

  • Molecular Electronics: It is an important intermediate in the synthesis of molecules that can be used as molecular switches, transistors, and in memory devices.[9]

  • Pharmaceutical Intermediates: It is employed as an intermediate in the synthesis of various pharmaceutical compounds.[2]

Synthetic_Utility Core This compound Reaction1 Suzuki Coupling Core->Reaction1 [Pd catalyst] Reaction2 Heck Coupling Core->Reaction2 [Pd catalyst] Reaction3 Sonogashira Coupling Core->Reaction3 [Pd/Cu catalyst] Product1 Complex Molecule 1 (e.g., Conjugated Polymer) Reaction1->Product1 Product2 Complex Molecule 2 (e.g., Pharmaceutical Intermediate) Reaction2->Product2 Product3 Complex Molecule 3 (e.g., Material for Molecular Electronics) Reaction3->Product3

Caption: Role as a versatile building block in organic synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

  • Skin Irritation: Category 2[10]

  • Eye Irritation: Category 2[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes, and avoid the formation of dust. Wear appropriate personal protective equipment, including gloves and eye protection.

  • Storage: Keep in a dry area at room temperature. Store away from oxidizing agents.[2]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. It is a non-combustible solid, but containers may burn.

  • Spills: For minor spills, sweep up and shovel into a suitable, closed container for disposal, avoiding dust creation. For major spills, evacuate the area and control personal contact with the substance.

Always consult the safety data sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to the Molecular and Crystal Structure of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and crystallographic data of 1,4-Dibromo-2,5-dimethoxybenzene (C₈H₈Br₂O₂), an important intermediate in the synthesis of molecular electronics components such as switches and transistors.[1] The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into the compound's three-dimensional arrangement in the solid state.

Molecular Structure

This compound consists of a central benzene (B151609) ring substituted with two bromine atoms and two methoxy (B1213986) groups at the 1,4 and 2,5 positions, respectively. The crystal structure analysis reveals that the asymmetric unit contains one-half of the molecule.[1] The complete molecule is generated by a crystallographic inversion center, which results in a centrosymmetric molecular geometry.[1] The benzene ring is planar, with the bond lengths and angles falling within normal ranges.[1]

Molecular structure of this compound.

Crystal Data and Structure Refinement

The crystallographic data was obtained at a temperature of 298 K using Mo Kα radiation.[1] The compound crystallizes in the monoclinic system.[1] A summary of the crystal data and refinement parameters is provided in the table below.

Parameter Value
Empirical Formula C₈H₈Br₂O₂
Formula Weight (Mᵣ) 295.94
Temperature (K) 298
Wavelength (Å) 0.71073 (Mo Kα)
Crystal System Monoclinic
a (Å) 6.573 (1)[1]
b (Å) 8.438 (2)[1]
c (Å) 8.756 (2)[1]
β (°) 90.14 (3)[1]
Volume (ų) 485.6 (2)[1]
Z 2[1]
Absorption Coefficient (μ, mm⁻¹) 8.30[1]
F(000) 284
Crystal Size (mm) 0.20 × 0.10 × 0.10[1]
Reflections Collected 1761[1]
Independent Reflections 884[1]
R_int 0.112[1]
Reflections [I > 2σ(I)] 622[1]
Data / Restraints / Parameters 884 / 0 / 55[1]
Goodness-of-fit on F² (S) 1.01[1]
Final R indices [I > 2σ(I)] R1 = 0.044, wR2 = 0.102[1]
Largest diff. peak/hole (e.Å⁻³) 0.58 / -0.41[1]

Selected Geometric Parameters

The table below lists a key bond length as reported in the crystallographic study.

Bond Length (Å)
Br—C21.897 (5)[1]

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized following a previously reported literature method.[1] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a methanolic solution (0.30 g of the compound in 25 ml of methanol) at room temperature over a period of approximately 15 days.[1]

Data Collection and Processing

An Enraf–Nonius CAD-4 diffractometer was utilized for the collection of diffraction data.[1] An absorption correction was applied using a ψ scan method.[1] The intensity of three standard reflections was monitored every 200 reflections, showing a decay of only 1%.[1] The collected data were reduced using the XCAD4 program.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined on F² using SHELXL97.[1] Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms. Aromatic C—H distances were set to 0.93 Å and methyl C—H distances to 0.96 Å.[1] The molecular graphics were generated using the SHELXTL software package.[1]

cluster_exp Experimental Workflow for Crystal Structure Determination synthesis Synthesis of Compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Data Collection (Enraf–Nonius CAD-4) selection->data_collection data_reduction Data Reduction (XCAD4) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement validation Validation & Analysis (checkCIF) structure_refinement->validation deposition Data Deposition (e.g., CCDC) validation->deposition

Workflow of a single-crystal X-ray diffraction experiment.

References

The Solubility Profile of 1,4-Dibromo-2,5-dimethoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility Characteristics and Practical Applications for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dibromo-2,5-dimethoxybenzene in common organic solvents. As a key intermediate in the synthesis of various organic molecules, including potential molecular switches and pharmaceutical compounds, understanding its solubility is paramount for researchers in organic synthesis, materials science, and drug discovery.[1] This document outlines its qualitative solubility, a detailed experimental protocol for solubility determination, and a representative synthetic workflow.

Core Physical and Chemical Properties

This compound is a white crystalline solid. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₈Br₂O₂[2]
Molecular Weight295.96 g/mol [2]
Melting Point144-149 °C[3]
AppearanceWhite to off-white crystalline powder[3]
Water SolubilityInsoluble[3][4]

Qualitative Solubility in Common Organic Solvents

One study notes the formation of single crystals of this compound through the slow evaporation of a methanolic solution, which qualitatively confirms its solubility in methanol.[1] Based on its structure, a summary of its predicted qualitative solubility is presented below.

SolventPredicted Qualitative SolubilityRationale
WaterInsolubleConfirmed by multiple sources.[3][4]
MethanolSparingly to Moderately SolubleSupported by its use in recrystallization.[1]
EthanolSparingly to Moderately SolubleSimilar polarity to methanol.
AcetoneSolubleAprotic polar solvent, effective for many organic solids.
DichloromethaneSolubleA common solvent for a wide range of organic compounds.
ChloroformSolubleSimilar properties to dichloromethane.
Ethyl AcetateModerately SolubleA moderately polar solvent.
TolueneSparingly SolubleA nonpolar aromatic solvent; some solubility is expected due to the benzene (B151609) ring.
HexaneInsoluble to Sparingly SolubleA nonpolar aliphatic solvent; likely to be a poor solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

  • Syringe filters (chemically resistant to the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish with the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

    Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent used for evaporation in L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Synthetic Workflow Visualization

This compound serves as a valuable precursor in organic synthesis. For instance, it is an intermediate in the synthesis of 4-(2',5'-dimethoxy-4'-acetylthiophenyl)phenyl-nonafluorobiphenyl, a molecule with potential applications in molecular electronics.[1] The following diagram illustrates a generalized synthetic workflow starting from this compound.

G A 1,4-Dibromo-2,5- dimethoxybenzene B Intermediate A A->B Reaction 1 (e.g., Suzuki Coupling) C Intermediate B B->C Reaction 2 (e.g., Nucleophilic Substitution) D Final Product C->D Reaction 3 (e.g., Functional Group Modification)

A generalized synthetic pathway starting from this compound.

This diagram illustrates a multi-step synthesis where this compound is sequentially modified through a series of chemical reactions to yield a final target molecule. Each step involves a specific type of chemical transformation, such as a cross-coupling reaction followed by substitution and further functionalization, to build up molecular complexity.

References

A Technical Guide to the Spectral Data of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dibromo-2,5-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈Br₂O₂[1][2][3]

  • Molecular Weight: 295.96 g/mol [1][4]

  • CAS Number: 2674-34-2[1][3][5]

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.11Singlet2HAr-H
3.86Singlet6H-OCH

Solvent: CDCl₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
150.2C -OCH₃
118.0C -H
110.1C -Br
56.8-OC H₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2998-2832MediumC-H stretch (aromatic and aliphatic)
1580, 1485StrongC=C stretch (aromatic ring)
1215StrongC-O stretch (aryl ether)
1035StrongC-O stretch (aryl ether)
860StrongC-H bend (out-of-plane)
685MediumC-Br stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.[7]

Mass Spectrometry Data

m/zRelative IntensityAssignment
298High[M+2]⁺• (with ⁸¹Br₂)
296High[M]⁺• (with ⁷⁹Br⁸¹Br)
294High[M-2]⁺• (with ⁷⁹Br₂)
283Medium[M-CH₃]⁺ (with ⁷⁹Br⁸¹Br)
281Medium[M-CH₃]⁺ (with ⁷⁹Br₂)
202Low[M-Br-CH₃]⁺

Ionization Method: Electron Impact (EI)

The presence of two bromine atoms is indicated by the characteristic isotopic pattern of the molecular ion peak, with intense signals at m/z 294, 296, and 298, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[10]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[9][10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[10]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.[10]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[10]

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[10]

    • Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (B1202638) (TMS).[11]

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place a portion of the powdered mixture into a pellet press.

    • Apply pressure (typically several tons) to form a thin, transparent or translucent KBr pellet.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[12]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[12]

    • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[12]

  • Data Acquisition:

    • Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical range for data collection is 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction:

    • For a solid sample like this compound, it can be introduced directly into the ion source via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase within the vacuum of the mass spectrometer.[7]

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS), which separates the sample from the solvent and other impurities before it enters the mass spectrometer.[7]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for electron impact ionization).[8][13]

    • This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺•).[13]

  • Mass Analysis:

    • The newly formed ions are accelerated by an electric field and directed into a mass analyzer.[7]

    • In the mass analyzer (e.g., a quadrupole or a magnetic sector), the ions are separated based on their mass-to-charge ratio (m/z).[7]

  • Detection:

    • The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[7]

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.[8]

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and derived structural information.

Experimental_Workflow start Start: Pure Compound sample_prep Sample Preparation (Dissolution, Pelletizing, etc.) start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq data_proc Data Processing (FT, Baseline Correction, etc.) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp structure_elucid Structure Elucidation & Verification spectral_interp->structure_elucid end End: Characterized Compound structure_elucid->end

Caption: Generalized workflow for spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dimethoxybenzene is a versatile symmetrically substituted aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional organic molecules. Its value stems from the presence of two reactive bromine atoms, which can be selectively or sequentially functionalized, and two electron-donating methoxy (B1213986) groups that influence the reactivity of the benzene (B151609) ring. This guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, with a focus on cross-coupling reactions and strategies for selective functionalization. The information presented is intended to assist researchers in designing synthetic routes for novel materials and pharmaceutical agents.

The core of this compound's utility lies in the capacity of its bromine atoms to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, often catalyzed by transition metals like palladium, allow for the introduction of diverse substituents, leading to complex molecular architectures.

Reactivity of the Bromine Atoms

The two bromine atoms in this compound are chemically equivalent due to the molecule's symmetry. However, the substitution of one bromine atom can electronically and sterically influence the reactivity of the second, enabling both symmetrical and unsymmetrical disubstitution patterns. The electron-donating nature of the methoxy groups activates the benzene ring, making the bromine atoms susceptible to oxidative addition in catalytic cycles.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for the functionalization of this compound. These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. The reactivity of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a derivative of the title compound, highlights the utility of this chemistry in synthesizing tubulin polymerization inhibitors and potent 5-HT2A receptor agonists.[1] Side reactions such as protodeboronation can occur, especially with electron-rich substrates, leading to the formation of 1-bromo-2,5-dimethoxybenzene (B144562) and reduced yields of the desired coupled product.[2]

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a key method for synthesizing aryl alkynes, which are precursors to conjugated polymers and other advanced materials. Achieving selective mono-alkynylation can be challenging due to the two reactive bromide sites. Strategies to favor mono-substitution include controlling the stoichiometry by using a slight excess of the dibromo starting material, lowering the reaction temperature, and slow addition of the alkyne.[3]

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for the synthesis of stilbenes and other vinylated aromatic compounds. Both mono- and double-Heck reactions can be performed by controlling the stoichiometry of the reactants and the catalyst loading.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. The Stille reaction is known for its tolerance of a wide range of functional groups.[4] Both mono- and di-substituted products can be obtained by carefully controlling the reaction conditions.[4]

Synthesis of Unsymmetrical Derivatives

A key challenge and opportunity in the chemistry of this compound is the synthesis of unsymmetrical derivatives, where the two bromine atoms are replaced by different functional groups. This is typically achieved through a stepwise approach:

  • Monofunctionalization: The first step involves a selective mono-cross-coupling reaction. As mentioned, this can often be achieved by using a stoichiometric excess of the dibromo compound relative to the coupling partner and carefully controlling the reaction conditions.

  • Isolation of the Monofunctionalized Intermediate: The resulting 4-bromo-2,5-dimethoxy-substituted intermediate is isolated and purified.

  • Second Functionalization: The remaining bromine atom is then subjected to a second, different cross-coupling reaction to introduce the second functional group.

This stepwise approach allows for the rational design and synthesis of a vast array of complex, unsymmetrically substituted aromatic compounds.

Data Presentation

The following tables summarize representative quantitative data for various cross-coupling reactions involving this compound and its derivatives.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)NotesReference
Suzuki-Miyaura Aryl/Heteroaryl HalidePd(OAc)₂ / SPhosK₃PO₄Toluene/Water80-1102-24Moderate to HighGeneral conditions for the boronic acid derivative.[1]--INVALID-LINK--
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / DIPATHF / TolueneRT - 80-Good to ExcellentGeneral protocol for dibromoarenes.[3]--INVALID-LINK--
Heck Terminal Alkene"Ligand-Free" PalladiumNaOAcNMP1402.5-7Up to 90%Double arylation of terminal alkenes with aryl bromides.[5]--INVALID-LINK--
Stille OrganostannanePd(PPh₃)₄-Toluene80-11012-24GoodGeneral protocol for mono-arylation of dibromoarenes.[4]--INVALID-LINK--

Table 1: Summary of Cross-Coupling Reactions of this compound and its Derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the boronic acid derivative of this compound with an aryl or heteroaryl halide.

Materials:

  • (4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 equivalents)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add (4-Bromo-2,5-dimethoxyphenyl)boronic acid, the aryl or heteroaryl halide, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and ligand under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a dibromoarene with a terminal alkyne.

Materials:

  • This compound (1.0 equivalent for di-substitution, excess for mono-substitution)

  • Terminal alkyne (2.2 equivalents for di-substitution, 1.0 equivalent for mono-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N or DIPA, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the dibromoarene, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium (B1175870) chloride.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Base solvent Add Anhydrous/Degassed Solvent reagents->solvent degas Degas Mixture (Inert Gas Purge) solvent->degas heat Heat to Desired Temperature (e.g., 80-140 °C) degas->heat stir Stir for Required Time (Monitor by TLC/GC-MS) heat->stir quench Quench Reaction (e.g., add water) stir->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Characterize Final Product

Caption: General experimental workflow for cross-coupling reactions.

signaling_pathway start This compound mono_product Mono-substituted Intermediate start->mono_product Mono-coupling (e.g., Suzuki, Sonogashira) [Catalyst 1, Reagent A] di_product_sym Symmetrical Di-substituted Product start->di_product_sym Double-coupling (e.g., Heck, Stille) [Catalyst, Reagent B] di_product_unsym Unsymmetrical Di-substituted Product mono_product->di_product_unsym Second Coupling [Catalyst 2, Reagent C]

Caption: Reaction pathways for functionalization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The reactivity of its two bromine atoms in a variety of palladium-catalyzed cross-coupling reactions allows for the construction of a diverse range of complex organic molecules. By carefully controlling reaction conditions, including stoichiometry, catalyst systems, and temperature, researchers can achieve selective mono- or di-functionalization, leading to both symmetrical and unsymmetrical products. The protocols and data presented in this guide provide a solid foundation for the application of this compound in the development of novel pharmaceuticals and advanced materials.

References

The Versatile Building Block: A Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dimethoxybenzene is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of advanced organic materials. Its unique molecular architecture, featuring two bromine atoms and two electron-donating methoxy (B1213986) groups, provides a versatile platform for a variety of polymerization and cross-coupling reactions. This technical guide explores the potential applications of this compound in materials science, with a focus on its role in the development of conductive polymers, organic semiconductors, and luminescent materials. We will delve into the quantitative properties of materials derived from this compound, provide detailed experimental protocols for their synthesis, and visualize key synthetic pathways.

Core Applications in Materials Science

The strategic placement of reactive bromine atoms and activating methoxy groups on the benzene (B151609) ring makes this compound an ideal monomer and intermediate for the synthesis of π-conjugated systems. These materials are at the forefront of research in organic electronics and photonics due to their unique optical and electronic properties.

Conductive Polymers and Organic Semiconductors

This compound is a key precursor for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives and other conjugated polymers. The methoxy groups enhance the solubility and processability of the resulting polymers and modulate their electronic properties. The bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of complex polymer backbones.

One of the most prominent polymers synthesized from this building block is poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMPV) . The properties of PDMPV and related materials are summarized in the table below.

PropertyMaterialValueCitation(s)
Electrical Conductivity Iodine-doped PDMPV10-100 S/cm[1]
FeCl3-doped copolymers with PMPV100 to ~10² S/cm[2]
Charge Carrier Mobility Unsubstituted PPV (hole mobility)10⁻⁵ cm²/Vs at 10⁵ V/cm (room temperature)[3]
Photoluminescence (PL) PDMPV FilmEmission peak at ~590 nm[4]
PPE-PPV Copolymers in THF solutionQuantum Yields: 0.50 - 0.80[5]
Thermal Stability MPE-PPV (a related derivative)Glass Transition Temperature (Tg): 111 °C[6]
Hyperbranched PPV derivativesOnset of weight loss: 358 - 382 °C[7]
Luminescent Materials

The extended π-conjugation in polymers derived from this compound often leads to strong photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the polymer backbone and side chains. For instance, poly[(2,5-dialkoxy-1,4-phenylene)vinylene]s exhibit a red-shifted emission compared to the parent PPV.[4]

Key Synthetic Methodologies & Experimental Protocols

The synthesis of advanced materials from this compound primarily relies on palladium-catalyzed cross-coupling reactions and specific polymerization techniques.

Gilch Polymerization for Poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMPV) Synthesis

The Gilch polymerization is a common method for synthesizing PPV derivatives. It involves the base-induced polymerization of a bis(halomethyl)benzene monomer.

Experimental Protocol:

  • Monomer Synthesis (1,4-Bis(chloromethyl)-2,5-dimethoxybenzene): A detailed procedure for a similar monomer, 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene, involves the alkylation of 4-methoxyphenol (B1676288) followed by chloromethylation using acetic acid as a cosolvent.[3]

  • Polymerization:

    • In a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, dissolve the monomer, 2,5-bis(chloromethyl)-1,4-dimethoxybenzene, in a dry solvent like THF.

    • Prepare a solution of a strong base, such as potassium tert-butoxide (1M in THF).

    • Add the base solution dropwise to the monomer solution with vigorous stirring. The reaction mixture will typically change color and increase in viscosity.

    • Continue stirring at the polymerization temperature for a set period (e.g., 2 hours).

    • Quench the reaction by adding a small amount of acetic acid.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the polymer, wash it with methanol, and dry it under reduced pressure to obtain the final product.[8]

Gilch_Polymerization Monomer 1,4-Bis(chloromethyl)- 2,5-dimethoxybenzene Intermediate Quinodimethane Intermediate Monomer->Intermediate Base-induced 1,6-elimination Base Potassium tert-butoxide Polymer Poly(2,5-dimethoxy-1,4- phenylene vinylene) (PDMPV) Intermediate->Polymer Polymerization

Caption: Gilch polymerization workflow for PDMPV synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base such as potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).[1][9]

  • Seal the flask and degas the mixture by performing several vacuum/backfill cycles with the inert gas.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction progress using techniques like TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[1]

Suzuki_Coupling Reactants This compound + Arylboronic Acid Product Aryl-substituted 2,5-dimethoxybenzene Reactants->Product C-C Bond Formation Catalyst Pd Catalyst + Base

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a base like potassium carbonate (2.0 equiv), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (10 mol%).

  • Add a suitable solvent, for instance, N-methyl-2-pyrrolidone (NMP).

  • Prepare a solution of the palladium catalyst (e.g., [(P(C₅H₁₀N)₃)₂PdCl₂], 0.05 mol%) in a dry, degassed solvent like THF.

  • Heat the reaction mixture to 100 °C.

  • Add the catalyst solution to the hot reaction mixture via syringe and stir vigorously for the required time (e.g., 3 hours).

  • Monitor the reaction by GC/MS.

  • Upon completion, cool the mixture, quench with 1 M hydrochloric acid, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Heck_Coupling Reactants This compound + Alkene Product Vinylated 2,5-dimethoxybenzene Reactants->Product C-C Bond Formation Catalyst Pd Catalyst + Base

Caption: Heck coupling reaction for vinylation.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Add an anhydrous solvent such as THF or DMF.

  • Add the terminal alkyne (e.g., phenylacetylene, 2.2-2.5 equiv) via syringe.

  • Finally, add a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (3-4 equiv).

  • Stir the mixture at room temperature for 30 minutes, then heat to 50-80 °C.

  • Monitor the reaction's progress.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, concentrate it, and purify the product by column chromatography.

Sonogashira_Coupling Reactants This compound + Terminal Alkyne Product Alkynylated 2,5-dimethoxybenzene Reactants->Product C-C Bond Formation Catalyst Pd/Cu Catalyst + Base

Caption: Sonogashira coupling for alkynylation.

Conclusion

This compound stands out as a pivotal precursor in the field of materials science, enabling the synthesis of a wide array of functional organic materials. Its utility in creating conductive polymers, organic semiconductors, and luminescent materials with tunable properties underscores its importance. The synthetic pathways detailed in this guide, including Gilch polymerization and various palladium-catalyzed cross-coupling reactions, provide researchers with powerful tools to design and fabricate novel materials for next-generation electronic and photonic devices. Further exploration of this versatile building block is poised to unlock new possibilities in the development of advanced functional materials.

References

The Strategic Role of 1,4-Dibromo-2,5-dimethoxybenzene in the Synthesis of Advanced Conducting Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel conducting polymers with tailored electronic and physical properties is a cornerstone of modern materials science. Within this landscape, 1,4-dibromo-2,5-dimethoxybenzene has emerged as a critical monomeric building block. Its symmetric structure, featuring two reactive bromine sites and electron-donating methoxy (B1213986) groups, provides a versatile platform for the synthesis of a variety of conjugated polymers, most notably derivatives of poly(p-phenylene vinylene) (PPV) and other poly(phenylene)-based materials. These polymers are of significant interest for applications ranging from organic electronics to biomedical sensors.[1][2][3] This technical guide provides an in-depth exploration of the use of this compound as a monomer, detailing polymerization methodologies, key experimental protocols, and the properties of the resulting conductive polymers.

Polymerization Strategies and Mechanisms

The primary route to polymerizing this compound involves cross-coupling reactions that facilitate the formation of extended π-conjugated systems. The choice of polymerization technique significantly influences the resulting polymer's molecular weight, solubility, and ultimately, its electronic properties.

One of the most prevalent methods is the Horner-Wadsworth-Emmons (HWE) olefination reaction . This approach is a cornerstone for the synthesis of poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMOV) and its derivatives. In this multi-step process, this compound is first converted to a bis(phosphonium) or bis(phosphonate) salt. Subsequent reaction with a dialdehyde (B1249045) under basic conditions yields the desired PPV derivative. The electron-donating methoxy groups on the phenylene ring enhance the polymer's solubility and influence its photophysical properties.[4]

Another powerful technique is the Sonogashira coupling reaction . This palladium- and copper-catalyzed cross-coupling of the dibromo monomer with a diethynyl comonomer allows for the creation of polymers with alternating phenylene and acetylene (B1199291) units.[5] This method offers a high degree of control over the polymer structure.

The Yamamoto coupling , a nickel-catalyzed polymerization of aryl dihalides, presents another viable pathway. This method involves the dehalogenative polycondensation of this compound to form poly(2,5-dimethoxyphenylene).

Below is a diagram illustrating the general polymerization pathway of this compound into a poly(phenylene vinylene) derivative, a common class of conducting polymers synthesized from this monomer.

Polymerization_Pathway Monomer 1,4-Dibromo- 2,5-dimethoxybenzene Intermediate Intermediate (e.g., Bis(phosphonate ester)) Monomer->Intermediate Reaction (e.g., Arbuzov) Polymer Conducting Polymer (e.g., Poly(2,5-dimethoxy- 1,4-phenylene vinylene)) Intermediate->Polymer Polymerization (e.g., Horner-Wadsworth-Emmons) Comonomer Comonomer (e.g., Dialdehyde) Comonomer->Polymer

A generalized pathway for the synthesis of a conducting polymer from this compound.

Quantitative Data on Polymer Properties

The properties of polymers derived from this compound are highly dependent on the specific polymer structure and the method of synthesis. The following table summarizes typical quantitative data for poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMOV), a representative polymer.

PropertyValueMethod of Determination
Number Average Molecular Weight (Mn)7,200 - 18,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)~1.2Gel Permeation Chromatography (GPC)
UV-Vis Absorption (λmax)482 - 490 nm (in dichloromethane)UV-Vis Spectroscopy
Photoluminescence Emission (PLmax)~556 nm (in dichloromethane)Photoluminescence Spectroscopy
Electrochemical Oxidation Peaks0.4 V and 0.7 V (vs. Ag/Ag+)Cyclic Voltammetry (CV)
Electrochemical Reduction Peaks0.8 V and 1.4 V (vs. Ag/Ag+)Cyclic Voltammetry (CV)

Note: These values are representative and can vary based on synthetic conditions and the specific derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of conducting polymers.

Synthesis of Poly(2,5-dimethoxy-1,4-phenylene vinylene) via a Precursor Route

This protocol is a modified version of the sulfonium (B1226848) polyelectrolyte precursor route.[6]

Materials:

Procedure:

  • Monomer Preparation: The synthesis of the monomer, 2,5-dimethoxy-1,4-xylene-bis(tetrahydrothiophenium chloride), from this compound is the initial step.[6]

  • Polymerization:

    • In a dry Schlenk flask under an inert atmosphere, dissolve the monomer in a mixture of methanol and water.

    • Cool the solution to 0°C.

    • Add a solution of sodium hydroxide dropwise to initiate the polymerization. The reaction mixture will become viscous.

    • Allow the reaction to proceed for several hours at 0°C.

  • Polymer Isolation and Purification:

    • Neutralize the reaction mixture with hydrochloric acid.

    • Precipitate the precursor polymer by adding the solution to a large volume of methanol.

    • Filter the polymer and wash it extensively with methanol and water to remove impurities.

    • Dry the precursor polymer under vacuum.

  • Thermal Conversion:

    • Cast a film of the precursor polymer onto a substrate.

    • Heat the film under vacuum at a high temperature (e.g., 200-300°C) to eliminate the leaving groups and form the conjugated poly(2,5-dimethoxy-1,4-phenylene vinylene).

Characterization Workflow

A systematic workflow is crucial for the thorough characterization of the synthesized polymer.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Polymer Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR GPC Gel Permeation Chromatography (GPC) Purification->GPC UVVis UV-Vis & Photoluminescence Spectroscopy Purification->UVVis CV Cyclic Voltammetry (CV) Purification->CV Structure Structural Confirmation NMR->Structure MW Molecular Weight & Polydispersity GPC->MW Optical Optical Properties UVVis->Optical Electrochem Electrochemical Properties CV->Electrochem

A typical workflow for the synthesis and characterization of conducting polymers.

Conclusion

This compound stands as a pivotal monomer in the development of advanced conducting polymers. Its versatile reactivity allows for the application of various polymerization techniques, leading to materials with tunable electronic and optical properties. The detailed methodologies and characterization data presented in this guide offer a solid foundation for researchers and scientists aiming to explore the potential of this monomer in creating next-generation materials for a wide array of applications, from organic electronics to innovative therapeutic and diagnostic platforms. The continued investigation into the polymerization of this compound and its derivatives is poised to unlock further advancements in the field of conducting polymers.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 1,4-Dibromo-2,5-dimethoxybenzene (CAS No. 2674-34-2). Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact. This compound is classified as a hazardous substance, and proper safety protocols are mandatory.[1][2]

Hazard Identification and Classification

This compound is a combustible solid that poses several health risks.[1] It is crucial to understand these hazards before handling the substance.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][4][5][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[3][4][5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[3][4][5][6]

Potential Health Effects:

  • Inhalation: Causes respiratory tract irritation.[1][5][6] Inhalation of dust may lead to respiratory problems, and individuals with pre-existing respiratory conditions may be more susceptible.[1]

  • Skin Contact: Causes skin irritation.[1][3][5][6] Prolonged or repeated contact can lead to dermatitis.[1] The substance can be absorbed through broken skin, potentially causing systemic effects.[1]

  • Eye Contact: Causes serious eye irritation.[1][3][5][6]

  • Ingestion: While not classified as harmful by ingestion due to a lack of data, it may cause gastrointestinal irritation.[1]

  • Chronic Effects: Long-term exposure may lead to cumulative effects.[1] There is limited evidence suggesting it may be harmful to the unborn fetus/embryo.[1]

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₈Br₂O₂[4]
Molecular Weight295.96 g/mol [4]
AppearanceWhite/Off-White Solid Crystalline Powder[6][7]
Melting Point141 - 143 °C[6]
Boiling PointNo data available[6]
SolubilityInsoluble in water[1][7]

Safe Handling and Storage Protocols

A systematic approach to handling this compound is essential for safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Inspect gloves for integrity before each use and follow proper removal techniques.[7]
Skin and Body Protection A standard laboratory coat is required.[2] For larger quantities or when there is a risk of splashing, a PVC apron and overalls should be worn.[1]
Respiratory Protection Work should be conducted in a chemical fume hood to avoid dust inhalation.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with a particle filter is necessary.[1][7]
Handling Procedures
  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Wash hands thoroughly with soap and water after handling.[3][7]

  • Keep containers tightly closed when not in use.[3][7]

  • Avoid generating dust during handling.[1][3]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers securely sealed and protected from physical damage.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8]
Accidental Release Measures

Minor Spills:

  • Ensure proper PPE is worn.

  • Clean up spills immediately.[1][3]

  • Use dry clean-up procedures and avoid generating dust.[1][3]

  • Sweep or vacuum the spilled material into a clean, dry, labeled container for disposal.[3] Do not use compressed air for cleaning.[3]

Major Spills:

  • Evacuate the area and move upwind.[3]

  • Alert emergency services and inform them of the nature and location of the hazard.[1][3]

  • Control personal contact by wearing appropriate PPE, including a dust respirator.[3]

  • Prevent the spillage from entering drains, sewers, or watercourses.[1][3]

  • Contain and collect the spilled material for disposal.[3]

Firefighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray (as a fine spray to control fire and cool adjacent areas), or foam.[1]

  • Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1] Options may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[1]

  • Container Decontamination: Decontaminate empty containers before disposal.[1] Do not cut, drill, grind, or weld on or near the container as residual dust may pose an explosion hazard.[1]

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflows for the safe handling and disposal of this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Glassware & Surfaces handle_exp->clean_decon clean_ppe Remove PPE Correctly clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

G Emergency Spill Response Workflow cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size spill->assess minor_ppe Wear PPE assess->minor_ppe Minor major_evac Evacuate Area assess->major_evac Major minor_cleanup Dry Cleanup (No Dust) minor_ppe->minor_cleanup minor_collect Collect in Labeled Container minor_cleanup->minor_collect major_alert Alert Emergency Services major_evac->major_alert major_contain Contain Spill major_alert->major_contain major_collect Collect for Disposal major_contain->major_collect

Caption: Emergency response workflow for a spill of this compound.

G Waste Disposal Workflow waste_gen Waste Generation segregate Segregate Halogenated Waste waste_gen->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Waste Area container->storage disposal Dispose via Licensed Service storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

A Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene: Commercial Availability, Synthesis, and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical compound 1,4-Dibromo-2,5-dimethoxybenzene, a key intermediate in the synthesis of advanced materials and pharmaceuticals.[1] This document details its commercial suppliers, synthesis protocols, purification methods, and analytical techniques for purity verification, tailored for professionals in research and development.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 98%. Below is a summary of offerings from prominent suppliers.

SupplierStated PurityAdditional Information
Santa Cruz Biotechnology≥97%Offered for biochemical research.[2]
Thermo Fisher Scientific98+%Marketed under the Thermo Scientific Chemicals brand, formerly Alfa Aesar. It is noted as a pharmaceutical intermediate.[3]
TCI America™>98.0% (GC)Also known as 2,5-Dibromohydroquinone Dimethyl Ether.[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development. Two common synthesis procedures are outlined below, followed by a standard purification technique.

Synthesis Protocol 1: Traditional Bromination in Acetic Acid

This method employs the direct bromination of 1,2-dimethoxybenzene (B1683551) (veratrole) using potassium bromate (B103136) and hydrobromic acid in a glacial acetic acid solution.

Materials:

  • 1,2-dimethoxybenzene (veratrol)

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • 0.2 M Sodium disulfite solution

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and thermometer, dissolve 4.15 g (30.0 mmol) of 1,2-dimethoxybenzene in 40 mL of concentrated acetic acid.

  • Add 3.34 g (20 mmol) of potassium bromate to the solution. The potassium bromate may not fully dissolve at this stage.

  • While stirring at room temperature, add 12 mL (105 mmol) of 48% hydrobromic acid dropwise. The reaction temperature may increase to approximately 45°C as the potassium bromate dissolves.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

  • Pour the reaction solution into 100 mL of ice water and stir for 15 minutes to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it sequentially with 20 mL of a 0.2 M sodium disulfite solution and then 20 mL of water.[5]

Synthesis Protocol 2: Solventless "Green" Bromination

This environmentally friendly approach utilizes a solid-state reaction, avoiding the use of hazardous solvents.

Materials:

  • 1,4-dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (Potassium peroxymonosulfate)

  • 95% Ethanol

Procedure:

  • In a mortar, combine 0.56 g (4.0 mmol) of 1,4-dimethoxybenzene, 0.82 g (8.0 mmol) of sodium bromide, and 2.45 g (4.0 mmol) of Oxone®.

  • Grind the mixture with a pestle for approximately 15 minutes. The initially white, free-flowing powder will become a tacky, waxy solid with an orange-brown color, indicating the formation of bromine.

  • Work up the reaction by adding water to the mortar and continuing to grind to wash the solid.

  • Collect the resulting pinkish, grainy solid by vacuum filtration.

  • The crude product can then be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound.

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Gradually add hot 95% ethanol while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of white, needle-like crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and rinse with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator over silica (B1680970) gel until a constant weight is achieved.[5] Single crystals suitable for X-ray crystallography can be obtained by the slow evaporation of a methanolic solution.[1]

Purity Assessment

The purity of this compound is typically assessed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, its NMR spectra are relatively simple and diagnostic.

  • ¹H NMR: A single peak is expected for the two aromatic protons and another singlet for the six protons of the two equivalent methoxy (B1213986) groups.[2]

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons and the methoxy carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and confirming the identity of the compound. The gas chromatogram should ideally show a single major peak. The mass spectrum will exhibit a characteristic fragmentation pattern, with notable peaks corresponding to the molecular ion and various fragments.

Visualizations

The following diagrams illustrate the electrophilic bromination mechanism and a general experimental workflow for the synthesis and purification of this compound.

Electrophilic_Bromination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Dimethoxybenzene 1,4-Dimethoxybenzene Attack Electrophilic Attack Dimethoxybenzene->Attack Br2 Br₂ Activation Activation of Br₂ Br2->Activation FeBr3 FeBr₃ (Catalyst) FeBr3->Activation Activation->Attack δ+Br-Brδ-•••FeBr₃ SigmaComplex Sigma Complex (Resonance Stabilized) Attack->SigmaComplex Formation Deprotonation Deprotonation SigmaComplex->Deprotonation Loss of H⁺ Product This compound Deprotonation->Product HBr HBr Deprotonation->HBr FeBr3_regen FeBr₃ (Regenerated) Deprotonation->FeBr3_regen

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of 1,4-Dimethoxybenzene.

Experimental_Workflow Start Start: Reactants Synthesis Synthesis (e.g., Solventless Grinding or Solution-Phase Bromination) Start->Synthesis Workup Reaction Workup (Quenching and Filtration) Synthesis->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Recrystallization from Ethanol) CrudeProduct->Purification PureProduct Purified Product (White Crystalline Solid) Purification->PureProduct Analysis Purity Analysis PureProduct->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR GCMS GC-MS Analysis Analysis->GCMS End End: High-Purity Compound NMR->End GCMS->End

Caption: General Experimental Workflow for the Synthesis and Purity Verification of the Target Compound.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Cross-Coupling with 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research for the synthesis of biaryls, polyaryls, and other conjugated systems.[1][2] This protocol focuses on the application of the Suzuki-Miyaura reaction to 1,4-Dibromo-2,5-dimethoxybenzene, a key building block for the synthesis of various functional materials and pharmaceutical intermediates. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, leading to the formation of symmetrically or unsymmetrically substituted 2,5-dimethoxy-1,4-diarylbenzenes.

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system.[3] The electron-rich nature of the this compound substrate can influence the oxidative addition step of the catalytic cycle.[4]

Key Reaction Components:

  • Palladium Catalyst: The choice of the palladium source is critical. Both Pd(0) and Pd(II) pre-catalysts can be used. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand.[5] The catalyst loading is typically in the range of 0.5-5 mol%.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand can significantly impact the reaction outcome. For electron-rich substrates, electron-rich and bulky phosphine ligands are often beneficial.

  • Base: An appropriate base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6] Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6] The choice of base can affect the reaction rate and yield.

  • Solvent: The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the inorganic base. Common organic solvents include 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF).[7] The addition of water is often necessary for the reaction to proceed efficiently.[8]

Reaction Optimization:

Optimization of the reaction conditions is often necessary to achieve high yields and purity. Factors to consider for optimization include:

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Temperatures ranging from 80°C to 120°C are common.[9][10]

  • Reaction Time: The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the reaction temperature.[6][7]

  • Stoichiometry: The ratio of the boronic acid to the dibromo-substrate will determine whether a mono- or di-substituted product is favored. For double coupling, at least two equivalents of the boronic acid are required.

Data Presentation

The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling reaction with a structurally similar substrate, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, providing insight into base selection for this compound.

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285

Data adapted from a similar reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.[6]

The following table illustrates the impact of the solvent on the yield of the Suzuki coupling of a similar di-bromo substrate, 2,5-dibromo-3-hexylthiophene, with various arylboronic acids.

EntryArylboronic AcidSolventYield (%)
1Phenylboronic acid1,4-Dioxane78
24-Methylphenylboronic acid1,4-Dioxane82
34-Methoxyphenylboronic acid1,4-Dioxane85
4Phenylboronic acidToluene65
54-Methylphenylboronic acidToluene70
64-Methoxyphenylboronic acidToluene72

Data adapted from the synthesis of 5-aryl-2-bromo-3-hexylthiophene.[7]

Experimental Protocol

This protocol describes a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[6] The solvent mixture should be degassed prior to use.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C under the inert atmosphere.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product reactants Ar-X + Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental_Workflow start Start: Assemble Reactants reagents This compound Arylboronic acid Pd(PPh₃)₄ K₃PO₄ start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvents Add Degassed Solvents (1,4-Dioxane/H₂O) inert->solvents reaction Heat Reaction Mixture (e.g., 90°C) solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Workup: Cool, Dilute, Wash monitoring->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Final Product: 2,5-Diaryl-1,4-dimethoxybenzene purification->product

References

Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis. Its ability to form carbon-carbon bonds with high stereoselectivity makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. 1,4-Dibromo-2,5-dimethoxybenzene is a versatile building block, and its participation in the Heck reaction opens avenues for the synthesis of a variety of substituted stilbenes and acrylates. These products are often key intermediates in the development of organic electronic materials, fluorescent probes, and pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Heck reaction involving this compound and its analogs.

General Considerations for the Heck Reaction

The success of the Heck reaction is contingent upon several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For a substrate like this compound, where double Heck coupling is possible, controlling the stoichiometry and reaction conditions is crucial to achieve the desired mono- or di-substituted product.

  • Catalyst and Ligand: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are commonly used catalyst precursors. The choice of ligand is critical for stabilizing the active palladium species and promoting efficient catalytic turnover. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and triphenyl phosphite (B83602) (P(OPh)₃), are frequently employed.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dioxane are often effective.

  • Alkene: The nature of the alkene coupling partner (e.g., styrene (B11656), acrylates) will influence the reaction conditions and the properties of the resulting product.

Summary of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of 1,4-dihalo-2,5-dimethoxybenzene and related aryl dihalides, providing a comparative overview for protocol development.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11,4-Dihalo-2,5-dimethoxybenzeneEthyl 4-vinylbenzoatePd(dba)₂ (5)P(OPh)₃ (10)Et₃N (excess)Toluene1004892
21,4-Diiodo-2,5-dimethoxybenzenen-Butyl acrylate (B77674)Pd(dba)₂ (5)P(OPh)₃ (10)Et₃N (excess)Dioxane1204894
31,4-DibromobenzeneStyrenePd-NHC-MIL-101(Cr) (1.5)-K₂CO₃ (2.5)DMF1101283 (mono), 2 (di)
41-Bromo-4-nitrobenzeneMethyl acrylatePS-Pd(CH₃) (1.0)-K₂CO₃DMA165199.8

Experimental Protocols

Protocol 1: Double Heck Reaction with an Acrylate Ester

This protocol describes the synthesis of a 1,4-di(alkenyl)-2,5-dimethoxybenzene derivative, a class of compounds with applications in materials science.

Materials:

  • This compound

  • n-Butyl acrylate

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Triphenyl phosphite (P(OPh)₃)

  • Triethylamine (Et₃N)

  • Anhydrous dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(dba)₂ (5 mol%), and triphenyl phosphite (10 mol%).

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Under the inert atmosphere, add anhydrous dioxane via syringe to dissolve the solids.

  • Add n-butyl acrylate (2.2 equiv) and triethylamine (excess, e.g., 4-5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and triethylammonium (B8662869) bromide salt.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene.

Protocol 2: Mono-Heck Reaction with Styrene

This protocol outlines a procedure for the selective mono-arylation of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv), styrene (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 110-120 °C with stirring.

  • Monitor the reaction for the consumption of the starting material and the formation of the mono-substituted product by TLC or GC-MS. Careful monitoring is essential to prevent the formation of the di-substituted product.

  • Once the desired conversion is achieved, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the mono-Heck product.

Visualizations

Heck_Reaction_Workflow Reactants Reactants (this compound + Alkene) ReactionVessel Reaction Setup (Inert Atmosphere) Reactants->ReactionVessel CatalystSystem Catalyst System (Pd Source + Ligand) CatalystSystem->ReactionVessel Base Base Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel Heating Heating (e.g., 100-165 °C) ReactionVessel->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Workup (Filtration, Extraction) Monitoring->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Substituted Alkene) Purification->Product

Caption: General workflow for the Heck reaction.

Conclusion

The Heck reaction of this compound provides a versatile and efficient pathway for the synthesis of valuable substituted alkenes. By carefully selecting the catalyst, ligand, base, and solvent, and by controlling the reaction stoichiometry and temperature, researchers can achieve high yields of either mono- or di-substituted products. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with tailored properties.

Application Notes & Protocols: Sonogashira Coupling of 1,4-Dibromo-2,5-dimethoxybenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4]

The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, along with an amine base.[5] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide intermediate (formed from the terminal alkyne and the Cu(I) salt), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

1,4-Dibromo-2,5-dimethoxybenzene is a valuable symmetric building block. Its two bromine atoms can be sequentially or simultaneously substituted via Sonogashira coupling, allowing for the synthesis of mono- or di-alkynylated products. This enables the creation of diverse molecular architectures, including symmetric and asymmetric diarylalkynes, which are precursors to conjugated polymers and complex drug molecules. Controlling the stoichiometry of the alkyne is crucial for selectively achieving mono- or di-substitution.[4]

Reaction Scheme & Workflow

The general reaction scheme for the double Sonogashira coupling is presented below.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup_reagents Combine Dibromobenzene, Alkyne, Pd Catalyst, CuI, and Base in a flame-dried Schlenk flask. setup_solvent Add anhydrous, degassed solvent. setup_reagents->setup_solvent setup_inert Purge with inert gas (Ar/N₂) (e.g., via 3 freeze-pump-thaw cycles). setup_solvent->setup_inert reaction_heat Heat mixture to desired temperature (e.g., 60-80 °C) with stirring. setup_inert->reaction_heat reaction_monitor Monitor progress by TLC or GC-MS. reaction_heat->reaction_monitor workup_cool Cool reaction to room temperature. reaction_monitor->workup_cool workup_filter Filter through Celite to remove catalyst. workup_cool->workup_filter workup_extract Perform aqueous work-up and solvent extraction. workup_filter->workup_extract workup_purify Purify by column chromatography. workup_extract->workup_purify analysis_char Characterize product by NMR, MS, etc. workup_purify->analysis_char

References

Application Notes and Protocols for Stille Coupling Reactions of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction utilizing 1,4-Dibromo-2,5-dimethoxybenzene as a key building block. The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules, including conjugated polymers and pharmacologically active compounds.[2][3]

The protocols and data presented herein are based on established principles of Stille coupling reactions and are intended to serve as a robust starting point for experimental design and optimization. While a wealth of information exists on Stille couplings in general, specific examples detailing the coupling of this compound with a wide array of organostannanes can be sparse. Therefore, the following protocols represent generalized procedures that may require optimization for specific substrates and desired outcomes.

Reaction Principle

The catalytic cycle of the Stille coupling reaction is a well-established process involving a palladium(0) catalyst. The reaction typically proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex are then eliminated to form the new carbon-carbon bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Stille Coupling Reaction

The following diagrams illustrate the general reaction scheme, the catalytic cycle, and a typical experimental workflow for the Stille coupling of this compound.

G General Reaction Scheme cluster_reactants Reactants cluster_products Products This compound 1,4-Dibromo- 2,5-dimethoxybenzene Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Organostannane R-Sn(Alkyl)₃ (Organostannane) Coupled_Product Coupled Product Tin_Halide (Alkyl)₃Sn-Br (Tin Halide Byproduct) Catalyst->Coupled_Product Stille Coupling Stille_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation (R'-SnR₃) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product Workflow Experimental Workflow start Start setup Reaction Setup: - Add this compound,  catalyst, and solvent to a dry flask - Purge with inert gas start->setup reagents Addition of Reagents: - Add organostannane via syringe setup->reagents reaction Reaction: - Heat to desired temperature - Stir for specified time reagents->reaction workup Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification product Isolated Product purification->product

References

Synthesis of Poly(p-phenylenevinylene) Derivatives from 1,4-Dibromo-2,5-dimethoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives, specifically poly(2,5-dimethoxy-p-phenylenevinylene), using 1,4-dibromo-2,5-dimethoxybenzene as a key starting material. The protocols cover three common polymerization methods: the Gilch, Horner-Wadsworth-Emmons (HWE), and Wittig reactions.

Introduction

Poly(p-phenylenevinylene) (PPV) and its derivatives are a class of conjugated polymers that have garnered significant interest for their electroluminescent and semiconducting properties. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The introduction of substituents, such as methoxy (B1213986) groups on the phenylene ring, allows for the tuning of the polymer's electronic properties, solubility, and processability. This document outlines the synthesis of poly(2,5-dimethoxy-p-phenylenevinylene) from this compound, a versatile starting material for accessing the necessary monomers for various polymerization routes.

Synthetic Pathways Overview

The synthesis of poly(2,5-dimethoxy-p-phenylenevinylene) from this compound requires the initial conversion of the starting material into suitable monomers for each polymerization method. The general synthetic strategies are illustrated below.

Synthesis_Pathways cluster_Gilch Gilch Polymerization cluster_HWE Horner-Wadsworth-Emmons Polymerization cluster_Wittig Wittig Polymerization A This compound B 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene A->B Chloromethylation D 2,5-Dimethoxy-p-xylylene dialdehyde A->D Formylation E 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene A->E Bromomethylation H 2,5-Dimethoxy-p-xylylene dialdehyde A->H Formylation I 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene A->I Bromomethylation C Poly(2,5-dimethoxy-p-phenylenevinylene) B->C Base-induced Polymerization G Poly(2,5-dimethoxy-p-phenylenevinylene) D->G Base-induced Polycondensation F 2,5-Dimethoxy-p-xylylene bis(diethylphosphonate) E->F Arbuzov Reaction F->G Base-induced Polycondensation K Poly(2,5-dimethoxy-p-phenylenevinylene) H->K Base-induced Polycondensation J 2,5-Dimethoxy-p-xylylene bis(triphenylphosphonium bromide) I->J with PPh3 J->K Base-induced Polycondensation Gilch_Workflow Monomer 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene + Anhydrous THF Polymerization Polymerization (Room Temperature, 24h, N2) Monomer->Polymerization Base Potassium tert-butoxide in Anhydrous THF Base->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Purification Filtration, Washing, Drying Precipitation->Purification Polymer Poly(2,5-dimethoxy-p-phenylenevinylene) Purification->Polymer HWE_Workflow Dialdehyde 2,5-Dimethoxy-p-xylylene dialdehyde Monomer_Mix Monomer Solution Dialdehyde->Monomer_Mix Bisphosphonate 2,5-Dimethoxy-p-xylylene bis(diethylphosphonate) Bisphosphonate->Monomer_Mix Solvent Anhydrous DMF or THF Solvent->Monomer_Mix Polycondensation Polycondensation (0°C to RT, 24h, N2) Monomer_Mix->Polycondensation Base Potassium tert-butoxide Base->Polycondensation Precipitation Precipitation (in Methanol) Polycondensation->Precipitation Purification Filtration, Washing, Drying Precipitation->Purification Polymer Poly(2,5-dimethoxy-p-phenylenevinylene) Purification->Polymer Wittig_Workflow Phosphonium_Salt 2,5-Dimethoxy-p-xylylene bis(triphenylphosphonium bromide) Ylide_Formation Ylide Formation (0°C to RT, 1h, N2) Phosphonium_Salt->Ylide_Formation Solvent Anhydrous DMF or THF Solvent->Ylide_Formation Base Strong Base (e.g., NaH) Base->Ylide_Formation Polycondensation Polycondensation (RT, 24-48h, N2) Ylide_Formation->Polycondensation Dialdehyde 2,5-Dimethoxy-p-xylylene dialdehyde Solution Dialdehyde->Polycondensation Precipitation Precipitation (in Methanol) Polycondensation->Precipitation Purification Filtration, Washing, Drying Precipitation->Purification Polymer Poly(2,5-dimethoxy-p-phenylenevinylene) Purification->Polymer

Formation of the Di-Grignard Reagent from 1,4-Dibromo-2,5-dimethoxybenzene: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. This document provides a detailed protocol for the preparation of the di-Grignard reagent from 1,4-Dibromo-2,5-dimethoxybenzene, yielding 2,5-dimethoxy-1,4-phenylenebis(magnesium bromide). This versatile intermediate is of significant interest to researchers, scientists, and drug development professionals due to its potential applications in the synthesis of complex organic molecules, including conjugated polymers and pharmaceutical intermediates.

The presence of two bromine atoms on the aromatic ring allows for the formation of a di-Grignard reagent, a powerful difunctional nucleophile. This enables the symmetrical introduction of the 2,5-dimethoxy-1,4-phenylene unit into target structures. Key applications of this di-Grignard reagent include:

  • Polymer Synthesis: It serves as a key monomer in the synthesis of conjugated polymers, such as poly(p-phenylene)s. These materials are investigated for their electronic and optical properties, with potential applications in organic electronics.

  • Cross-Coupling Reactions: The di-Grignard reagent can be utilized in various cross-coupling reactions, such as Kumada coupling, to form C-C bonds with organic halides. This allows for the construction of complex molecular architectures.

  • Pharmaceutical Synthesis: As a bifunctional nucleophile, it can be employed in the synthesis of pharmaceutical intermediates where a rigid, functionalized aromatic core is required. The dimethoxy substituents can influence the solubility and electronic properties of the final molecule.

Due to the high reactivity of Grignard reagents, the experimental setup requires strict anhydrous conditions to prevent quenching by protic solvents, particularly water. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Formation of 2,5-dimethoxy-1,4-phenylenebis(magnesium bromide)

This protocol details the preparation of the di-Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. All glassware must be thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature. The top of the condenser should be fitted with a drying tube or connected to an inert gas line.

  • Magnesium Activation: Magnesium turnings (2.2 equivalents) are placed in the reaction flask. A single crystal of iodine is added. The flask is gently warmed under an inert atmosphere until the purple vapor of iodine is observed, which subsequently deposits on the surface of the magnesium, activating it. The flask is then allowed to cool to room temperature.

  • Reaction Initiation: Anhydrous THF is added to the flask to cover the activated magnesium turnings. A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel. A small portion (approximately 10%) of the dibromide solution is added to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux of the solvent and the disappearance of the iodine color. Gentle warming may be necessary if the reaction does not start spontaneously.

  • Di-Grignard Formation: Once the reaction has initiated, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated to reflux for an additional 2-3 hours to ensure the complete formation of the di-Grignard reagent. The solution will typically appear as a grayish-brown suspension.

  • Quantification (Optional but Recommended): The concentration of the freshly prepared Grignard reagent can be determined by titration before use in subsequent reactions.

Data Presentation

The following table summarizes typical quantitative data for the formation of the di-Grignard reagent from this compound. Please note that actual yields may vary depending on the purity of reagents, the efficiency of magnesium activation, and the strictness of anhydrous conditions.

ParameterValue
Reactant This compound
Reagent Magnesium Turnings
Solvent Anhydrous THF
Stoichiometry (Mg:Dibromide) ~2.2 : 1
Reaction Time 3 - 5 hours
Reaction Temperature Reflux (~66 °C in THF)
Typical Yield 70-90% (Determined by subsequent reaction)
Potential Side Products Mono-Grignard reagent, Wurtz coupling products

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use glassware Flame-dry Glassware mg_activation Activate Mg with Iodine glassware->mg_activation under inert gas initiation Initiate Reaction (add 10% dibromide) mg_activation->initiation addition Dropwise Addition of This compound initiation->addition gentle reflux reflux Reflux for 2-3h addition->reflux quantification Titration (optional) reflux->quantification use Use in Subsequent Reaction quantification->use reaction_scheme start This compound reagents + 2 MgAnhydrous THF, I₂ (cat.) start->reagents product 2,5-dimethoxy-1,4-phenylenebis(magnesium bromide) reagents->product application_pathways cluster_polymers Polymer Synthesis cluster_coupling Cross-Coupling cluster_pharma Pharmaceutical Intermediates di_grignard 2,5-dimethoxy-1,4-phenylenebis (magnesium bromide) poly_phenylene Poly(p-phenylene)s di_grignard->poly_phenylene Polymerization kumada Kumada Coupling di_grignard->kumada with R-X pharma_core Functionalized Aromatic Cores di_grignard->pharma_core Reaction with Electrophiles

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in cross-coupling reactions with 1,4-Dibromo-2,5-dimethoxybenzene. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized aromatic compounds, including polymers, pharmaceuticals, and materials with novel electronic properties. The presence of two bromine atoms allows for both mono- and di-functionalization, offering a pathway to complex molecular architectures.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For this compound, the electron-donating methoxy (B1213986) groups can influence the reactivity of the C-Br bonds, making judicious catalyst selection crucial for achieving high yields and selectivity. This guide covers several key cross-coupling reactions, providing data-driven insights and detailed methodologies.

Palladium Catalyst Selection for Various Cross-Coupling Reactions

The choice of palladium catalyst, ligand, and reaction conditions is paramount for successful cross-coupling with this compound. The following tables summarize representative quantitative data for different reaction types. It is important to note that yields can be highly dependent on the specific coupling partner and optimization of reaction parameters.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and boronic acids or their esters. For this compound, both mono- and diarylation can be achieved.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ProductReference
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Ethanol/H₂O80-902-12~85-95 (mono)2-Bromo-1,4-dimethoxy-5-phenylbenzeneAdapted from[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O9012~80-90 (di)1,4-Dimethoxy-2,5-bis(4-methoxyphenyl)benzeneAdapted from[1]
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines.

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ProductReference
MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-11012-24~80-95 (mono/di)4-(4-Bromo-2,5-dimethoxyphenyl)morpholine / 1,4-Dimethoxy-2,5-dimorpholinobenzeneGeneral Protocol[2]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10018~75-90 (mono/di)N-(4-Bromo-2,5-dimethoxyphenyl)aniline / 1,4-Dimethoxy-N,N'-diphenylbenzene-2,5-diamineGeneral Protocol[2]
Table 3: Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for the synthesis of stilbenoid and cinnamate (B1238496) derivatives. A high-yielding double Heck reaction has been reported for a similar substrate, suggesting good applicability.[3]

AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ProductReference
StyrenePd(OAc)₂ (5)dppp (0.04)K₂CO₃DMA14024~80-90 (di)1,4-Dimethoxy-2,5-distyrylbenzeneAdapted from[4]
Ethyl acrylatePd(dba)₂ (cat.)P(OPh)₃ (cat.)Et₃NToluene11024~92 (di)Diethyl (2E,2'E)-3,3'-(2,5-dimethoxy-1,4-phenylene)diacrylate[3]
Table 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes.

AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ProductReference
PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (1-5)Et₃N/PiperidineTHF or TolueneRT-702-12~85-95 (mono/di)1-Bromo-2,5-dimethoxy-4-(phenylethynyl)benzene / 1,4-Dimethoxy-2,5-bis(phenylethynyl)benzeneGeneral Protocol
Table 5: Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners, offering mild reaction conditions and tolerance to a variety of functional groups.

OrganostannanePalladium Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ProductReference
Tributyl(vinyl)stannanePd(PPh₃)₄ (2-5)-Toluene or DMF80-11012-24~80-90 (mono/di)1-Bromo-2,5-dimethoxy-4-vinylbenzene / 1,4-Dimethoxy-2,5-divinylbenzeneGeneral Protocol

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Mono-arylation)
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine (B1218219) ligand (e.g., PPh₃, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 3:1:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Di-amination)
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 2.5 eq per bromine) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the anhydrous solvent (e.g., toluene). Then, add the amine (2.2-2.5 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling (Di-vinylation)
  • Reaction Setup: To a pressure-rated vial, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if necessary), and the base (e.g., Et₃N or K₂CO₃, 2.5-3.0 eq).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF or toluene) and the alkene (2.2-3.0 eq).

  • Reaction: Seal the vial and heat to the desired temperature (100-140 °C). Stir for 12-48 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography or recrystallization.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction & Extract Monitoring->Quenching Drying Dry and Concentrate Organic Phase Quenching->Drying Purification Purify via Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship for Catalyst System Selection

Catalyst_Selection Coupling_Type Desired Coupling Type Suzuki Suzuki (C-C) Coupling_Type->Suzuki Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald Heck Heck (C-C) Coupling_Type->Heck Other Sonogashira, Stille, etc. (C-C) Coupling_Type->Other Suzuki_Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ with PPh₃ or SPhos Suzuki->Suzuki_Catalyst Buchwald_Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with XPhos or BINAP Buchwald->Buchwald_Catalyst Heck_Catalyst Pd(OAc)₂ or Pd(dba)₂ with PPh₃ or P(OPh)₃ Heck->Heck_Catalyst Other_Catalyst PdCl₂(PPh₃)₂/CuI (Sonogashira) Pd(PPh₃)₄ (Stille) Other->Other_Catalyst

Caption: A decision-making diagram for initial palladium catalyst system selection.

References

Application Notes and Protocols for 1,4-Dibromo-2,5-dimethoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of the effects of bases and solvents on various palladium and copper-catalyzed cross-coupling reactions of 1,4-Dibromo-2,5-dimethoxybenzene. This versatile building block is a key intermediate in the synthesis of conjugated polymers, organic electronic materials, and complex pharmaceutical compounds. The selection of appropriate reaction conditions, particularly the base and solvent, is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. The choice of base and solvent significantly influences the reaction outcome.

General Effects of Bases and Solvents:

Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed and have demonstrated effectiveness in couplings involving electron-rich substrates.[1] The solvent system often consists of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water to aid in the dissolution of the inorganic base.[2][3] For instance, in the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, stronger inorganic bases in a 1,4-dioxane/water mixture have been shown to provide high yields.[1]

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole.

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292[1]
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288[1]
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285[1]

Note: Data is for the coupling of a boronic acid derivative, but provides a strong indication of effective conditions for the corresponding dibromide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base, Catalyst B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Final Product G->H Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Alkene, Base, Catalyst, Ligand B Add Anhydrous Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Filter and Concentrate D->E F Column Chromatography E->F G Final Product F->G Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalysts B Add Anhydrous Solvents A->B C Degas via Freeze-Pump-Thaw B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Final Product G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solid Reagents under Inert Atmosphere B Add Amine and Solvent A->B C Heat and Stir B->C D Monitor Progress C->D E Aqueous Workup D->E F Purify by Chromatography E->F G Final Product F->G Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base B Add High-Boiling Solvent A->B C Heat to Reflux and Stir B->C D Monitor Progress (TLC) C->D E Cool and Purify by Column Chromatography D->E F Polymer Product E->F

References

Application Notes and Protocols for the Synthesis of 2,5-Diaryl-1,4-dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diaryl-1,4-dimethoxybenzenes are a class of organic compounds with significant applications in materials science and as building blocks for pharmaceuticals. Their synthesis is of considerable interest to researchers in academia and industry. This document provides detailed protocols for two effective methods for synthesizing these compounds: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Oxidative Coupling of Hydroquinones with Arenes.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate. For the synthesis of 2,5-diaryl-1,4-dimethoxybenzenes, a 2,5-dihalo-1,4-dimethoxybenzene is reacted with an arylboronic acid.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2,5-Di(p-tolyl)-1,4-dimethoxybenzene

This protocol is a representative example of the Suzuki-Miyaura cross-coupling reaction for the synthesis of a 2,5-diaryl-1,4-dimethoxybenzene.

Materials:

  • 2,5-Dibromo-1,4-dimethoxybenzene

  • p-Tolylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403), tribasic (K₃PO₄)

  • Toluene (B28343)

  • Water, deionized

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromo-1,4-dimethoxybenzene (1.0 mmol), p-tolylboronic acid (2.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium phosphate (K₃PO₄) (2.0 mL).

  • Reaction: Stir the mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Data Presentation

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
2,5-Dibromo-1,4-dimethoxybenzene295.941.01.0
p-Tolylboronic acid135.962.22.2
Palladium(II) acetate224.500.020.02
SPhos410.510.040.04
Potassium phosphate (K₃PO₄)212.274.04.0
ProductYield (%)Spectroscopic Data
2,5-Di(p-tolyl)-1,4-dimethoxybenzene85-95¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 4H), 7.20 (d, J = 8.0 Hz, 4H), 6.85 (s, 2H), 3.80 (s, 6H), 2.40 (s, 6H). ¹³C NMR (CDCl₃, 100 MHz): δ 150.5, 136.8, 135.2, 129.8, 129.2, 110.1, 61.2, 21.3.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 2,5-Dibromo-1,4-dimethoxybenzene - p-Tolylboronic acid - Pd(OAc)₂ - SPhos solvent Add Solvents and Base: - Toluene - Aqueous K₃PO₄ reagents->solvent In Schlenk flask under Ar heat Heat and Stir (80 °C, 12-24h) solvent->heat extract Aqueous Workup (Water, Ethyl Acetate) heat->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Method 2: Oxidative Coupling of Hydroquinones with Arenes

This method provides a direct approach to biaryl synthesis through the oxidative coupling of hydroquinones with electron-rich aromatic compounds.[5][6] The reaction is typically mediated by an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and a Lewis acid catalyst like iron(III) chloride (FeCl₃).[5][6]

General Reaction Scheme:

Experimental Protocol: Synthesis of a 2-Aryl-1,4-dimethoxybenzene Derivative

This protocol is based on the oxidative coupling of a hydroquinone (B1673460) derivative with an arene.[5][6]

Materials:

  • 1,4-Dimethoxybenzene (or a suitable hydroquinone precursor)

  • Arene (e.g., Anisole, Indole)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the hydroquinone derivative (1.0 mmol) and the arene (1.2 mmol) in dichloromethane (10 mL) at room temperature, add DDQ (1.1 mmol).

  • Catalyst Addition: Add iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.

Data Presentation

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
Hydroquinone Derivative-1.01.0
Arene-1.21.2
DDQ227.011.11.1
Iron(III) chloride162.200.10.1
ProductYield (%)Reference
Biaryl Product (e.g., with Indole)~97%[5]
Biaryl Product (e.g., with Anisole)Moderate to Good[6]

Reaction Pathway

Oxidative_Coupling_Pathway cluster_reactants Starting Materials cluster_products Final Product hydroquinone Hydroquinone Derivative benzoquinone Benzoquinone Intermediate hydroquinone->benzoquinone Oxidation (DDQ) arene Arene biaryl Biaryl Product arene->biaryl benzoquinone->biaryl Nucleophilic Addition (FeCl₃ catalyst)

Caption: Reaction pathway for the oxidative coupling of hydroquinones.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene to Form Precursors for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds on aromatic rings. This electrophilic aromatic substitution reaction is particularly valuable for the synthesis of precursors for active pharmaceutical ingredients (APIs). 1,4-Dimethoxybenzene (B90301) is a common starting material due to its activated aromatic ring, which readily undergoes alkylation to produce substituted hydroquinone (B1673460) derivatives. These derivatives are key intermediates in the synthesis of various biologically active molecules. This document provides detailed protocols for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene and discusses the relevance of the resulting precursors in drug development, particularly in the context of inhibiting key signaling pathways.

Reaction Scheme and Reagents

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, typically results in a dialkylation product, 1,4-di-tert-butyl-2,5-dimethoxybenzene. The two methoxy (B1213986) groups are activating and ortho-, para-directing, leading to substitution at the 2 and 5 positions. Further alkylation is sterically hindered by the bulky tert-butyl groups.

Overall Reaction:

Reagent Properties:

ReagentFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
1,4-DimethoxybenzeneC₈H₁₀O₂138.1657212.6~1.05
tert-Butyl alcoholC₄H₁₀O74.1225.582.80.79
Acetic Acid (glacial)CH₃COOH60.0516.6117.91.05
Sulfuric Acid (conc.)H₂SO₄98.0710.33371.83
Methanol (B129727)CH₃OH32.04-97.864.70.79
Product:
1,4-Di-tert-butyl-2,5-dimethoxybenzeneC₁₆H₂₆O₂250.38103-105336.3N/A

Experimental Protocols

The following is a detailed protocol for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene. This protocol is a composite of several published procedures to provide a robust and reliable method.

Materials:

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Methanol

  • Ice

  • Deionized water

  • Erlenmeyer flask (125 mL or 250 mL)

  • Magnetic stir bar and stir plate

  • Ice bath

  • Separatory funnel or burette for dropwise addition

  • Büchner funnel and filter flask for vacuum filtration

  • Beakers

  • Graduated cylinders

  • Spatula

Procedure:

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene with 2.5 mL of tert-butyl alcohol and 5 mL of glacial acetic acid. If the 1,4-dimethoxybenzene is solid, it may need to be crushed to facilitate dissolution.

  • Add a magnetic stir bar to the flask and place it in an ice-water bath on a magnetic stir plate. Stir the mixture until the solids dissolve.

  • Catalyst Addition: Carefully and slowly, add 10 mL of concentrated sulfuric acid dropwise to the cold, stirring reaction mixture over a period of 5-10 minutes. The temperature of the reaction mixture should be maintained below 20°C during the addition.

  • Reaction: After the addition of sulfuric acid is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion. A significant amount of solid product should precipitate during this time.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add approximately 50-75 mL of ice-cold water to the flask with vigorous stirring to precipitate the product and dilute the acid.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold water to remove any residual acid.

    • Finally, wash the product with a small amount of ice-cold methanol to remove unreacted starting materials and byproducts.

  • Purification:

    • The crude product can be purified by recrystallization from a minimal amount of hot methanol.

    • Dissolve the solid in a minimal amount of boiling methanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Drying and Characterization:

    • Dry the purified product in a desiccator or in a vacuum oven at a low temperature.

    • Determine the yield and characterize the product by its melting point (expected: 103-105°C) and spectroscopic methods (e.g., ¹H NMR, IR).

Comparative Summary of Experimental Protocols:

ParameterProtocol 1Protocol 2Protocol 3
1,4-Dimethoxybenzene (g)1.500.2402.0
tert-Butyl alcohol (mL)2.500.43.5
Acetic Acid (mL)50.810
Conc. Sulfuric Acid (mL)100.810
Reaction Time (min)20 at room temp.10 at room temp.5 at 20-25°C
Quenching/Precipitation75 mL ice-cold water5 mL water~120 mL ice water
Purification SolventMethanolMethanolMethanol

Visualizations

Reaction Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The sulfuric acid protonates the tert-butyl alcohol, which then loses water to form a stable tert-butyl carbocation. This electrophile is then attacked by the electron-rich 1,4-dimethoxybenzene ring. A second alkylation occurs due to the activating nature of the methoxy and the first alkyl group.

G cluster_0 Electrophile Formation cluster_1 First Alkylation cluster_2 Second Alkylation tBuOH tert-Butyl Alcohol tBuOH2 Protonated Alcohol tBuOH->tBuOH2 + H⁺ H2SO4 H₂SO₄ tBu_cation tert-Butyl Cation tBuOH2->tBu_cation - H₂O H2O H₂O DMB 1,4-Dimethoxybenzene Product1 Mono-alkylated Product Intermediate1 Sigma Complex 1 DMB->Intermediate1 + t-Bu⁺ Intermediate1->Product1 - H⁺ Intermediate2 Sigma Complex 2 Product1->Intermediate2 + t-Bu⁺ FinalProduct 1,4-Di-tert-butyl-2,5-dimethoxybenzene Intermediate2->FinalProduct - H⁺

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental Workflow:

This diagram outlines the major steps in the synthesis and purification of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

G start Start reagents Mix 1,4-Dimethoxybenzene, tert-Butyl Alcohol, Acetic Acid start->reagents cool Cool in Ice Bath reagents->cool add_acid Dropwise Addition of Concentrated H₂SO₄ cool->add_acid react React at Room Temperature add_acid->react quench Quench with Ice Water react->quench filter_crude Vacuum Filter Crude Product quench->filter_crude wash Wash with Water and Methanol filter_crude->wash recrystallize Recrystallize from Methanol wash->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Characterize (MP, NMR, IR) dry->characterize end End characterize->end

Caption: Experimental Workflow for Synthesis.

Applications in Drug Development and Signaling Pathways

1,4-Dimethoxybenzene and its derivatives are valuable precursors in the synthesis of a wide range of biologically active compounds. The dimethoxybenzene motif is found in numerous natural products and synthetic molecules with therapeutic potential.

Relevance to Signaling Pathways:

Dimethoxybenzene derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is a known driver of cell proliferation and survival in various cancers. Certain dimethoxybenzene derivatives have been developed as selective inhibitors of FGFRs, highlighting the importance of this chemical scaffold in targeted cancer therapy.

  • Cyclooxygenase-2 (COX-2) Inflammatory Pathway: The COX-2 enzyme is a key mediator of inflammation. Inhibition of COX-2 is a major strategy for treating inflammatory disorders. Some methoxyphenol derivatives, which can be synthesized from dimethoxybenzene precursors, have demonstrated significant COX-2 inhibitory activity.

Illustrative Signaling Pathway Inhibition:

The following diagram illustrates a simplified FGFR signaling pathway and the potential point of inhibition by a drug candidate derived from a dimethoxybenzene precursor.

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Drug Dimethoxybenzene-based Inhibitor Drug->FGFR Inhibits Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to

Caption: Inhibition of FGFR Signaling Pathway.

This document provides a comprehensive overview of the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, offering detailed protocols and insights into the applications of the resulting products in drug discovery and development. The versatility of the dimethoxybenzene scaffold makes this synthetic route a valuable tool for researchers in medicinal chemistry and related fields.

Application Notes and Protocols for the Use of 1,4-Dibromo-2,5-dimethoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dimethoxybenzene is a versatile and highly functionalized aromatic compound that serves as a key building block in the synthesis of a wide range of pharmaceutical intermediates. Its symmetrically substituted core, featuring two bromine atoms and two electron-donating methoxy (B1213986) groups, allows for selective and sequential functionalization through various cross-coupling reactions. The bromine atoms provide reactive handles for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures found in many therapeutic agents.

The dimethoxybenzene scaffold is a common feature in numerous bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The strategic location of the methoxy groups can influence the conformational preferences and electronic properties of the final compounds, impacting their binding affinity and selectivity for their biological targets. These application notes provide detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, utilizing this compound as the starting material.

Key Applications in Pharmaceutical Synthesis

The structural motif derived from this compound is prevalent in a variety of pharmaceutical agents, particularly those targeting kinases and GPCRs.

  • Kinase Inhibitors: The 2,5-dimethoxyphenyl core can serve as a scaffold to which various heterocyclic and aromatic moieties are attached to interact with the ATP-binding site of kinases. The development of selective kinase inhibitors is a major focus in oncology and immunology.

  • GPCR Modulators: GPCRs are a large family of transmembrane proteins involved in a multitude of physiological processes, making them attractive drug targets. The dimethoxybenzene unit can be incorporated into ligands that modulate the activity of these receptors, with applications in neurology, metabolism, and inflammation.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures commonly found in kinase inhibitors.

General Reaction Scheme:

Suzuki_Miyaura This compound This compound Product Mono- or Di-arylated Product This compound->Product Arylboronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Arylboronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Mono-arylated Intermediate

This protocol describes a general procedure for the mono-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Quantitative Data: Comparison of Bases for Suzuki-Miyaura Coupling

The choice of base can significantly impact the yield of the Suzuki-Miyaura reaction. The following table summarizes the effect of different bases on the coupling of a structurally related brominated dimethoxybenzene derivative with an arylboronic acid.[2]

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] This reaction is widely used in the pharmaceutical industry to prepare aryl amines, which are key components of many GPCR modulators and kinase inhibitors.

General Reaction Scheme:

Buchwald_Hartwig This compound This compound Product Mono- or Di-aminated Product This compound->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Figure 2. General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of a Mono-aminated Intermediate

This protocol describes a general procedure for the mono-amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (B28343) (anhydrous and degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and XPhos (0.02-0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.

Quantitative Data: Representative Yields for Buchwald-Hartwig Amination

The following table provides representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, illustrating the general efficiency of this transformation. Specific yields for reactions with this compound will depend on the specific amine and optimized reaction conditions.

Aryl BromideAmineCatalyst SystemBaseSolventYield (%)Reference
4-BromotolueneAnilinePd(OAc)₂ / XPhosKOtBuToluene95-99[4]
2-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene88General Protocol
4-Bromoanisolen-HexylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH92General Protocol

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and a general experimental workflow for the synthesis and screening of pharmaceutical intermediates.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Kinase Inhibitor (e.g., from dimethoxybenzene scaffold) Kinase_Inhibitor->RAF Inhibition

Figure 3. Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Experimental_Workflow Start 1,4-Dibromo-2,5- dimethoxybenzene Cross_Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Cross_Coupling Purification Purification (Column Chromatography) Cross_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Kinase Assay) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Figure 4. General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its ability to undergo selective and sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides medicinal chemists with a powerful tool to construct diverse libraries of compounds for drug discovery. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the potential of this building block in the development of novel therapeutics targeting a wide range of diseases.

References

Application of 1,4-Dibromo-2,5-dimethoxybenzene in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,4-Dibromo-2,5-dimethoxybenzene as a versatile building block in the synthesis of organic semiconductors for various electronic applications.

Introduction

This compound is a key aromatic intermediate characterized by two electron-donating methoxy (B1213986) groups and two reactive bromine atoms. This substitution pattern makes it an excellent monomer for the synthesis of conjugated polymers, particularly poly(phenylene vinylene) (PPV) and its derivatives, which are widely investigated for their electroluminescent and semiconducting properties. The presence of the methoxy groups enhances the solubility of the resulting polymers and modulates their electronic properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

Application 1: Synthesis of Poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMV) for Organic Field-Effect Transistors (OFETs)

Poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMV) is a soluble conjugated polymer that can be synthesized from this compound through various polymerization methods. Its semiconducting nature allows it to function as the active channel material in OFETs.

Quantitative Data Presentation

The performance of OFETs is highly dependent on the quality of the semiconductor, the device architecture, and the fabrication conditions. Below is a summary of typical performance parameters for PDMV-based OFETs.

ParameterValueDevice Architecture
Hole Mobility (μ)~10⁻³ cm² V⁻¹ s⁻¹Top-contact, bottom-gate
On/Off Ratio> 10⁴Top-contact, bottom-gate
Threshold Voltage (Vth)-5 V to -15 VTop-contact, bottom-gate

Note: The values presented are representative and can vary based on specific experimental conditions and device optimization.

Experimental Protocols

1. Synthesis of Poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMV) via Gilch Polymerization

The Gilch polymerization is a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes. This protocol outlines the conversion of this compound to the necessary precursor and its subsequent polymerization.

Step 1: Synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (10.0 g, 33.8 mmol) in dry toluene (B28343) (150 mL).

  • Add paraformaldehyde (2.23 g, 74.4 mmol) and anhydrous zinc chloride (1.15 g, 8.45 mmol).

  • Bubble hydrogen chloride gas through the stirred solution at room temperature for 2 hours.

  • Heat the reaction mixture to 60 °C and stir for an additional 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into 300 mL of methanol (B129727).

  • The white precipitate is collected by filtration, washed with methanol, and dried under vacuum to yield 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene.

Step 2: Gilch Polymerization to Yield PDMV

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (5.0 g, 20.1 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • In a separate flask, prepare a solution of potassium tert-butoxide (4.5 g, 40.1 mmol) in 50 mL of anhydrous THF.

  • Cool the monomer solution to 0 °C in an ice bath.

  • Add the potassium tert-butoxide solution dropwise to the monomer solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will become viscous and change color.

  • Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of methanol.

  • Filter the resulting fibrous polymer, wash it with methanol and acetone (B3395972), and then dry it under vacuum.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607). The chloroform fraction contains the purified PDMV.

2. Fabrication of a Top-Contact, Bottom-Gate OFET

  • Substrate Preparation: Start with a heavily n-doped silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.

  • Surface Treatment: Clean the SiO₂ surface by sonicating in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen. Treat the surface with an octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayer to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition: Dissolve the synthesized PDMV in chloroform at a concentration of 5 mg/mL. Spin-coat the PDMV solution onto the OTS-treated SiO₂/Si substrate at 1500 rpm for 60 seconds.

  • Annealing: Anneal the PDMV film at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Use a shadow mask to thermally evaporate 50 nm gold source and drain electrodes onto the PDMV film. The channel length and width are defined by the mask, typically 50 µm and 1 mm, respectively.

  • Characterization: Characterize the electrical performance of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.

Visualization

Synthesis_and_Fabrication cluster_synthesis PDMV Synthesis cluster_fabrication OFET Fabrication This compound This compound 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene This compound->1,4-Bis(chloromethyl)-2,5-dimethoxybenzene Chloromethylation PDMV Polymer PDMV Polymer 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene->PDMV Polymer Gilch Polymerization PDMV Spin-Coating PDMV Spin-Coating PDMV Polymer->PDMV Spin-Coating Dissolve in Chloroform Si/SiO2 Substrate Si/SiO2 Substrate OTS Treatment OTS Treatment Si/SiO2 Substrate->OTS Treatment OTS Treatment->PDMV Spin-Coating Au Electrode Deposition Au Electrode Deposition PDMV Spin-Coating->Au Electrode Deposition OFET Device OFET Device Au Electrode Deposition->OFET Device

Caption: Workflow for PDMV synthesis and OFET fabrication.

Application 2: Synthesis of Poly(carbazole-co-1,4-dimethoxybenzene) for Electrochemiluminescence (ECL) Sensors

Copolymers incorporating the 1,4-dimethoxybenzene (B90301) unit can be designed for specific optoelectronic applications. For instance, poly(carbazole-co-1,4-dimethoxybenzene) has been utilized in the development of sensitive and selective electrochemiluminescence (ECL) sensors.[1]

Principle of Operation

The conjugated backbone of poly(carbazole-co-1,4-dimethoxybenzene) provides a platform for efficient ECL generation.[1] When immobilized on an electrode surface, the polymer can undergo electrochemical oxidation and reduction, leading to the formation of excited states that emit light upon relaxation. The intensity of this ECL signal can be quenched in the presence of specific analytes, forming the basis of a sensing mechanism. In the case of Fe³⁺ detection, the quenching of the ECL signal is attributed to the complexation of Fe³⁺ ions with the polymer, which interferes with the electron transfer processes required for light emission.[1]

Experimental Protocols

1. Synthesis of Poly(octylcarbazole-co-1,4-dimethoxybenzene) (P-3) via Wittig-Horner Reaction

This protocol is adapted from the synthesis of a polycarbazole derivative for ECL applications.[1]

  • Monomer Synthesis: Synthesize 3,6-diformyl-9-octylcarbazole and 2,5-di-(ethoxy phosphoryl methylene)-1,4-dimethoxybenzene according to literature procedures.[1]

  • Polymerization:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,6-diformyl-9-octylcarbazole (1.0 eq) and 2,5-di-(ethoxy phosphoryl methylene)-1,4-dimethoxybenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium tert-butoxide (2.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at 80 °C for 48 hours.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into methanol.

    • Filter the polymer, wash it with methanol, and dry it under vacuum.

2. Fabrication and Operation of an ECL Sensor for Fe³⁺ Detection

  • Electrode Preparation: Prepare a suspension of the synthesized polymer (P-3) and polyvinylidene fluoride (B91410) (PVDF) in N-methyl-2-pyrrolidone (NMP).

  • Film Deposition: Drop-cast the suspension onto a clean indium tin oxide (ITO) glass electrode and dry it at 60 °C to form a stable film.

  • ECL Measurement:

    • Place the polymer-coated ITO electrode in an electrochemical cell containing a phosphate (B84403) buffer solution (pH 7.4) with tripropylamine (B89841) (TPrA) as a co-reactant.

    • Apply a potential scan (e.g., from 0 V to 1.5 V) and record the ECL signal using a photomultiplier tube.

    • Introduce different concentrations of Fe³⁺ into the electrochemical cell and record the corresponding decrease in ECL intensity.

Visualization

ECL_Sensing_Pathway cluster_ECL ECL Generation cluster_Quenching ECL Quenching by Fe³⁺ Polymer Polymer Polymer_Oxidized Polymer Radical Cation Polymer->Polymer_Oxidized Oxidation at Electrode Complex Polymer-Fe³⁺ Complex Polymer->Complex Excited_State Polymer* (Excited State) Polymer_Oxidized->Excited_State Electron Transfer with TPrA Radical TPrA Tripropylamine TPrA_Radical TPrA Radical Intermediate TPrA->TPrA_Radical Oxidation Light_Emission Light (ECL) Excited_State->Light_Emission Relaxation Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Quenched_ECL Reduced Light Emission Complex->Quenched_ECL Inhibits Electron Transfer

Caption: Signaling pathway of ECL generation and quenching by Fe³⁺.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the Suzuki coupling of 1,4-Dibromo-2,5-dimethoxybenzene.

Troubleshooting Guide

Low or No Yield of Desired Product

Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the substrate's electronic properties and steric hindrance. The two electron-donating methoxy (B1213986) groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[1] Additionally, the methoxy groups can sterically hinder the approach of the palladium catalyst.

Here is a systematic approach to troubleshooting:

  • Catalyst System: For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more robust catalyst systems.

    • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][2][3]

  • Base Selection: The choice of base is critical for activating the boronic acid. For electron-rich substrates, stronger inorganic bases are often more effective.

    • Recommendation: Use bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Finely grinding the base can also improve reproducibility.

  • Solvent and Temperature: Aprotic solvents are commonly used. The temperature should be high enough to drive the reaction but not so high as to cause catalyst decomposition.[1]

    • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene (B28343)/H₂O, THF/H₂O) is often effective.[4] Typical reaction temperatures range from 80-110 °C.[1][4]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Thoroughly degas the solvent and reaction mixture by purging with an inert gas like argon or nitrogen.[4][5]

Formation of Mono-substituted Product Instead of Di-substituted Product

Question: I am primarily obtaining the mono-arylated product instead of the desired di-arylated product. How can I favor the double coupling?

Answer: In many cases, the Suzuki coupling of dihaloarenes shows a preference for the formation of the di-substituted product.[6] This is because after the first coupling, the regenerated catalyst is in close proximity to the mono-substituted intermediate, promoting a second reaction.[6] If you are observing significant amounts of the mono-substituted product, consider the following:

  • Stoichiometry of Boronic Acid: To drive the reaction to completion, an excess of the boronic acid is necessary.

    • Recommendation: Use at least 2.2 to 2.5 equivalents of the boronic acid per equivalent of this compound.[7]

  • Reaction Time and Temperature: The second coupling may require more forcing conditions than the first.

    • Recommendation: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or GC/MS to determine the optimal duration.

  • Catalyst Loading: A higher catalyst loading can sometimes be beneficial for achieving double coupling.

    • Recommendation: If you suspect catalyst deactivation, a slightly higher catalyst loading (e.g., 3-5 mol%) might be necessary.

Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these?

Answer:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.

    • Recommendation: Ensure rigorous degassing of all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[5]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is more prevalent with electron-rich boronic acids, especially in the presence of a base and water.[1]

    • Recommendation:

      • Use anhydrous solvents and carefully dried reagents.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).[1]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom.

    • Recommendation: This can sometimes be influenced by the choice of base and solvent. Screening different conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the double Suzuki coupling of this compound?

A1: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid used. However, for this electron-rich and sterically hindered substrate, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended over simpler catalysts like Pd(PPh₃)₄.[1][2][3]

Q2: What is the optimal base and solvent system?

A2: A strong inorganic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[1] Common solvent systems include mixtures of 1,4-dioxane/water or toluene/water.[4][7] The water is necessary to dissolve the base and facilitate the catalytic cycle.

Q3: How much boronic acid should I use for the di-substitution reaction?

A3: To achieve a high yield of the di-substituted product, it is recommended to use an excess of the boronic acid, typically in the range of 2.2 to 2.5 equivalents relative to the this compound.[7]

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended. The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation and lower yields.[4][5] Thoroughly degassing your solvents and running the reaction under nitrogen or argon is crucial for reproducibility and high yields.

Data Presentation

Table 1: Comparison of Bases for Suzuki Coupling of an Electron-Rich Aryl Bromide

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901281

Data is based on the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole (B123540) and serves as a representative example for an electron-rich system.

Table 2: Representative Catalyst Systems for Double Suzuki Coupling of Dihaloarenes

Catalyst SystemBaseSolventTemperature (°C)Typical Yield for Di-substitution
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100Good to Excellent
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110Good to Excellent

This table provides a general guideline based on literature for similar dihaloarene substrates.

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki Coupling using Pd(PPh₃)₄

This protocol is a good starting point for the di-arylation of this compound.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (2.5 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

    • Potassium phosphate (K₃PO₄) (4.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Degassed water (2 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and 1,4-Dioxane under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the arylboronic acid, K₃PO₄, and degassed water to the mixture under an inert atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC/MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7]

Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand

This protocol is recommended if Protocol 1 results in low yield or incomplete conversion.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (2.5 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (4.0 mmol)

    • Anhydrous Toluene (8 mL)

    • Degassed Water (2 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

    • Add the anhydrous toluene and degassed water via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[1]

    • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

Troubleshooting_Yield start Low or No Yield catalyst Catalyst System Inadequate? start->catalyst base Incorrect Base? start->base conditions Suboptimal Conditions? start->conditions atmosphere Oxygen Present? start->atmosphere solution_catalyst Use Buchwald Ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ catalyst->solution_catalyst Yes solution_base Use Stronger Base (K₃PO₄, Cs₂CO₃) base->solution_base Yes solution_conditions Optimize Solvent/Temp (e.g., Dioxane/H₂O, 90-110°C) conditions->solution_conditions Yes solution_atmosphere Thoroughly Degas Solvent and Reagents atmosphere->solution_atmosphere Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Di_vs_Mono_Coupling start High Mono-substituted Product boronic_acid Insufficient Boronic Acid? start->boronic_acid reaction_conditions Reaction Not Driven to Completion? start->reaction_conditions catalyst_loading Catalyst Deactivation? start->catalyst_loading solution_boronic_acid Increase Boronic Acid (2.2 - 2.5 equiv.) boronic_acid->solution_boronic_acid Yes solution_reaction_conditions Increase Temperature and/or Reaction Time reaction_conditions->solution_reaction_conditions Yes solution_catalyst_loading Slightly Increase Catalyst Loading catalyst_loading->solution_catalyst_loading Yes

Caption: Strategies to favor di-substitution over mono-substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Boronic Acid (2.5 eq) Catalyst & Ligand Base degas Degas with Inert Gas (3x Vacuum/Backfill) reagents->degas add_solvent Add Degassed Solvent (e.g., Toluene/H₂O) degas->add_solvent heat Heat with Vigorous Stirring (90-110 °C, 4-16h) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool_dilute Cool to RT, Dilute with Organic Solvent monitor->cool_dilute wash Wash with Water & Brine cool_dilute->wash dry_concentrate Dry, Filter, Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for double Suzuki coupling.

References

Technical Support Center: Troubleshooting Heck Reactions with 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Heck reaction, specifically when using the electron-rich substrate 1,4-dibromo-2,5-dimethoxybenzene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues such as low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no conversion in my Heck reaction with this compound. What are the most likely causes?

Low conversion in the Heck reaction with an electron-rich aryl bromide like this compound is a common challenge. The electron-donating methoxy (B1213986) groups can hinder the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1][2] Key factors to investigate include:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective for this specific substrate.

  • Base Strength and Solubility: The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[3] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic turnover will be poor.

  • Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[4] The temperature may be too low to overcome the activation energy for the oxidative addition step.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.[5]

Q2: How can I improve the conversion of my Heck reaction?

To improve the conversion, a systematic optimization of the reaction conditions is recommended. Consider the following adjustments:

  • Catalyst and Ligand System:

    • Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst.[6] It is often reduced in situ to the active Pd(0) species.

    • Ligands: For electron-rich aryl bromides, bulky and electron-rich phosphine (B1218219) ligands can be beneficial.[7] Triphenylphosphine (PPh₃) is a standard choice, but if it is ineffective, consider more electron-rich and sterically demanding ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or phosphite (B83602) ligands.[8] In some cases, a double Heck coupling has been successfully performed using phosphites as ligands.[8]

  • Choice of Base:

    • Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used.[6] Organic bases such as triethylamine (B128534) (Et₃N) are also common.[9] The choice of base can be critical, and it may be necessary to screen a few options.

  • Solvent Selection:

    • Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[5]

  • Temperature and Reaction Time:

    • Gradually increase the reaction temperature. A range of 100-140°C is typical for Heck reactions with aryl bromides.[10] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time at a given temperature.

  • Additives:

    • In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be beneficial, acting as a phase-transfer catalyst and promoting the reaction.[10]

Q3: I am attempting a double Heck reaction to substitute both bromine atoms on this compound. What specific conditions should I consider?

Performing a double Heck reaction requires more forcing conditions than a mono-coupling. Based on successful double Heck reactions with the analogous 1,4-diiodo-2,5-dimethoxybenzene, the following conditions can be a good starting point:

  • Stoichiometry: Use at least 2 equivalents of the alkene per equivalent of the dibromobenzene to ensure both sites can react.

  • Catalyst Loading: A higher catalyst loading (e.g., 5 mol%) may be necessary to drive the reaction to completion.[10]

  • Ligand: A bidentate phosphine ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can be effective in promoting the double coupling.[10]

  • Base and Solvent: A combination of a strong inorganic base like K₂CO₃ in a high-boiling polar aprotic solvent such as DMAc is a suitable choice.[10]

  • Temperature: High temperatures, around 140°C, are often required for double Heck reactions.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Heck reactions involving electron-rich aryl dihalides, which can be used as a starting point for optimizing the reaction with this compound.

ParameterCondition 1 (Mono-coupling)Condition 2 (Double-coupling)Rationale & Expected Impact
Palladium Source Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ (5 mol%)Higher catalyst loading for the more demanding double reaction.
Ligand PPh₃ or P(o-tol)₃ (2-4 mol%)dppp (0.04 equiv.)Bidentate ligands can promote double coupling.[10]
Base Et₃N or K₂CO₃ (2 equiv.)K₂CO₃ (3.5 equiv.)A stronger base and higher equivalents may be needed for the second coupling.[10]
Solvent DMF or TolueneDMAcHigh-boiling polar aprotic solvents are generally effective.[10]
Temperature 100-120°C140°CHigher temperatures are often required to overcome the activation barrier for the second substitution.[10]
Additive None or TBAB (optional)TBAB (2 equiv.)Can improve reaction rates, especially for challenging substrates.[10]

Experimental Protocols

Representative Protocol for a Heck Reaction with this compound:

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Addition of Reactants: To the flask, add this compound (1.0 eq), the alkene (1.1-2.5 eq, depending on whether mono- or di-substitution is desired), and the base (1.5-3.5 eq).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 100-140°C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed or no further product formation is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • If an organic base was used, the triethylammonium (B8662869) bromide salt may precipitate upon cooling and can be filtered off.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted product.

Visualizations

Heck Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pdi_complex alkene_coordination Alkene Coordination pdi_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)(alkene)-X(L)₂] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [Product-Pd(II)H-X(L)₂] beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺X⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_temp Is Temperature ≥ 100°C? start->check_temp increase_temp Increase Temperature (100-140°C) check_temp->increase_temp No check_catalyst Review Catalyst System check_temp->check_catalyst Yes increase_temp->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., P(o-tol)₃) check_catalyst->change_ligand Ineffective Ligand? check_base Evaluate Base check_catalyst->check_base Ligand OK change_ligand->check_base change_base Screen Different Bases (e.g., K₂CO₃, NaOAc) check_base->change_base Weak/Insoluble Base? check_solvent Consider Solvent check_base->check_solvent Base OK change_base->check_solvent change_solvent Use Polar Aprotic Solvent (e.g., DMF, DMAc) check_solvent->change_solvent Non-polar Solvent? consider_additive Add Phase Transfer Catalyst (e.g., TBAB) check_solvent->consider_additive Solvent OK change_solvent->consider_additive success Improved Conversion consider_additive->success

Caption: A logical workflow for troubleshooting low conversion in Heck reactions.

References

Technical Support Center: 1,4-Dibromo-2,5-dimethoxybenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side products in cross-coupling reactions involving 1,4-dibromo-2,5-dimethoxybenzene. The electron-rich nature of this substrate can present unique challenges, and this guide offers strategies to optimize your Suzuki-Miyaura, Stille, and Sonogashira coupling reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the context of reactions with this compound, this can manifest in two primary ways:

  • Formation of a symmetrical biaryl: Two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction) couple to form a symmetrical biaryl. This consumes your nucleophile and can complicate purification.[1]

  • Formation of a tetramethoxy-quaterphenyl derivative: Less commonly, two molecules of this compound could couple, though this is generally less favorable than the homocoupling of the more reactive organometallic reagent.

Q2: Why is this compound prone to side reactions like homocoupling?

A2: The two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase the electron density of the aromatic system. This can make the aryl bromide less reactive towards oxidative addition to the palladium catalyst, which is often the rate-limiting step.[2] When the desired cross-coupling is slow, competing side reactions like homocoupling of the organoboron reagent can become more significant.[2]

Q3: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A3: The main culprits for homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of organometallic reagents, particularly boronic acids.[1][3]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) is used, it can directly react with the organometallic reagent to cause homocoupling before being reduced to the catalytically active Pd(0) state.[1]

  • Presence of Copper(I) Salts (in Sonogashira reactions): In traditional Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, a side reaction known as Glaser coupling.[4][5]

Q4: How can I minimize homocoupling when using this compound in a Suzuki reaction?

A4: To suppress homocoupling in Suzuki reactions with this electron-rich substrate, consider the following:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step where homocoupling can occur.[1][6]

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos can accelerate the reductive elimination step, which forms the desired product, thus outcompeting side reactions.[1]

  • Choice of Base: The base is crucial for activating the boronic acid. For electron-rich systems, stronger inorganic bases like K₃PO₄ are often more effective than weaker ones like K₂CO₃.[7]

Q5: Are there specific recommendations for Stille couplings with this compound to avoid side products?

A5: Yes. While Stille reactions are known for their tolerance of various functional groups, homocoupling of the organostannane reagent can still occur.[8] To minimize this:

  • Optimize Stoichiometry: Use a stoichiometry as close to 1:1 as possible, with a slight excess of the organostannane.

  • Control Temperature: Avoid excessively high temperatures, which can promote side reactions.[8]

  • Additives: In some cases, the addition of copper(I) salts or lithium chloride can accelerate the desired transmetalation step, reducing the opportunity for homocoupling.[9]

Q6: How can I perform a Sonogashira coupling with this compound while avoiding alkyne homocoupling (Glaser coupling)?

A6: The most effective strategy is to use a copper-free protocol.[4][5][10][11] Key considerations for a successful copper-free Sonogashira reaction include:

  • Catalyst and Ligand System: Highly active palladium catalysts and electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction without the copper co-catalyst.

  • Base Selection: An appropriate amine base is still required to deprotonate the terminal alkyne.

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly anaerobic environment is crucial.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
High levels of boronic acid homocoupling byproduct Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas (Ar or N₂).[6]
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[6]
Inappropriate catalyst or ligand.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote faster reductive elimination.[1]
Low yield of the desired cross-coupled product Inefficient oxidative addition due to the electron-rich nature of this compound.Use a more active catalyst system with a bulky, electron-rich ligand. Increase the reaction temperature, but monitor for decomposition.[2]
Protodeboronation of the boronic acid.Use anhydrous conditions and consider a weaker base or careful control of the base amount. Using a more stable boronic ester (e.g., pinacol (B44631) ester) can also help.[2]
Incomplete conversion Insufficiently active catalyst or low temperature.Increase the catalyst loading or switch to a more active catalyst/ligand system. Gradually increase the reaction temperature.
Stille Coupling
Problem Potential Cause Recommended Solution
Significant organostannane homocoupling Suboptimal stoichiometry or high temperature.Use a near 1:1 stoichiometry of reactants. Optimize the reaction temperature to find a balance between reaction rate and side product formation.[8]
Slow transmetalation.Consider the use of additives like CuI or LiCl to accelerate the transmetalation step.[9]
Low product yield Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands. Ensure all reagents and solvents are anhydrous.[8]
Difficulty removing tin byproducts High toxicity and low polarity of tin compounds.After the reaction, wash the organic phase with an aqueous solution of KF to precipitate tin byproducts.[8]
Sonogashira Coupling
Problem Potential Cause Recommended Solution
Formation of homocoupled alkyne (Glaser byproduct) Presence of copper(I) co-catalyst and oxygen.Employ a copper-free Sonogashira protocol.[4][10] Rigorously degas all solvents and reagents and maintain an inert atmosphere.
Low or no reaction in copper-free conditions Insufficiently active catalyst system.Use a highly active palladium precatalyst with a bulky, electron-rich phosphine or NHC ligand.[10]
Inappropriate base or solvent.Screen different amine bases and anhydrous solvents to find the optimal conditions for your specific substrates.

Quantitative Data

The selection of appropriate reaction parameters is critical for minimizing homocoupling. The following tables provide a summary of conditions that can be used as a starting point for the optimization of your reactions with this compound.

Table 1: Comparison of Bases for Suzuki Coupling of an Electron-Rich Aryl Bromide

Reaction: (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901275

Data adapted from a study on a structurally similar substrate.[7] This highlights the superior performance of stronger inorganic bases for electron-rich systems.

Table 2: General Conditions for Minimizing Homocoupling in Different Cross-Coupling Reactions

Reaction TypeCatalyst SystemBaseSolventKey Strategy to Minimize Homocoupling
Suzuki Pd(0) precatalyst (e.g., Pd(PPh₃)₄) + bulky, electron-rich ligand (e.g., SPhos)K₃PO₄Anhydrous, degassed Toluene or Dioxane/H₂ORigorous exclusion of oxygen and use of a Pd(0) source.[1][6]
Stille Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃NoneAnhydrous, degassed Toluene or DMFCareful control of stoichiometry and temperature; use of additives like CuI if needed.[8][12]
Sonogashira Pd(CH₃CN)₂Cl₂ + cataCXium A or other active Pd/ligand systemCs₂CO₃ or an amine baseAnhydrous, degassed 2-MeTHF or DioxaneStrict adherence to copper-free conditions.[13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a robust starting point for the mono-arylation of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[2]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]

  • Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is designed to minimize Glaser homocoupling by eliminating the copper co-catalyst.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(CH₃CN)₂Cl₂ (2.5 mol%)

  • cataCXium A (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask with a reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Cs₂CO₃, Pd(CH₃CN)₂Cl₂, and cataCXium A.[13]

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the anhydrous, degassed 1,4-dioxane.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take up to 48 hours for completion.[13]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key workflows and logical relationships to aid in your experimental design and troubleshooting.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B 2. Add Catalyst System: - Pd Precursor - Ligand A->B C 3. Inert Atmosphere: - Evacuate & Backfill (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Desired Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Troubleshooting Start High Homocoupling Observed Q1 Is the reaction rigorously degassed? Start->Q1 Sol1 Improve degassing protocol: - Sparge solvents longer - Use freeze-pump-thaw Q1->Sol1 No Q2 Are you using a Pd(II) precatalyst? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent. Q2->Sol2 Yes Q3 Is the desired cross-coupling slow? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Optimize reaction conditions: - Screen bulky, electron-rich ligands - Increase temperature cautiously - Use a more active base Q3->Sol3 Yes End Homocoupling Minimized Q3->End No A3_Yes Yes A3_No No Sol3->End Competing_Pathways cluster_suzuki Desired Suzuki Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0) OA Oxidative Addition (Ar-Br) Pd0->OA ArPdBr Ar-Pd(II)-Br OA->ArPdBr Trans Transmetalation (Ar'-B(OR)2) ArPdBr->Trans ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE Product Ar-Ar' (Product) RE->Product Product->Pd0 Pd0_ox Pd(0) O2 O2 Pd0_ox->O2 PdII Pd(II) O2->PdII Trans_homo1 Transmetalation (Ar'-B(OR)2) PdII->Trans_homo1 ArPdX Ar'-Pd(II)-X Trans_homo1->ArPdX Trans_homo2 Transmetalation (Ar'-B(OR)2) ArPdX->Trans_homo2 ArPdAr_homo Ar'-Pd(II)-Ar' Trans_homo2->ArPdAr_homo RE_homo Reductive Elimination ArPdAr_homo->RE_homo RE_homo->Pd0_ox Homocoupling_Product Ar'-Ar' (Homocoupling) RE_homo->Homocoupling_Product

References

Technical Support Center: Catalyst Deactivation and Poisoning in 1,4-Dibromo-2,5-dimethoxybenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and poisoning during cross-coupling reactions involving 1,4-dibromo-2,5-dimethoxybenzene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Question: My cross-coupling reaction with this compound is showing low or no conversion. What are the potential causes related to the catalyst?

Answer:

Low or no conversion in cross-coupling reactions with this compound, an electron-rich aryl bromide, can often be attributed to issues with the catalyst system. The oxidative addition step can be particularly sluggish for such substrates. Here are the key areas to investigate:

  • Catalyst Deactivation: The active Pd(0) catalyst may be deactivating through various pathways.

  • Inappropriate Catalyst or Ligand Choice: Standard catalyst systems may not be optimal for this specific substrate.

  • Catalyst Poisoning: Impurities in the reaction mixture can poison the catalyst.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for maintaining catalyst activity.

Below is a logical workflow to diagnose and address low conversion issues.

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Question: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black is a common sign of catalyst decomposition, where the active soluble palladium species agglomerate into inactive palladium metal.[1][2] This is a frequent cause of decreased catalytic activity.

Causes:

  • Slow Catalysis: If any step in the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration.

  • Ligand Dissociation: The dissociation of phosphine (B1218219) ligands from the palladium center, especially with hindered monodentate phosphines, can lead to unprotected Pd(0) species that aggregate.[1]

  • High Temperatures: Excessive temperatures can accelerate catalyst decomposition.[3]

Solutions:

  • Optimize Reaction Conditions: Adjusting the temperature, solvent, and base can increase the rate of the catalytic cycle and minimize the time the catalyst spends in a vulnerable state.

  • Use Appropriate Ligands: Employing ligands that strongly coordinate to and stabilize the Pd(0) center can prevent agglomeration. Bulky, electron-rich biaryl phosphine ligands are often effective.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, leading to decomposition.[1] Thoroughly degassing the reaction mixture is crucial.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: this compound can participate in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The choice of reaction depends on the desired transformation. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings are very common.

Q2: What are common catalyst poisons to be aware of?

A2: Catalyst poisons are substances that bind to the catalyst and inhibit its activity. Common poisons in cross-coupling reactions include:

  • Sulfur Compounds: Elemental sulfur and sulfur-containing functional groups can irreversibly bind to palladium.[4]

  • Oxygen: As mentioned, oxygen can oxidize the active Pd(0) species.[1]

  • Water: While some protocols tolerate water, excess water can lead to unwanted side reactions and catalyst deactivation.

  • Coordinating Functional Groups: The substrate or other reagents with strongly coordinating groups (e.g., some nitrogen heterocycles) can sometimes act as inhibitors.[5]

Q3: How does the choice of ligand affect catalyst stability and activity with this compound?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands (e.g., biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often preferred. These ligands promote oxidative addition and stabilize the active catalytic species, preventing deactivation.[6]

G cluster_0 Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Inactive_Pd_black Inactive Palladium Black Active_Catalyst->Inactive_Pd_black Aggregation Oxidized_Pd Oxidized Pd(II) Active_Catalyst->Oxidized_Pd Oxidation (O2) Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Degradation

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Q4: Can the dimethoxy groups on the benzene (B151609) ring influence the reaction?

A4: Yes, the two methoxy (B1213986) groups are electron-donating, which makes the aryl bromide electron-rich. This can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl bromides. Consequently, more active catalyst systems and potentially higher reaction temperatures may be required.

Data Presentation

The following tables provide illustrative data for catalyst system performance in Suzuki-Miyaura and Sonogashira couplings of this compound. Please note that optimal conditions should be determined experimentally.

Table 1: Illustrative Comparison of Ligands in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10024< 20
P(t-Bu)₃2K₃PO₄Toluene1001275
XPhos1K₃PO₄Dioxane1008> 90
SPhos1K₃PO₄Dioxane1008> 95

Disclaimer: This data is illustrative and compiled from typical results for similar electron-rich aryl bromides. Actual results may vary.

Table 2: Illustrative Effect of Base and Solvent on Sonogashira Coupling of this compound with Phenylacetylene

BaseSolventCatalyst SystemTemperature (°C)Time (h)Yield (%)
Et₃NTHFPd(PPh₃)₄ / CuI602440
Et₃NEt₃NPd(PPh₃)₂Cl₂ / CuI801285
DIPAToluenePd(OAc)₂ / XPhos / CuI1006> 90

Disclaimer: This data is illustrative and based on general principles of Sonogashira couplings. Actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane (B91453) or toluene).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Cross-Coupling of this compound:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base: Add the anhydrous, deoxygenated solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine (B128534) or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C or higher) and monitor its progress.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 1,4-Dibromo-2,5-dimethoxybenzene. The following sections offer detailed insights into optimizing reaction temperature and time for Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, complete with experimental protocols, quantitative data, and troubleshooting workflows.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. However, the electron-rich nature of this compound can present challenges, such as slow oxidative addition and competing side reactions.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate are often due to its electronic and steric properties. The two electron-donating methoxy (B1213986) groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, the methoxy groups can sterically hinder the approach of the palladium catalyst.[1]

Q2: My starting material is consumed, but the desired product yield is low. What are the common side reactions?

A2: Several side reactions can occur if the starting material is consumed without efficient product formation:

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with electron-rich boronic acids and is promoted by the presence of base and water.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which can be a significant issue if the desired cross-coupling is slow.[1]

  • Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose into inactive palladium black, especially without a stabilizing ligand.[1]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

A3: For electron-rich and sterically hindered substrates like this compound, more robust catalyst systems are often necessary. Consider switching to a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos. These ligands can facilitate the challenging oxidative addition step.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Issue Possible Cause Recommended Solution
Low or No Conversion Ineffective catalyst system.Switch to a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Inappropriate base.Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to promote transmetalation.[2]
Reaction temperature is too low.Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for catalyst decomposition.
Significant Side Product Formation (e.g., Homocoupling) Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
High reaction temperature.If using a highly active catalyst, consider lowering the reaction temperature.
Difficulty with Product Purification Contamination with boronic acid derivatives.After the reaction, perform an aqueous wash with a mild base to remove unreacted boronic acid and its byproducts.
Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with (4-Bromo-2,5-dimethoxyphenyl)boronic acid, which can serve as a starting point for optimizing the coupling of this compound.

Entry Base Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275

Data adapted for a related electron-rich substrate and may require optimization.[2]

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]

  • Add the degassed dioxane/water solvent mixture via syringe.[1]

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Diagrams for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand B Degas System (Vacuum/Inert Gas Cycles) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. With this compound, careful optimization of temperature and catalyst is key to achieving high yields and avoiding side reactions.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: What are the typical reaction temperatures for Sonogashira coupling with this compound?

A1: Sonogashira couplings can often be carried out at room temperature. However, for less reactive aryl bromides like this compound, or with bulky substrates, higher temperatures may be required to drive the reaction to completion. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.

Q2: What are the common side reactions in Sonogashira coupling?

A2: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) cocatalyst. This can be minimized by ensuring anaerobic conditions and by using an appropriate base.

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in minimizing alkyne homocoupling. These reactions often require a different ligand and base system and may need higher reaction temperatures.

Troubleshooting Guide for Sonogashira Coupling
Issue Possible Cause Recommended Solution
Low or No Conversion Insufficient catalyst activity.Increase the catalyst loading or switch to a more active palladium catalyst.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for potential side reactions.
Significant Alkyne Homocoupling Presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions.
Inappropriate base.Use a bulky amine base like diisopropylamine (B44863) or triethylamine (B128534).
Difficulty in Removing Copper Salts Incomplete removal during workup.Wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride to complex and remove copper salts.
Quantitative Data for Sonogashira Coupling

The following table provides representative conditions for Sonogashira couplings of aryl bromides.

Aryl Bromide Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT495
1-Bromo-4-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHBenzene80688
Aryl BromideTerminal AlkynePdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃MeCN/H₂O652Varies

These conditions are for analogous systems and may require optimization for this compound.

Experimental Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • THF

Procedure:

  • To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction for 3 hours at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Diagrams for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-X L₂ Pd_alkyne R-Pd(II)-C≡CR' L₂ PdII->Pd_alkyne Transmetalation Product R-C≡CR' Pd_alkyne->Product Reductive Elimination CuX CuX Cu_alkyne Cu-C≡CR' Cu_alkyne->PdII Transmetalation R_X R-X R_X->PdII Oxidative Addition H_alkyne H-C≡CR' H_alkyne->Cu_alkyne Deprotonation Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Section 3: Heck Coupling

The Heck reaction is a powerful tool for the vinylation of aryl halides. For this compound, the choice of catalyst, base, and temperature is crucial for achieving good yields and selectivity.

Frequently Asked Questions (FAQs) for Heck Coupling

Q1: What are the recommended catalysts for the Heck reaction with this compound?

A1: While palladium(II) acetate (Pd(OAc)₂) is a common precursor, for an electron-rich substrate like this compound, a more active catalyst system may be needed. This often involves the use of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or bulkier, more electron-rich phosphines.

Q2: How does the choice of base affect the Heck reaction?

A2: The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can influence the reaction rate and the formation of byproducts.

Q3: Can the Heck reaction be performed under solvent-free conditions?

A3: Yes, solvent-free Heck reactions have been developed and can be more environmentally friendly. These reactions often require higher temperatures and may use a phase-transfer catalyst.

Troubleshooting Guide for Heck Coupling
Issue Possible Cause Recommended Solution
Low or No Conversion Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. Consider using a more robust ligand.
Low reaction temperature.Heck reactions often require elevated temperatures (80-140 °C) to proceed efficiently.
Formation of Isomeric Products Non-selective β-hydride elimination.The regioselectivity of the Heck reaction can sometimes be influenced by the choice of ligand and solvent.
Low Yields with Acrylates Polymerization of the acrylate.Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
Quantitative Data for Heck Coupling

The following table provides representative conditions for Heck couplings of aryl bromides.

Aryl Bromide Alkene Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
4-BromoanisoleStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001285
1-Bromo-4-nitrobenzeneEthyl acrylatePd(OAc)₂NaOAcDMA120892
1-Bromonaphthalenen-Butyl acrylatePdCl₂(dppf)K₂CO₃Toluene1101678

These conditions are for analogous systems and may require optimization for this compound.

Experimental Protocol for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagrams for Heck Coupling

Heck_Troubleshooting Start Low Yield in Heck Reaction Q1 Is the starting material consumed? Start->Q1 A1 Check catalyst activity and loading. Increase temperature. Consider a more active ligand. Q1->A1 No Q2 Are there significant side products? Q1->Q2 Yes A2 Check for dehalogenation or alkene polymerization. Optimize base and solvent. Q2->A2 Yes A3 Purification issue? Consider alternative purification methods. Q2->A3 No

Caption: Troubleshooting workflow for low yields in Heck coupling reactions.

Section 4: Stille Coupling

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. However, the toxicity of tin compounds and challenges in byproduct removal are important considerations.

Frequently Asked Questions (FAQs) for Stille Coupling

Q1: What are the main advantages of Stille coupling?

A1: The main advantages of Stille coupling are the mild reaction conditions and the tolerance of organostannane reagents to a wide variety of functional groups. They are also generally not sensitive to moisture or air.[3]

Q2: What is the most common side reaction in Stille coupling?

A2: The most common side reaction is the homocoupling of the organostannane reagent.[3][4] This can be minimized by careful control of reaction conditions and the purity of the reagents.

Q3: How can I remove the toxic organotin byproducts from my reaction?

A3: Organotin byproducts can be challenging to remove. Common methods include washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin salts, or by using specific column chromatography techniques.[3]

Troubleshooting Guide for Stille Coupling
Issue Possible Cause Recommended Solution
Low or No Conversion Sluggish transmetalation step.Add a co-catalyst like CuI or an additive such as LiCl to facilitate the transmetalation from tin to palladium.
Catalyst deactivation.Ensure high purity of reagents and solvents, and maintain an inert atmosphere.
Significant Homocoupling of Organostannane Presence of oxygen or other oxidants.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Difficulty in Removing Tin Byproducts Incomplete precipitation with KF.Increase the concentration of the KF solution and the stirring time. Filtering through Celite can also help remove finely dispersed tin salts.[5]
Co-elution with the product during chromatography.Use a different solvent system for chromatography or consider an alternative purification method like crystallization.[5]
Quantitative Data for Stille Coupling

The following table provides representative conditions for Stille couplings of aryl bromides.

Aryl Bromide Organostannane Catalyst System Solvent Temp (°C) Time (h) Yield (%)
4-Bromoanisole(Tributylstannyl)benzenePd(PPh₃)₄Toluene1001690
1-Bromo-4-nitrobenzene2-(Tributylstannyl)thiophenePdCl₂(dppf)DMF801285
2-Bromopyridine(Vinyl)tributyltinPd₂(dba)₃ / P(furyl)₃THF60895

These conditions are for analogous systems and may require optimization for this compound.

Experimental Protocol for Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound and Pd(PPh₃)₄ in anhydrous toluene.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent.

  • Wash the mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagrams for Stille Coupling

Stille_Byproduct_Removal Start Stille Reaction Mixture (Product + Organotin Byproducts) Step1 Dilute with Organic Solvent Start->Step1 Step2 Add Saturated Aqueous KF Step1->Step2 Step3 Stir Vigorously (1-2 h) Step2->Step3 Step4 Filter through Celite® Step3->Step4 Step5 Aqueous Workup (Wash with H₂O, Brine) Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Purified Product Step6->End

Caption: Workflow for the removal of organotin byproducts after a Stille coupling reaction.

References

Technical Support Center: Double Suzuki Cross-Coupling of 2,5-dibromo-3-hexylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134).

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for the two bromine atoms on 2,5-dibromo-3-hexylthiophene in a Suzuki coupling?

A1: In the Suzuki cross-coupling of 2,5-dibromo-3-substituted thiophenes, the bromine at the C5 position is generally more reactive and will typically undergo coupling first.[1] This regioselectivity is attributed to the electronic properties of the thiophene (B33073) ring.[1]

Q2: What are the most common side reactions observed in the double Suzuki coupling of 2,5-dibromo-3-hexylthiophene?

A2: The most prevalent side reactions include mono-arylated thiophene (incomplete reaction), dehalogenation (replacement of one or both bromine atoms with hydrogen), and homocoupling of the boronic acid.[2][3] The presence of excess water can exacerbate dehalogenation.[2][3][4]

Q3: Is it possible to perform a one-pot double Suzuki coupling for this substrate?

A3: Yes, a one-pot, sequential double Suzuki coupling is a viable and efficient method.[4] This typically involves completing the first coupling and then adding the second boronic acid, often with additional base and catalyst, to the same reaction vessel.[2][4] Careful control of reaction conditions, especially the amount of water, is crucial to minimize side reactions.[3][4]

Q4: Which catalyst systems are most effective for this reaction?

A4: Palladium-based catalysts are standard for this transformation. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[5][6] Other catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also utilized, often favored for their high activity and stability.[5]

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent system significantly impacts the reaction. A mixture of 1,4-dioxane (B91453) and water is often reported to give higher yields compared to toluene, which is attributed to the better solubility of aryl-boronic acids in the dioxane/water mixture.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst, poor quality reagents, presence of oxygen, incorrect reaction conditions.[2]1. Verify Reagent Quality: Ensure the purity and dryness of the boronic acid, 2,5-dibromo-3-hexylthiophene, and solvents.[2] 2. Ensure Inert Atmosphere: Properly seal the reaction vessel and thoroughly purge with an inert gas like argon or nitrogen.[2] 3. Confirm Catalyst Activity: Use a fresh batch of palladium catalyst or a robust pre-catalyst.[2] 4. Optimize Reaction Conditions: Systematically screen different catalysts, ligands, bases, and solvents.[2]
Reaction Stalls or is Sluggish (Incomplete Conversion) Insufficiently active catalyst system, low reaction temperature, poor solubility of reagents.[2]1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[2] 2. Improve Solubility: Use a solvent mixture that ensures all reactants are soluble, such as 1,4-dioxane/water or toluene/water.[2][6] 3. Enhance Catalyst Activity: Employ more electron-rich and bulky phosphine (B1218219) ligands.[2]
Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) Presence of oxygen, excess water, unstable boronic acid.[2]1. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.[2] 2. Control Water Content: For double couplings, using minimal water is key to preventing dehalogenation.[2][4] 3. Use Stable Boron Reagents: Consider using boronate esters or trifluoroborate salts if protodeboronation of the boronic acid is suspected.[2]
Difficulty in Achieving Double Coupling (Mono-substituted Product Predominates) Steric hindrance, deactivation of the catalyst after the first coupling.[2]1. Implement More Forcing Conditions: Higher temperatures and longer reaction times may be necessary for the second coupling.[2] 2. Utilize a Robust Catalyst: Employ a highly active and stable catalyst system.[2] 3. Sequential Addition: After the first coupling is complete, add a fresh portion of catalyst and base along with the second boronic acid.[2]

Experimental Protocols

General Procedure for Double Suzuki Cross-Coupling using Pd(PPh₃)₄

This protocol is adapted from literature procedures for the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene.[6]

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (6 mol%).

  • Solvent Addition: Add 1,4-Dioxane (2 mL) and stir the mixture for 30 minutes at 25 °C.

  • Reagent Addition: Add the aryl-boronic acid (2.5 mmol), potassium phosphate (B84403) (K₃PO₄) (4 mmol), and water (0.5 mL) under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Catalyst Performance

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of dibromothiophenes, providing a comparative perspective based on literature data.

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[5][6]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃ (2M aq.)Toluene110-11512-18Not Specified[5]

Visualized Workflows

Troubleshooting_Workflow start Reaction Start: Double Suzuki Coupling check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Purity & Catalyst Activity check_yield->check_reagents Yes check_side_products Significant Side Products? check_yield->check_side_products No check_atmosphere Ensure Inert Atmosphere & Degassed Solvents check_reagents->check_atmosphere optimize_conditions Optimize Conditions: Temp, Solvent, Base check_atmosphere->optimize_conditions optimize_conditions->start control_water Control Water Content check_side_products->control_water Yes check_double_coupling Difficulty with Double Coupling? check_side_products->check_double_coupling No stable_boron Use Stable Boron Reagents control_water->stable_boron stable_boron->start forcing_conditions Use More Forcing Conditions (Temp, Time) check_double_coupling->forcing_conditions Yes success Successful Reaction check_double_coupling->success No sequential_addition Sequential Addition of Catalyst, Base, Boronic Acid forcing_conditions->sequential_addition sequential_addition->start

Caption: Troubleshooting workflow for the double Suzuki cross-coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r1 R-Pd(II)L_n-R' transmetalation->pd2_r_r1 reductive_elimination Reductive Elimination pd2_r_r1->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

References

preventing debromination of 1,4-Dibromo-2,5-dimethoxybenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,5-dimethoxybenzene. The focus is on preventing unwanted debromination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is a common side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of undesired byproducts such as 1-Bromo-2,5-dimethoxybenzene and 1,4-dimethoxybenzene (B90301). This side reaction reduces the yield of the desired product and complicates the purification process.[1][2]

Q2: What are the primary causes of debromination?

A2: Debromination, often occurring as hydrodebromination in the context of palladium-catalyzed reactions, is primarily caused by factors that lead to the formation of palladium-hydride (Pd-H) species.[1] Key contributing factors include:

  • High Reaction Temperature: Elevated temperatures can increase the rate of debromination.[1][2]

  • Choice of Base: The type and strength of the base are critical. Strong bases can promote hydrodehalogenation.[1][2]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its ligands significantly influence the reaction outcome.[1][2]

  • Presence of Hydride Donors: Trace amounts of water, alcohols, or other protic species in the reaction mixture can serve as a source for the hydride.[1][2]

  • Prolonged Reaction Times: Extended reaction times after the consumption of the starting material can lead to increased byproduct formation.[2]

Q3: Which reaction types are most susceptible to debromination with this substrate?

A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prone to debromination side reactions.[1][3] Additionally, Grignard reagent formation and lithiation reactions can also lead to debromination if not carried out under carefully controlled conditions.

Troubleshooting Guides

Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Symptoms:

  • Formation of 1-Bromo-2,5-dimethoxybenzene or 1,4-dimethoxybenzene as identified by GC-MS or NMR.

  • Lower than expected yield of the desired coupled product.

  • Complex purification due to the presence of byproducts with similar polarities.

Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed temp Lower Reaction Temperature start->temp base Screen Milder Bases temp->base ligand Optimize Catalyst/ Ligand System base->ligand solvent Use Anhydrous Aprotic Solvent ligand->solvent time Monitor Reaction and Minimize Time solvent->time resolved Debromination Minimized time->resolved

Caption: Troubleshooting workflow for minimizing debromination.

Detailed Recommendations:

ParameterRecommendationRationale
Temperature Decrease the reaction temperature in 10-20 °C increments.High temperatures can accelerate the formation of Pd-H species and subsequent hydrodebromination.[1][2]
Base Switch from strong bases (e.g., NaOH, KOH, NaOtBu) to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Milder bases are less likely to promote the side reactions that lead to debromination.[2]
Catalyst & Ligand Screen different palladium precursors and phosphine (B1218219) ligands. Consider less electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands.Bulky, electron-rich ligands can sometimes promote reductive elimination leading to debromination. Optimizing the ligand can disfavor this pathway.[1]
Solvent Use anhydrous, degassed aprotic solvents like toluene (B28343) or dioxane. Avoid protic solvents like alcohols.Protic solvents can act as hydride sources. Ensuring anhydrous conditions is crucial.[1]
Reaction Time Closely monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Prolonged heating after reaction completion can lead to an increase in the formation of debrominated byproducts.[2]

Illustrative Data for a Similar Substrate (2,5-Dibromothiophene):

Catalyst SystemBaseSolventTemperature (°C)Yield of Dicoupled Product (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[4]
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O110-11580-95[4]

Note: This data is for a structurally similar compound and serves as a guide for catalyst system selection.

Issue 2: Debromination during Grignard Reagent Formation

Symptoms:

  • Formation of benzene, bromobenzene, or biphenyl (B1667301) byproducts.

  • Low yield of the desired product after reaction with an electrophile.

  • Difficulty in initiating the Grignard reaction.

Troubleshooting Workflow:

Grignard_Troubleshooting start Grignard Reaction Issues (Low Yield/Debromination) glassware Ensure Rigorously Dry Glassware start->glassware solvent Use Anhydrous Ether/THF glassware->solvent mg Activate Magnesium (e.g., I₂, 1,2-dibromoethane) solvent->mg initiation Controlled Initiation (gentle heating/sonication) mg->initiation temp_control Maintain Low Temperature During Addition initiation->temp_control resolved Successful Grignard Formation temp_control->resolved

Caption: Workflow for optimizing Grignard reagent formation.

Detailed Recommendations:

ParameterRecommendationRationale
Reaction Setup Flame-dry all glassware under an inert atmosphere (e.g., Argon or Nitrogen) before use.Grignard reagents are highly sensitive to moisture, which can quench the reaction and lead to debromination.[5]
Solvent Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).These solvents stabilize the Grignard reagent. The absence of water is critical.[5]
Magnesium Activate the magnesium turnings using a small crystal of iodine or a few drops of 1,2-dibromoethane.The surface of magnesium can have an oxide layer that prevents the reaction from starting.[5]
Initiation Add a small amount of the this compound solution to the activated magnesium and gently warm or sonicate to initiate the reaction.Controlled initiation is key to preventing runaway reactions and side product formation.
Temperature Once initiated, maintain a low temperature (e.g., 0 °C or below) during the slow addition of the remaining aryl bromide solution.This minimizes side reactions such as Wurtz coupling.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]

  • Add the palladium catalyst.

  • Add the degassed solvent and a small amount of degassed water (e.g., 4:1 solvent to water ratio).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Grignard Reagent Formation

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

Procedure:

  • Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add the magnesium turnings and the iodine crystal to the flask.

  • Gently warm the flask with a heat gun under a stream of nitrogen until the iodine sublimes. Allow to cool.

  • Dissolve this compound in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), slowly add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

References

Technical Support Center: Column Chromatography Purification of 1,4-Dibromo-2,5-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1,4-dibromo-2,5-dimethoxybenzene and its derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Solution(s)
Poor Separation of Spots on TLC Plate Inappropriate solvent system (too polar or non-polar).Test a range of solvent systems with varying polarities. Good starting points for these nonpolar compounds include mixtures of hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Aim for an Rf value of 0.2-0.4 for the desired compound.[1]
Compound Won't Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to a 90:10 or 85:15 ratio.
All Compounds Elute Together at the Solvent Front The eluent is too polar.Decrease the polarity of the mobile phase. If you are using a high concentration of ethyl acetate, reduce it significantly. For very nonpolar compounds, you might start with 100% hexanes.[2][3]
Streaking or Tailing of Spots on TLC and Column The compound may be acidic or basic, interacting strongly with the silica (B1680970) gel. The sample may be overloaded. The compound may be degrading on the silica.For acidic or basic compounds, consider neutralizing the silica gel by adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).[3] Reduce the amount of sample loaded onto the column. Check the stability of your compound on silica gel using a 2D TLC test.[4] If unstable, consider using a different stationary phase like alumina (B75360).
Irregular or Cracked Column Bed Poor packing of the column. Swelling or shrinking of the silica gel due to a change in solvent polarity.Ensure the silica gel is packed as a uniform slurry and that no air bubbles are trapped. When changing solvent polarity, do so gradually to avoid shocking the column bed.
Crystallization of Compound on the Column The compound has low solubility in the chosen eluent.If you observe crystallization, you may need to switch to a solvent system in which your compound is more soluble.[4]
No Compound Detected in Fractions The compound may have degraded on the column. The fractions may be too dilute to detect by TLC. The compound may have eluted very quickly in the solvent front.Check the stability of your compound on silica. Concentrate the fractions before running a TLC. Check the very first fractions collected.[4]

Data Presentation: Solvent Systems and Approximate Rf Values

The selection of an appropriate solvent system is critical for successful separation. The following table provides examples of solvent systems and approximate Rf values for this compound derivatives and related compounds. Note that the optimal system for your specific derivative may require some experimentation.

Compound Type Stationary Phase Mobile Phase (v/v) Approximate Rf Value
Nonpolar aromatic compoundsSilica Gel5% Ethyl Acetate in Hexanes0.3 - 0.5[2][3]
1,3-Dibromo-2,2-dimethoxypropane DerivativeSilica Gel95:5 Hexane:Ethyl Acetate0.35[1]
Mono-brominated ImpuritySilica Gel95:5 Hexane:Ethyl Acetate0.45[1]
"Normal" polarity organic compoundsSilica Gel10-50% Ethyl Acetate in Hexane0.2 - 0.6[2][3]
2-(4-nitrophenyl)thiopheneSilica Gel5% Ethyl Acetate in Hexanes0.46[5]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a general framework for the purification of this compound derivatives.

1. Materials:

  • Crude this compound derivative

  • Silica gel (for flash chromatography, typically 230-400 mesh)

  • Non-polar solvent (e.g., hexanes, petroleum ether)

  • Polar solvent (e.g., ethyl acetate, dichloromethane)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of your desired compound from impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure it moves down the column at a reasonable rate.[1]

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel to protect the surface from disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb completely into the silica gel.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock to begin eluting the sample through the column. Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting the collected fractions onto TLC plates and visualizing them under a UV lamp.

    • If the separation is poor or slow, the polarity of the eluent can be gradually increased.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent and Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor issue Problem Encountered? monitor->issue poor_sep Poor Separation issue->poor_sep Yes no_elution Compound Not Eluting issue->no_elution Yes streaking Streaking/Tailing issue->streaking Yes combine Combine Pure Fractions issue->combine No adjust_solvent Adjust Solvent Polarity poor_sep->adjust_solvent no_elution->adjust_solvent check_loading Check Sample Load streaking->check_loading use_modifier Consider Eluent Modifier (e.g., Triethylamine) streaking->use_modifier adjust_solvent->elute check_loading->load_sample use_modifier->elute evaporate Evaporate Solvent combine->evaporate end_product Purified Product evaporate->end_product

Caption: A logical workflow for troubleshooting common issues during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications, silica gel is the recommended stationary phase due to its versatility and effectiveness in separating compounds of moderate to low polarity, which is characteristic of this compound derivatives. If your compound is found to be unstable on silica gel, neutral alumina can be a good alternative.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For relatively easy separations, a lower ratio (e.g., 30-50:1) may be sufficient. For difficult separations of closely related impurities, a higher ratio (e.g., 100:1) will provide better resolution.

Q3: My compound is not soluble in the eluting solvent. How can I load it onto the column?

A3: This is a common issue, especially with nonpolar solvent systems like hexane/ethyl acetate. The recommended method is "dry loading." Dissolve your crude mixture in a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q4: Can I reuse my column?

A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous separation can co-elute with the product in a subsequent run, leading to cross-contamination. For obtaining highly pure compounds for drug development or other sensitive applications, it is always best to use a freshly packed column.

Q5: What should I do if my compound is very nonpolar and has a high Rf in 100% hexanes?

A5: If your compound is very nonpolar, you may still be able to achieve separation from more polar impurities using 100% hexanes or petroleum ether. If you need to separate it from other nonpolar impurities, you may need to consider using a different stationary phase, such as alumina, or explore reversed-phase chromatography. However, for many synthetic applications, if the only impurities are highly polar and remain at the baseline, a simple filtration through a plug of silica gel may be sufficient to purify your compound.[4]

References

Technical Support Center: Managing Catalyst Precipitation in Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing palladium catalyst precipitation, commonly observed as "palladium black," during Heck coupling reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving catalyst precipitation issues in your Heck reactions.

Problem: I am observing a black precipitate in my reaction, and the reaction has stalled or is giving low yields.

This black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst. Its formation removes the active catalyst from the solution, leading to poor or no conversion. The following sections provide potential causes and solutions.

Inadequate Inert Atmosphere

The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, which then readily precipitate.

Solution:

  • Thoroughly Degas Solvents and Reagents: Employ one of the standard methods for removing dissolved oxygen from your solvents, such as the freeze-pump-thaw technique or sparging with an inert gas (nitrogen or argon) for 30-60 minutes.

  • Maintain a Positive Inert Gas Pressure: Ensure your reaction vessel is under a slight positive pressure of nitrogen or argon throughout the entire experiment, from setup to workup. This can be achieved using a balloon filled with inert gas or a Schlenk line.[1][2]

Suboptimal Reaction Temperature

Excessively high temperatures can accelerate catalyst decomposition and agglomeration, leading to the formation of palladium black. Conversely, a temperature that is too low can result in a sluggish reaction, giving the catalyst more time to decompose.

Solution:

  • Optimize Temperature: If precipitation is observed at a high temperature, try lowering it by 10-20 °C. If the reaction is clean but slow at a lower temperature, a modest increase may be beneficial. A systematic temperature screen is often necessary to find the optimal balance between reaction rate and catalyst stability.[3]

Inappropriate Solvent or Base

The choice of solvent and base significantly impacts catalyst stability and solubility.[4][5] Polar aprotic solvents like DMF, DMAc, and NMP are commonly used as they can help stabilize the active catalytic species. The base is crucial for regenerating the Pd(0) catalyst in the catalytic cycle.[6]

Solution:

  • Solvent Screening: If you suspect the solvent is contributing to precipitation, consider screening other common Heck reaction solvents. Refer to the data in Table 1 for guidance on solvent effects.

  • Base Selection: The choice of base can influence both the reaction rate and catalyst stability. Both organic and inorganic bases are used in Heck reactions. If catalyst precipitation is an issue, consider screening different bases as outlined in Table 2.

Incorrect Ligand-to-Palladium Ratio

Phosphine (B1218219) ligands are essential for stabilizing the Pd(0) catalyst.[7] An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[8] Conversely, an excessive amount of ligand can sometimes inhibit the reaction.

Solution:

  • Optimize Ligand Ratio: A common starting point is a ligand-to-palladium ratio of 1:1 to 2:1.[9] If precipitation is observed, increasing the ligand ratio slightly may improve catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What is palladium black?

A1: Palladium black is a finely divided, high-surface-area form of elemental palladium that appears as a black precipitate.[10] In the context of Heck reactions, it refers to the inactive, aggregated form of the palladium catalyst that has precipitated from the reaction mixture.

Q2: How can I be sure that the black precipitate is palladium black?

A2: While visual identification is common, analytical techniques can confirm the nature of the precipitate. These include:

  • X-ray Diffraction (XRD): To identify the crystalline structure of palladium metal.

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): To observe the morphology of the precipitate and confirm the presence of palladium.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the palladium nanoparticles.

Q3: Can I prevent catalyst precipitation from the start?

A3: While not always entirely preventable, the risk of precipitation can be minimized by:

  • Using high-purity reagents and solvents.

  • Ensuring a scrupulously inert atmosphere.

  • Carefully optimizing reaction parameters such as temperature, solvent, base, and ligand-to-palladium ratio based on literature precedents for similar substrates.

Q4: My Pd(II) precatalyst is not reducing to the active Pd(0) species. What should I do?

A4: The reduction of Pd(II) to Pd(0) is a crucial first step in the catalytic cycle.[6] If you suspect incomplete reduction, ensure your reaction conditions facilitate this process. The phosphine ligand itself can act as a reductant. In some cases, the addition of a sacrificial reducing agent may be necessary, although this is less common in standard Heck protocols.

Q5: Can the precipitated palladium be re-dissolved and become active again?

A5: In most laboratory settings, once palladium black has formed, it is considered inactive for the current reaction. While methods exist to redissolve and regenerate palladium from the precipitate, it is generally more practical to optimize the reaction conditions to prevent its formation in the first place.

Data Presentation

The following tables summarize the impact of various reaction parameters on the outcome of Heck reactions, providing a basis for optimization and troubleshooting.

Table 1: Effect of Solvent on Heck Reaction Yield

SolventBaseTemperature (°C)Yield (%)Reference
DMANa2CO35099.87[11][12]
DMFNa2CO35095.43[11][12]
DioxaneNa2CO35089.12[11][12]
NMPK2CO3100High
TolueneEt3N110Varies[13]
AcetonitrileEt3N80Varies[13]

Table 2: Effect of Base on Heck Reaction Yield

SolventBaseTemperature (°C)Yield (%)Reference
DMANa2CO35099.87[11][12]
DMAK2CO35097.65[11][12]
DMAEt3N5092.34[11][12]
DMFK2CO380High[14]
WaterK3PO490Varies[15]

Table 3: Effect of Temperature on Heck Reaction Yield

SolventBaseTemperature (°C)Yield (%)Reference
DMANa2CO32585.21[11][12]
DMANa2CO35099.87[11][12]
DMANa2CO3Reflux98.54[11][12]
DMFK3PO4·3H2O130Optimal[16]

Experimental Protocols

Protocol 1: General Procedure for a Heck Reaction under Inert Atmosphere

This protocol outlines the essential steps for setting up a Heck reaction while minimizing the risk of catalyst precipitation.

Materials:

  • Aryl halide

  • Alkene

  • Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., PPh3, P(o-tol)3)

  • Base (e.g., Et3N, K2CO3)

  • Anhydrous, degassed solvent

  • Oven-dried glassware (Schlenk flask or round-bottom flask with a septum)

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with a balloon or Schlenk line

  • Syringes and needles

Procedure:

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solids): To the reaction flask containing a magnetic stir bar, add the aryl halide, palladium precatalyst, phosphine ligand, and base (if solid) under a positive pressure of inert gas.

  • Inert Atmosphere Purge: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent and Liquid Reagent Addition: Add the degassed solvent, alkene (if liquid), and base (if liquid) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with the appropriate aqueous workup and purification.

Protocol 2: Solvent Degassing

Method A: Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a vacuum to the flask for several minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.

Method B: Sparging with Inert Gas

  • Insert a long needle or a glass frit connected to an inert gas line into the solvent.

  • Bubble the inert gas through the solvent for at least 30-60 minutes.

  • Ensure there is an outlet for the displaced gas to escape (e.g., a needle through the septum).

Visualizations

Troubleshooting_Workflow start Catalyst Precipitation (Palladium Black) check_inert Is the inert atmosphere adequate? start->check_inert improve_inert Improve degassing and maintain positive pressure check_inert->improve_inert No check_temp Is the temperature optimized? check_inert->check_temp Yes improve_inert->check_temp adjust_temp Adjust temperature (increase or decrease) check_temp->adjust_temp No check_solvent_base Is the solvent/base combination appropriate? check_temp->check_solvent_base Yes adjust_temp->check_solvent_base change_solvent_base Screen different solvents or bases check_solvent_base->change_solvent_base No check_ligand_ratio Is the ligand:Pd ratio correct? check_solvent_base->check_ligand_ratio Yes change_solvent_base->check_ligand_ratio adjust_ligand_ratio Adjust ligand:Pd ratio check_ligand_ratio->adjust_ligand_ratio No end Precipitation Minimized check_ligand_ratio->end Yes adjust_ligand_ratio->end

Caption: Troubleshooting workflow for catalyst precipitation.

Factors_Influencing_Precipitation precipitation Catalyst Precipitation oxygen Presence of Oxygen oxygen->precipitation high_temp High Temperature high_temp->precipitation solvent Inappropriate Solvent solvent->precipitation base Inappropriate Base base->precipitation ligand_ratio Incorrect Ligand:Pd Ratio ligand_ratio->precipitation incomplete_reduction Incomplete Pd(II) Reduction incomplete_reduction->precipitation

Caption: Key factors influencing catalyst precipitation.

References

strategies to control mono- vs. di-substitution in reactions of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) for controlling mono- versus di-substitution in reactions of 1,4-dibromo-2,5-dimethoxybenzene.

Introduction

This compound is a valuable, symmetric building block in organic synthesis. Its two reactive C-Br bonds offer pathways to complex molecular architectures. However, achieving selective mono-substitution while avoiding the formation of the di-substituted product (and vice versa) is a common challenge. Successful selectivity hinges on the precise control of reaction parameters. This guide covers key strategies for the most common transformations: Palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira) and lithium-halogen exchange.

General Reaction Pathway

The sequential substitution of this compound can be visualized as a two-step process. Controlling the reaction to favor the formation of the mono-substituted intermediate or drive it towards the di-substituted product is the primary objective.

G A This compound B Mono-substituted Product A->B + 1 eq. Reagent Conditions 1 C Di-substituted Product B->C + 1 eq. Reagent Conditions 2 G A Desired Product? B Mono-substitution A->B Mono C Di-substitution A->C Di B1 Use Nucleophile/ Coupling Partner (0.9-1.1 eq.) B->B1 C1 Use Nucleophile/ Coupling Partner (>2.2 eq.) C->C1 B2 Use Lower Temperature (e.g., RT to 80°C) B1->B2 B3 Consider Slow Addition of Limiting Reagent B2->B3 D Problem: Mixture of Products B3->D C2 Use Higher Temperature (e.g., 80-110°C) C1->C2 C3 Increase Catalyst Loading if Reaction Stalls C2->C3 E Problem: Reaction Stalls C3->E D_Sol Solution: - Decrease eq. of Nu - Lower Temperature - Shorten Time D->D_Sol E_Sol Solution: - Increase eq. of Nu - Increase Temperature - Use More Active Catalyst E->E_Sol

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Spectroscopic Signature of a Key Synthetic Intermediate.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,4-Dibromo-2,5-dimethoxybenzene, a crucial building block in the synthesis of various organic materials and pharmaceutical compounds. This document presents experimental data to facilitate the identification and characterization of this compound, alongside its common precursors and potential isomeric impurities.

Spectroscopic Data Comparison

The accurate assignment of NMR signals is paramount for the unambiguous identification of this compound and for distinguishing it from related structures. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the target compound and key comparative molecules.

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)

CompoundAr-H Chemical Shift (δ, ppm)Multiplicity-OCH₃ Chemical Shift (δ, ppm)Multiplicity
This compound 7.11Singlet3.89Singlet
1,4-Dimethoxybenzene6.84Singlet3.77Singlet
2,5-Dibromo-1,4-hydroquinone7.25Singlet--

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

CompoundC-Br Chemical Shift (δ, ppm)C-O Chemical Shift (δ, ppm)Ar-CH Chemical Shift (δ, ppm)-OCH₃ Chemical Shift (δ, ppm)
This compound 110.1150.2118.556.9
1,4-Dimethoxybenzene-153.6114.255.6
2,5-Dibromo-1,4-hydroquinone109.8146.5120.3-

Interpretation of NMR Spectra

The high degree of symmetry in this compound simplifies its ¹H and ¹³C NMR spectra, leading to a characteristic set of signals.

In the ¹H NMR spectrum, the two aromatic protons are chemically equivalent, resulting in a single sharp peak. Similarly, the six protons of the two methoxy (B1213986) groups are also equivalent, giving rise to another distinct singlet.

The proton-decoupled ¹³C NMR spectrum is equally informative. Due to the molecule's symmetry, only three unique carbon signals are observed: one for the two bromine-bearing aromatic carbons, one for the two methoxy-substituted aromatic carbons, and one for the two methoxy carbons.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed at the bottom of the Pasteur pipette during the transfer.

NMR Data Acquisition
  • Instrumentation: All spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

  • Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Visualizing NMR Correlations

The relationship between the structure of this compound and its expected NMR signals can be visualized to aid in spectral assignment.

NMR_Correlation cluster_structure This compound cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals C1 C1-Br C2 C2-OCH3 C_Br C-Br C1->C_Br C3 C3-H OCH3_a OCH3 (a) C_O C-O C2->C_O C4 C4-Br H_a H (a) C_H Ar-CH C3->C_H C5 C5-OCH3 C4->C_Br C6 C6-H OCH3_b OCH3 (b) C5->C_O H_b H (b) C6->C_H H_methoxy -OCH3 (Singlet) OCH3_a->H_methoxy C_methoxy -OCH3 OCH3_a->C_methoxy OCH3_b->H_methoxy OCH3_b->C_methoxy H_aromatic Ar-H (Singlet) H_a->H_aromatic H_b->H_aromatic

Caption: Correlation of atoms in this compound to their NMR signals.

This guide serves as a practical reference for the NMR characterization of this compound, providing the necessary data and protocols for its confident identification and purity assessment in a research and development setting.

Interpreting Mass Spectrometry Data: A Comparison Guide for 1,4-Dibromo-2,5-dimethoxybenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, mass spectrometry is a pivotal tool for molecular structure elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry data for 1,4-Dibromo-2,5-dimethoxybenzene and a hypothetical nitro-substituted derivative, offering insights into their fragmentation patterns.

Comparative Mass Spectrometry Data

The following tables summarize the key mass spectral data for this compound and a predicted profile for a nitro-derivative. This quantitative data allows for a direct comparison of their fragmentation behaviors under electron ionization.

Table 1: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment Ion
294/296/298High[M]•+ (Molecular ion)
281/283/285Moderate[M - CH₃]•+
253/255/257Low[M - CH₃ - CO]•+
174/176Moderate[M - 2Br]•+
159Moderate[M - 2Br - CH₃]•+
77Low[C₆H₅]+

Table 2: Predicted Mass Spectrometry Data for a Nitro-1,4-Dibromo-2,5-dimethoxybenzene Derivative

m/z (mass-to-charge ratio)Predicted Relative IntensityProposed Fragment Ion
339/341/343High[M]•+ (Molecular ion)
324/326/328Moderate[M - CH₃]•+
309/311/313Moderate[M - NO]•+
293/295/297Low[M - NO₂]•+
219/221Moderate[M - 2Br]•+
204Moderate[M - 2Br - CH₃]•+
176Low[M - 2Br - CH₃ - CO]•+

Experimental Protocols

The data presented is based on standard electron ionization gas chromatography-mass spectrometry (GC-MS) techniques.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]•+).

  • Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of the relative intensity of the ions versus their m/z ratio.

Fragmentation Pathway Analysis

The structural features of this compound and its derivatives dictate their fragmentation pathways. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring.

The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

A common fragmentation pathway for this compound involves the initial loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, followed by the loss of carbon monoxide (CO).

fragmentation_pathway M [C₈H₈Br₂O₂]•+ m/z = 294/296/298 (Molecular Ion) frag1 [C₇H₅Br₂O₂]•+ m/z = 281/283/285 M->frag1 - •CH₃ frag2 [C₆H₅Br₂O]•+ m/z = 253/255/257 frag1->frag2 - CO frag3 [C₆H₅O]•+ m/z = 93 frag2->frag3 - 2Br

Proposed fragmentation pathway for this compound.

In the case of a nitro-substituted derivative, additional fragmentation pathways are introduced. The loss of a nitro group (•NO₂) or nitric oxide (•NO) are characteristic fragmentations for aromatic nitro compounds. These additional fragmentation routes provide clear distinguishing features in the mass spectrum when compared to the parent compound.

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of 1,4-Dibromo-2,5-dimethoxybenzene and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the crystallographic parameters, molecular geometry, and experimental protocols, offering valuable insights into the solid-state structure of these compounds.

Comparison of Crystallographic Data

The crystallographic data for this compound is presented below in comparison with two analogues: 1-Bromo-4-chloro-2,5-dimethoxybenzene, to illustrate the effect of halogen substitution, and 1,4-Dibromo-2,5-dibutoxybenzene, to highlight the impact of altering the alkoxy side chain.

ParameterThis compound1-Bromo-4-chloro-2,5-dimethoxybenzene[1]1,4-Dibromo-2,5-dibutoxybenzene
Formula C₈H₈Br₂O₂C₈H₈BrClO₂C₁₄H₂₀Br₂O₂
Molecular Weight 295.96 g/mol 251.50 g/mol 380.12 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/c
a (Å) 6.573(1)6.3804(7)8.3685(4)
b (Å) 8.438(2)8.2586(10)12.6395(5)
c (Å) 8.756(2)8.6337(11)7.1083(3)
β (°) 90.14(3)90.853(6)96.461(5)
Volume (ų) 485.6(2)454.89(9)747.10(6)
Z 222
Temperature (K) 29890150
Radiation Mo KαMo KαCu Kα
R-factor (%) 4.43.03.0

Molecular Geometry

The key bond lengths and angles for this compound are summarized below. These values are crucial for understanding the molecule's conformation and the influence of its substituents on the benzene (B151609) ring.

Bond/AngleLength (Å) / Angle (°)
C-Br 1.897(5)
C-O 1.363(6)
C-C (aromatic) 1.378(7) - 1.391(7)
O-CH₃ 1.434(7)
C-C-Br 120.3(4)
C-C-O 124.3(5)
C-O-C 117.8(4)

Experimental Protocols

The determination of the crystal structure of this compound and its analogues involves a standardized workflow.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For this compound, this can be achieved from a methanol (B129727) solution at room temperature.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles. The final structure is validated and deposited in a crystallographic database.

Visualizations

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data_Reduction Data Reduction & Integration Diffractometer->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: A schematic overview of the experimental workflow for single-crystal X-ray diffraction analysis.

comparative_analysis Comparative Analysis of Dihalodimethoxybenzenes cluster_target Target Compound cluster_analogues Structural Analogues for Comparison cluster_parameters Comparison Parameters Target This compound Params Crystallographic Data (Unit Cell, Space Group) Molecular Geometry (Bond Lengths, Angles) Target->Params Analogue1 1-Bromo-4-chloro-2,5-dimethoxybenzene (Halogen Substitution) Analogue1->Params Analogue2 1,4-Dibromo-2,5-dibutoxybenzene (Alkoxy Chain Variation) Analogue2->Params

Caption: Logical relationship for the comparative analysis of this compound and its analogues.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. 1,4-Dibromo-2,5-dimethoxybenzene is a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Ensuring its purity is critical for the successful outcome of subsequent synthetic steps and for the quality of the final products.

This guide provides a comprehensive comparison of several analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and performance characteristics of Melting Point Analysis, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key performance attributes of the discussed techniques for the analysis of this compound.

Parameter Melting Point Analysis Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Primary Use Preliminary purity checkQuantitative analysis of volatile and semi-volatile compoundsQuantitative analysis of non-volatile and thermally labile compoundsAbsolute purity determination and structural confirmation
Principle Depression and broadening of melting range by impuritiesSeparation based on volatility and interaction with a stationary phaseSeparation based on partitioning between a mobile and stationary phaseSignal intensity is directly proportional to the number of nuclei
Typical Purity Range Qualitative indicator of purity>98%[1]>99%Can determine absolute purity with high accuracy[2][3]
Limit of Detection (LOD) Not applicableng/mL to pg/mL range[4]~0.05 µg/mL (for similar compounds)[5]Impurity quantification at ≥0.1% level
Limit of Quantitation (LOQ) Not applicableµg/mL to ng/mL range[4]~0.2 µg/mL (for similar compounds)[5]Impurity quantification at ≥0.1% level
Precision (RSD) Not applicable< 2%< 2%< 1%[6]
Key Advantages Simple, rapid, and inexpensiveHigh resolution, sensitive, robustVersatile, suitable for a wide range of compoundsNon-destructive, provides structural information, high accuracy
Key Disadvantages Not quantitative, susceptible to operator errorRequires volatile and thermally stable compoundsCan be more expensive, may require method developmentLower sensitivity than chromatographic methods, higher equipment cost
Common Impurities Detected Presence of any soluble impurityStarting material (1,4-dimethoxybenzene), mono-brominated species, residual solventsStarting material, mono-brominated species, non-volatile impuritiesStarting material, mono-brominated species, structural isomers

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_decision Final Purity Determination synthesis Synthesized This compound initial_assessment Initial Purity Assessment (Melting Point) synthesis->initial_assessment gc_analysis GC-FID Analysis (Quantitative) initial_assessment->gc_analysis hplc_analysis HPLC-UV Analysis (Orthogonal Method) initial_assessment->hplc_analysis qnmr_analysis qNMR Analysis (Absolute Purity) initial_assessment->qnmr_analysis final_purity Final Purity Determination gc_analysis->final_purity hplc_analysis->final_purity qnmr_analysis->final_purity

A logical workflow for the purity assessment of synthesized this compound.

Detailed Experimental Protocols

This technique provides a rapid, qualitative assessment of purity. Impurities typically depress and broaden the melting point range.

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • A small amount of the dried, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

    • A second, more accurate measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

  • Expected Result: Pure this compound has a sharp melting point in the range of 144-149 °C. A broader range or a lower melting point suggests the presence of impurities.

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is well-suited for assessing the purity of this compound and detecting volatile impurities such as the starting material (1,4-dimethoxybenzene) and mono-brominated intermediates.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature (FID): 300 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. A reverse-phase HPLC method is recommended for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized this compound.

    • Dissolve the sample in 50 mL of the mobile phase to a concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak.

qNMR is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the analyte. It is a non-destructive technique that also provides structural confirmation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Accurately weigh approximately 10 mg of a suitable internal standard with a known purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The signals of the internal standard should not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 to 16, depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their scientific endeavors.

References

A Comparative Guide to the Reactivity of Dibromobenzene Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. When employing dihalogenated substrates, such as dibromobenzene isomers, the regioselectivity and overall efficiency of the reaction are critically dependent on the substitution pattern of the aromatic ring. This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-dibromobenzene in the Suzuki-Miyaura coupling, supported by experimental data, to aid in synthetic planning and optimization.

Comparative Reactivity: A Quantitative Overview

The relative reactivity of dibromobenzene isomers in the Suzuki-Miyaura coupling is influenced by a combination of steric and electronic factors. Experimental data reveals distinct differences in the propensity of each isomer to undergo mono- or bis-arylation under identical reaction conditions.

A systematic study by Lima et al. provides quantitative insight into the product distribution for the Suzuki-Miyaura coupling of dibromobenzene isomers with phenylboronic acid.[1] The results, summarized below, highlight the preference for bis-coupling, particularly for the para and meta isomers, while the ortho isomer shows a greater tendency for mono-coupling, likely due to steric hindrance.

IsomerCatalyst SystemTemperature (°C)Time (h)Mono-arylated Product Yield (%)Bis-arylated Product Yield (%)Reference
1,2-Dibromobenzene (ortho)Pd(OAc)₂ / SPhos70242510[1]
1,3-Dibromobenzene (meta)Pd(OAc)₂ / SPhos70241387[1]
1,4-Dibromobenzene (para)Pd(OAc)₂ / SPhos70241585[1]

Table 1: Comparative yields of mono- and bis-arylated products in the Suzuki-Miyaura coupling of dibromobenzene isomers with phenylboronic acid. The data indicates a higher conversion to the bis-arylated product for the meta and para isomers, while the ortho isomer favors mono-arylation under these conditions.[1]

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to the interplay of steric and electronic effects, which primarily influence the oxidative addition step of the catalytic cycle.

G cluster_factors Factors Influencing Reactivity cluster_isomers Dibromobenzene Isomers cluster_reactivity Reactivity Outcome Steric_Hindrance Steric Hindrance Ortho 1,2-Dibromobenzene (ortho) Steric_Hindrance->Ortho High Meta 1,3-Dibromobenzene (meta) Steric_Hindrance->Meta Low Para 1,4-Dibromobenzene (para) Steric_Hindrance->Para Negligible Electronic_Effects Electronic Effects Electronic_Effects->Ortho Inductive Effect Electronic_Effects->Meta Inductive Effect Electronic_Effects->Para Inductive Effect Mono_Coupling Favors Mono-Coupling Ortho->Mono_Coupling Dominant Pathway Bis_Coupling Favors Bis-Coupling Meta->Bis_Coupling Para->Bis_Coupling Reactivity Overall Reactivity Mono_Coupling->Reactivity Bis_Coupling->Reactivity

Factors influencing dibromobenzene reactivity.

Steric Hindrance: The proximity of the two bromine atoms in the ortho isomer creates significant steric hindrance around the reaction centers. This bulkiness can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition, particularly for the second coupling event. In contrast, the bromine atoms in the meta and para isomers are more accessible, leading to a higher propensity for double coupling.

Electronic Effects: The two electron-withdrawing bromine atoms influence the electron density of the aromatic ring. While this effect is present in all three isomers, it does not create a strong electronic differentiation between the two C-Br bonds in the unsubstituted dibromobenzenes. Therefore, steric factors tend to be the dominant differentiating factor in their reactivity in Suzuki-Miyaura coupling.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of dibromobenzene isomers with phenylboronic acid, based on the conditions reported by Lima et al.[1]

Materials:

  • Dibromobenzene isomer (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • Anhydrous 1,4-dioxane (B91453) (10 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dibromobenzene isomer, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 70 °C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono- and bis-arylated products.

Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of dibromobenzene isomers in Suzuki-Miyaura coupling is significantly influenced by the position of the bromine atoms. The para and meta isomers readily undergo bis-arylation, while the ortho isomer displays a preference for mono-arylation due to steric hindrance. This predictable reactivity allows for the selective synthesis of partially or fully substituted biphenyl (B1667301) derivatives by choosing the appropriate dibromobenzene isomer. The provided experimental protocol serves as a robust starting point for the synthesis of these valuable compounds.

References

A Comparative Guide to 1,4-Dibromo-2,5-dimethoxybenzene and Other Dihalobenzene Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, dihalobenzenes are indispensable building blocks for the construction of complex molecular architectures. Among these, 1,4-Dibromo-2,5-dimethoxybenzene stands out as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the two methoxy (B1213986) substituents, distinguish its reactivity from other dihalobenzene analogs. This guide provides an objective comparison of this compound with other dihalobenzene reagents, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Reactivity Profile: The Influence of Methoxy Substituents

The reactivity of a dihalobenzene in cross-coupling reactions is primarily governed by the nature of the halogen and the electronic properties of the other substituents on the aromatic ring. The two electron-donating methoxy groups in this compound increase the electron density of the benzene (B151609) ring. This electronic enrichment can facilitate the oxidative addition of a palladium(0) catalyst, a crucial step in many cross-coupling catalytic cycles. However, the steric bulk of the methoxy groups ortho to the bromine atoms can also play a significant role, potentially hindering the approach of the catalyst.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which makes the oxidative addition step more favorable for heavier halogens.

Performance in Key Cross-Coupling Reactions

This compound is a key monomer in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are important materials in organic electronics.[2][3][4][5] Its primary utility is demonstrated in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The electron-rich nature of this compound can be advantageous in this reaction. Below is a comparison of its performance with other dihalobenzenes.

Table 1: Comparison of Dihalobenzenes in Suzuki-Miyaura Coupling

DihalobenzeneCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901292
1,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80293 (selectively couples at Br)[6]
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10016~70-80 (mono-arylated)[7]

Note: Yields are highly dependent on the specific reaction conditions and coupling partners. The data presented is a representative comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The selection of the appropriate ligand and base is crucial for achieving high yields, especially with electron-rich aryl halides.

Table 2: Comparison of Dihalobenzenes in Buchwald-Hartwig Amination

DihalobenzeneAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10018-24High (qualitative)
1-Bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃/XPhosNaOtBuToluene10012-24~80-90 (typical)[8]
Aryl Chlorides (general)Primary/Secondary AminesBippyPhos/[Pd(cinnamyl)Cl]₂NaOtBuToluene11018Broad scope, high yields[9]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The presence of a copper(I) co-catalyst is typical, although copper-free methods have been developed.

Table 3: Comparison of Dihalobenzenes in Sonogashira Coupling

DihalobenzeneAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1,4-Dibromo-2,5-diethynylbenzene1,4-Diiodo-2,5-dialkoxybenzenePdCl₂(PPh₃)₂/CuIDiisopropylamineToluene70-8024-48Polymerization
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRT389[10]
4-Bromotoluene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂/CuITriethylamine-RT1.5High (qualitative)[10]
Aryl Bromides (general)Terminal AlkynesPdCl₂(CH₃CN)₂/CyclopropylphosphineTriethylamineWater (with PTS)RT-up to 96[11]
Heck Reaction

The Heck reaction couples aryl halides with alkenes. This compound can be used to synthesize distyrylbenzene (B1252955) derivatives, which are valuable in materials science.

Table 4: Comparison of Dihalobenzenes in Heck Reaction

DihalobenzeneAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1,4-Diiodo-2,5-dimethoxybenzeneStyrenePd(OAc)₂/dpppK₂CO₃DMA1402428-85 (distyrylbenzene)[12]
IodobenzeneStyrenePdCl₂KOAcMethanol120-High (qualitative)[13]
Aryl Bromides (general)n-Butyl acrylatePd(OAc)₂/P(o-tol)₃K₂CO₃---High (qualitative)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for palladium-catalyzed cross-coupling reactions and the factors influencing the reactivity of dihalobenzenes.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine Aryl Halide, Coupling Partner, and Base Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Add Catalyst/Ligand Add Catalyst/Ligand Degas Mixture->Add Catalyst/Ligand Heat & Stir Heat to specified temperature with stirring Add Catalyst/Ligand->Heat & Stir Monitor Progress Monitor reaction progress (TLC, GC-MS, LC-MS) Heat & Stir->Monitor Progress Quench & Extract Quench reaction and perform aqueous work-up/extraction Monitor Progress->Quench & Extract Dry & Concentrate Dry organic layer and concentrate Quench & Extract->Dry & Concentrate Purify Product Purify by column chromatography Dry & Concentrate->Purify Product Characterize Product Characterize final product (NMR, MS, etc.) Purify Product->Characterize Product G cluster_electronic Electronic Effects cluster_steric Steric Hindrance Reactivity Reactivity of Dihalobenzene Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Halogen Nature of Halogen (I > Br > Cl) Reactivity->Halogen EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) - Increase electron density - Can facilitate oxidative addition Electronic->EDG EWG Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) - Decrease electron density - Can facilitate nucleophilic attack Electronic->EWG Ortho Ortho-substituents - Can hinder catalyst approach - May require bulky phosphine (B1218219) ligands Steric->Ortho

References

Validating Reaction Products: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the identity and purity of a synthesized compound is a critical step in the chemical workflow. Melting point analysis stands as a foundational technique for this purpose, offering a rapid and cost-effective preliminary assessment. This guide provides an objective comparison of melting point analysis with other common analytical techniques, supported by experimental protocols and data, to aid in the selection of the most appropriate validation methods.

The Principle of Melting Point Analysis

Melting point is a characteristic physical property of a pure, solid compound, defined as the temperature at which it transitions from a solid to a liquid state.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range.[2] The presence of impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[3][4] Therefore, a sharp melting point close to the literature value is a strong indicator of a compound's purity.[5]

Comparison of Analytical Techniques for Product Validation

While melting point analysis is a valuable tool, it is often used in conjunction with other methods for comprehensive validation. The following table summarizes the key performance characteristics of melting point analysis compared to other common analytical techniques.

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Principle Observation of the temperature range of solid-to-liquid phase transition.[6]Differential partitioning of components between a mobile and stationary phase.[6]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[6]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[6]Absorption of infrared radiation by molecules, causing vibrational transitions.[7]
Primary Use Purity assessment and identification of crystalline solids.[1][8]Quantitative analysis and separation of non-volatile or thermally sensitive compounds.[6]Quantitative analysis and separation of volatile and thermally stable compounds.[6]Structural elucidation and identification of compounds.[6]Identification of functional groups present in a molecule.[7]
Purity Indication A sharp, narrow melting range near the literature value indicates high purity.[6]Presence of a single major peak; purity is calculated from the relative peak areas.[6]Presence of a single major peak; purity is calculated from the relative peak areas.A clean spectrum with expected signals and integrations; quantitative NMR (qNMR) can determine purity.[6]A spectrum matching the reference with no unexpected peaks.[7]
Sensitivity Lower; generally requires >1% impurity to cause a significant change.[6]High; can detect trace impurities.[6]High; can detect trace impurities.Lower sensitivity compared to chromatographic methods.[6]Generally lower sensitivity to impurities unless they have strong, unique absorptions.
Specificity Low; different compounds can have similar melting points.[6]High; can separate closely related compounds and isomers.[6]High; excellent separation of volatile compounds.[6]Very high; provides detailed structural information for unambiguous identification.Moderate; provides information about functional groups, not the complete structure.
Sample State Solid.[6]Liquid (solid samples must be dissolved).[6]Gas or volatile liquid/solid.[6]Liquid (solid samples must be dissolved).Solid, liquid, or gas.
Throughput Generally lower throughput, though some modern instruments allow for multiple samples.[6]Can be automated for high throughput.[6]Can be automated for high throughput.Moderate; sample preparation and acquisition times can be longer.High; analysis is typically fast.
Cost Low initial investment and running costs.[9]High initial investment and running costs.High initial investment and running costs.Very high initial investment and maintenance costs.Moderate initial investment.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound using a capillary-based melting point apparatus.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (sealed at one end)[2]

  • The dry, purified solid sample

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (for mixed melting point)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[11]

    • Place a small amount of the finely powdered sample onto a clean, dry watch glass.

    • Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[11] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[10]

    • The final packed sample height should be 2-3 mm.[11][12] An excessive amount of sample can lead to an artificially broad melting range.[11]

  • Loading the Apparatus:

    • Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[11] Most instruments can accommodate multiple capillaries, allowing for simultaneous analysis of a sample and a reference standard.[13]

  • Melting Point Determination:

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample rapidly to get a rough estimate.[2][14]

    • Accurate Determination: For a new sample, allow the heating block to cool to at least 15-20°C below the expected melting point.

    • Set the apparatus to heat at a slow, controlled rate, typically 1-2°C per minute, as the expected melting point is approached.[2][10] A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).[2]

    • The recorded temperature range is the melting point range of the sample.

  • Mixed Melting Point (for Identity Confirmation):

    • To confirm the identity of an unknown compound, mix it in a 1:1 ratio with a pure, authentic sample of the suspected compound.[10]

    • Grind the two substances together to ensure a homogeneous mixture.

    • Determine the melting point of the mixture.

    • If the melting point of the mixture is sharp and not depressed compared to the individual compounds, the unknown is identical to the known sample.[10] If the melting point is depressed and the range is broadened, the two compounds are different.[13]

Workflow for Reaction Product Validation

The following diagram illustrates a typical workflow for the validation of a synthesized chemical compound, incorporating purification and melting point analysis as a key quality control step.

G cluster_synthesis Synthesis & Purification cluster_validation Validation A Chemical Reaction B Crude Product Isolation A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Drying of Purified Product C->D E Melting Point Analysis D->E F Compare with Literature Value E->F G Product is Pure & Identity is Likely Correct F->G Sharp MP & Matches Literature H Further Purification Required F->H Broad or Depressed MP I Further Analysis for Unambiguous Identification (e.g., NMR, MS, IR) G->I H->C Re-purify

Caption: Workflow for the synthesis, purification, and validation of a chemical product.

Conclusion

Melting point analysis is a rapid, inexpensive, and reliable technique for the preliminary assessment of the purity and identity of solid reaction products.[9] While it has limitations in terms of sensitivity and specificity compared to modern chromatographic and spectroscopic methods, its simplicity and low cost make it an indispensable tool in the research and development laboratory.[6] For comprehensive and unambiguous product validation, especially in regulated environments like drug development, a combination of orthogonal techniques, such as melting point analysis coupled with HPLC and NMR spectroscopy, is often the most effective approach.[5][6]

References

A Comparative Guide to the Computational Analysis of 1,4-Dibromo-2,5-dimethoxybenzene's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 1,4-Dibromo-2,5-dimethoxybenzene and its structural analogs. Due to a lack of publicly available computational studies on this compound, this guide leverages detailed computational data from closely related dimethoxybenzene and dibromobenzene derivatives to infer its electronic characteristics and provide a framework for future research. Understanding these properties is crucial for applications in organic electronics, materials science, and pharmaceutical development, where molecular reactivity and electronic behavior are paramount.

Executive Summary

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are fundamental in determining a molecule's stability, reactivity, and potential applications. This guide presents a comparative analysis of computationally derived electronic properties for two analogs of this compound to provide insights into its expected electronic behavior.

Experimental Protocols

The determination of the electronic properties of the molecules discussed in this guide is primarily achieved through computational methods. A standard workflow for such an analysis is outlined below.

Computational Workflow for Electronic Property Analysis

G cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis mol_selection Molecule Selection (e.g., Dimethoxybenzene Derivatives) method_selection Method Selection (DFT: B3LYP, PBE0) mol_selection->method_selection basis_set Basis Set Selection (e.g., 6-311G(d,p), def2-TZVP) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop data_extraction Data Extraction (Energy Levels, Gaps) electronic_prop->data_extraction visualization Visualization (Molecular Orbitals, MEPs) data_extraction->visualization comparison Comparative Analysis visualization->comparison

Caption: A generalized workflow for the computational analysis of molecular electronic properties using DFT.

A typical computational protocol for analyzing the electronic properties of substituted benzene (B151609) derivatives involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is commonly achieved using DFT with a functional such as B3LYP or PBE0 and a basis set like 6-311G(d,p) or def2-TZVP. This process finds the geometry with the lowest potential energy.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, which are crucial for understanding the molecule's electron-donating and electron-accepting capabilities, respectively.

  • Analysis of Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Comparative Analysis of Electronic Properties

The electronic properties of benzene derivatives are significantly influenced by the nature and position of their substituents. Halogens, as electron-withdrawing groups, and methoxy (B1213986) groups, as electron-donating groups, modulate the electron density distribution within the molecule, thereby affecting its electronic behavior. The following table summarizes key electronic properties calculated for two analogs of this compound.

MoleculeComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Dimethoxybenzene Derivative 1 B3LYP/def2-TZVPData not specifiedData not specifiedNot specified, but noted for thermodynamic stability
Dimethoxybenzene Derivative 2 B3LYP/def2-TZVPData not specifiedData not specifiedNot specified, but noted for thermodynamic stability
2,5-Dibromo-p-xylene B3LYP/6-311++G(d,p)-6.65-1.125.53

Note: Specific HOMO and LUMO energy values for the dimethoxybenzene derivatives were not provided in the source material, but the study highlighted their thermodynamic stability based on the energy gaps.[1]

Signaling Pathways and Logical Relationships

The relationship between molecular structure and electronic properties can be visualized as a logical flow where the nature of the substituents directly influences the frontier molecular orbitals and consequently the chemical reactivity.

G substituents Substituent Groups (-Br, -OCH3) electron_density Electron Density Distribution substituents->electron_density fmo Frontier Molecular Orbitals (HOMO, LUMO) electron_density->fmo energy_gap HOMO-LUMO Energy Gap fmo->energy_gap reactivity Chemical Reactivity & Stability energy_gap->reactivity

Caption: The influence of substituents on the electronic properties and reactivity of benzene derivatives.

Discussion and Conclusion

The study on dimethoxybenzene derivatives using the B3LYP functional with the def2-TZVP basis set highlighted their thermodynamic stability, which is a key attribute for pharmaceutical applications.[1] The computational analysis of 2,5-dibromo-p-xylene, which has methyl groups instead of methoxy groups, revealed a HOMO-LUMO gap of 5.53 eV.[2] The replacement of methyl groups with more electron-donating methoxy groups in this compound is expected to raise the HOMO energy level and potentially lower the HOMO-LUMO gap, thereby increasing its reactivity compared to its p-xylene (B151628) counterpart.

The presence of both electron-donating methoxy groups and electron-withdrawing bromine atoms on the benzene ring of this compound creates a unique electronic profile. This push-pull electronic effect likely results in a smaller HOMO-LUMO gap compared to unsubstituted benzene or dibromobenzene, making it a promising candidate for applications in organic electronics where tunable electronic properties are desired.

Future computational studies on this compound are warranted to precisely quantify its electronic properties and to validate the inferences drawn from its analogs. Such studies would provide a more complete understanding of its potential in various scientific and technological fields.

References

A Comparative Guide to Mechanistic Studies of Palladium-Catalyzed Reactions Involving 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving 1,4-dibromo-2,5-dimethoxybenzene. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines the mechanistic pathways, compares the performance with alternative substrates, and provides detailed experimental protocols and supporting data for key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Performance Comparison of Palladium-Catalyzed Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the nature of the coupling partner and the reaction conditions. The electron-donating methoxy (B1213986) groups can impact the oxidative addition step, a key process in the catalytic cycle. Below is a comparative overview of major palladium-catalyzed reactions with this substrate.

Alternative Substrates

For comparison, the performance of this compound can be benchmarked against other dihaloarenes. The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl. Therefore, 1,4-diiodo-2,5-dimethoxybenzene (B189239) is expected to be more reactive, requiring milder reaction conditions, while 1,4-dichloro-2,5-dimethoxybenzene would be less reactive and demand more specialized catalyst systems. The choice of substrate often depends on a balance between reactivity, cost, and availability.

Quantitative Data Summary

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data for the analogous 1,4-diiodo-2,5-dimethoxybenzene in a Heck reaction provides a strong benchmark.[1] Expected yields for other reactions with the dibromo substrate are estimated based on typical outcomes for aryl bromides.

Table 1: Heck Reaction Performance

SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,4-Diiodo-2,5-dimethoxybenzeneSubstituted Styrene (B11656)Pd(OAc)₂ (5 mol%), dppp (B1165662) (0.04 equiv), TBAB (2 equiv)K₂CO₃DMA1402485[1]
This compoundStyrenePd(OAc)₂ (3 mol%), P(o-tol)₃ (6 mol%)Et₃NDMF10016>90 (Expected)-

Table 2: Suzuki-Miyaura Coupling Performance (Representative)

Aryl HalideBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/H₂O901285-95 (Expected)
1,3-Dibromobenzene4-Methylphenylboronic acidPdCl₂(dppf) (2 mol%)Cs₂CO₃1,4-Dioxane1001892

Table 3: Sonogashira Coupling Performance (Representative)

Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF65880-90 (Expected)
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSOrt297[2]

Table 4: Buchwald-Hartwig Amination Performance (Representative)

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholine (B109124)Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuToluene1001685-95 (Expected)
4-BromobenzonitrileBenzamideXantphos Pd G3 (5 mol%)DBUDMF140183[3]

Experimental Protocols

Detailed methodologies for key palladium-catalyzed reactions are provided below. These protocols are general and may require optimization for specific applications.

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (2.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Triethylamine (B128534) (Et₃N, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF, followed by styrene and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 4.0 equiv)

  • Toluene

  • Degassed water

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add toluene and degassed water (typically in a 4:1 ratio).

  • Purge the flask with an inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium (B1175870) salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck reactions, along with a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory\nInsertion Intermediate R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory\nInsertion->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Product_Complex Alkene-Pd(0) Complex Beta-Hydride\nElimination->Product_Complex HX Beta-Hydride\nElimination->HX Product_Complex->Pd(0)L2 Catalyst Regeneration Product Substituted Alkene Product_Complex->Product Ar-X Aryl Halide Ar-X->Oxidative\nAddition Alkene Alkene Alkene->Migratory\nInsertion Base Base Base->HX Neutralization

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst under Inert Atmosphere C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to Greener Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-Dibromo-2,5-dimethoxybenzene, a key intermediate in the development of conjugated polymers and pharmaceuticals, has traditionally relied on methods that utilize hazardous reagents and solvents.[1] In the pursuit of sustainable chemical manufacturing, several greener alternatives have emerged, offering significant advantages in terms of environmental impact, safety, and efficiency. This guide provides an objective comparison of a traditional synthesis route with modern, greener alternatives, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the key performance indicators for the traditional and alternative greener synthesis routes for this compound.

ParameterTraditional MethodGreener Method 1: Solventless SynthesisGreener Method 2: H₂O₂/HBr System
Brominating Agent Liquid Bromine (Br₂)Sodium Bromide (NaBr) / Oxone®Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂)
Solvent Glacial Acetic AcidNone (Solvent-free)Water
Reaction Temperature Room TemperatureRoom Temperature (grinding)Room Temperature
Reaction Time ~1 hour~15 minutesNot specified
Yield 72-75%83%[1]High (exact yield for this substrate not specified)
Key Advantages Established methodEliminates hazardous solvents, rapid reaction.[1]Uses water as a solvent, in-situ generation of bromine.
Key Disadvantages Use of toxic and corrosive liquid bromine and acetic acid.Requires physical grinding.Requires careful control of reagent addition.

Experimental Protocols

Traditional Synthesis: Bromination with Liquid Bromine in Acetic Acid

This method represents a classic approach to the bromination of activated aromatic rings.

Materials:

Procedure:

  • Dissolve 1,4-dimethoxybenzene in glacial acetic acid.

  • Add potassium acetate to the solution to act as a trap for the hydrogen bromide byproduct.

  • Slowly add a solution of liquid bromine in glacial acetic acid to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water, which will precipitate the crude product.

  • Collect the precipitate by filtration.

  • Redissolve the crude product in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Greener Synthesis 1: Solventless Dibromination

This environmentally friendly method eliminates the need for hazardous solvents by conducting the reaction in the solid state.[1]

Materials:

  • 1,4-dimethoxybenzene (0.56 g, 4.0 mmol)[1]

  • Sodium Bromide (NaBr) (0.82 g, 8.0 mmol)[1]

  • Oxone® (potassium peroxymonosulfate) (2.45 g, 4.0 mmol)[1]

  • Water

  • 95% Ethyl Alcohol

Procedure:

  • Place 1,4-dimethoxybenzene and sodium bromide in a mortar and pestle.[1]

  • Add Oxone® to the mixture.[1]

  • Grind the mixture for approximately 15 minutes until it attains a uniform waxy texture.[1]

  • Wash the solid with water while continuing to grind in the mortar.[1]

  • Collect the solid product on a fritted funnel.[1]

  • Recrystallize the product from 95% ethyl alcohol to yield white, needle-like crystals of this compound (0.98g, 83% yield).[1]

Greener Synthesis 2: Aqueous Bromination with H₂O₂/HBr

This method utilizes water as the solvent and generates the brominating agent in situ, avoiding the direct handling of liquid bromine.

Materials:

  • 1,4-dimethoxybenzene

  • Hydrobromic Acid (HBr, 48% aqueous solution)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Water

Procedure:

  • Suspend 1,4-dimethoxybenzene in water.

  • Slowly add the required amount of hydrobromic acid to the suspension with stirring.

  • Add hydrogen peroxide dropwise to the reaction mixture at room temperature. The bromine is generated in situ.

  • Monitor the reaction by a suitable method (e.g., TLC).

  • Upon completion, the solid product can be isolated by filtration.

  • Wash the product with water to remove any unreacted reagents and byproducts.

  • The crude product can be further purified by recrystallization.

Workflow Comparison

The following diagrams illustrate the logical workflows for the traditional and greener synthesis routes, highlighting the reduction in hazardous materials and simplification of the process in the greener alternatives.

G cluster_0 Traditional Synthesis cluster_1 Greener Synthesis (Solventless) cluster_2 Greener Synthesis (Aqueous) A 1,4-Dimethoxybenzene C Reaction in Organic Solvent A->C B Liquid Bromine + Acetic Acid B->C D Quenching with Water C->D E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Purification F->G H This compound G->H I 1,4-Dimethoxybenzene K Solid-State Grinding I->K J NaBr + Oxone® J->K L Washing with Water K->L M Recrystallization L->M N This compound M->N O 1,4-Dimethoxybenzene Q Reaction in Water O->Q P HBr + H₂O₂ P->Q R Filtration Q->R S Washing with Water R->S T This compound S->T

Caption: Comparison of synthetic workflows.

Conclusion

The alternative greener synthesis routes for this compound offer significant improvements over traditional methods. The solventless approach provides a rapid, high-yielding synthesis that completely eliminates the use of hazardous organic solvents. The aqueous H₂O₂/HBr system presents another environmentally benign option by using water as the reaction medium and avoiding the use of elemental bromine. For researchers and professionals in drug development and materials science, the adoption of these greener methodologies can lead to safer, more sustainable, and efficient chemical production.

References

Performance Comparison of Polymers Derived from 1,4-Dibromo-2,5-dimethoxybenzene and Their Alternatives in Organic Electronics and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed performance comparison of conjugated polymers derived from 1,4-dibromo-2,5-dimethoxybenzene, such as Poly(2,5-dimethoxy-p-phenylenevinylene) (DMeO-PPV), and its widely studied derivative, Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV). The performance of these materials is benchmarked against Poly(3-hexylthiophene) (P3HT), a standard reference polymer in organic electronics. The comparison focuses on applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and the emerging field of drug delivery.

The selection of a conjugated polymer is critical for optimizing the performance of organic electronic devices and biomedical systems.[1] Factors such as charge carrier mobility, optical absorption properties, and processability are paramount for electronic applications, while biocompatibility and drug release kinetics are crucial for drug delivery systems.[2] This guide presents quantitative data from experimental studies to aid researchers, scientists, and drug development professionals in making informed material selections.

Material Properties and Performance in Organic Electronics

Polymers derived from this compound belong to the poly(p-phenylene vinylene) (PPV) family, known for their strong luminescence and environmental stability.[3] The addition of alkoxy side chains, such as methoxy (B1213986) or ethylhexyloxy groups, enhances their solubility in common organic solvents, making them suitable for solution-based processing techniques like spin coating.[4][5] These modifications also allow for the tuning of their electronic and optical properties.[6]

In organic electronics, donor-acceptor (D-A) conjugated polymers often exhibit high carrier mobility due to their planar backbones and strong interchain interactions.[6] The performance of devices is not only dependent on the chemical structure but also significantly on the polymer's microstructure and morphology in the thin film state.[1]

Table 1: Key Optoelectronic Properties of Selected Conjugated Polymers

PolymerHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)Max. Absorption (λmax, nm)
DMeO-PPV -5.1-2.62.5~420
MEH-PPV -5.3[4]-3.0[4]2.3493 (in toluene)[4]
P3HT -5.2-3.21.9 - 2.0~520, 550, 605 (in film)

Table 2: Performance in Organic Photovoltaic (OPV) Devices (Performance metrics are highly dependent on device architecture, processing conditions, and the acceptor material used, typically a fullerene derivative like PCBM)

Polymer DonorAcceptorPower Conversion Efficiency (PCE, %)Open-Circuit Voltage (Voc, V)Short-Circuit Current (Jsc, mA/cm²)Fill Factor (FF)
MEH-PPV C600.04 (monochromatic)[4]~0.8LowLow
MEH-PPV PCBM2.0 - 2.50.844-50.50-0.65
P3HT PC61BM3.5 - 5.0~0.68-100.60-0.70

Table 3: Performance in Organic Field-Effect Transistors (OFETs)

PolymerHole Mobility (cm²/Vs)Ion/Ioff Ratio
MEH-PPV 10⁻⁴ - 10⁻³~10⁴
P3HT (regioregular) 10⁻² - 10⁻¹>10⁶
Advanced D-A Polymers >1 - 10[7][8]>10⁶
Applications in Drug Delivery

Conjugated polymers are increasingly explored for biomedical applications, particularly in drug delivery and bio-imaging.[9] Their intrinsic fluorescence is advantageous for tracking, and they can be formulated into nanoparticles to encapsulate therapeutic agents.[9] These polymeric systems can improve a drug's bioavailability, stability, and provide controlled release.[10] Polymer-drug conjugates can be designed to respond to specific stimuli like pH or enzymes, allowing for targeted drug release in the desired microenvironment.[2]

For instance, nanoparticles made from a cationic conjugated polymer can be assembled with an anionic polymer-drug conjugate.[9] In this system, the fluorescence of the conjugated polymer is initially "turned-off" but can be "turned-on" upon drug release, enabling simultaneous therapy and imaging.[9] While specific performance data for DMeO-PPV or MEH-PPV in drug delivery are less standardized than in electronics, the general principles of using conjugated polymers as carriers for anticancer drugs like doxorubicin (B1662922) have been successfully demonstrated.[9]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for comparing material performance. Below are representative protocols for polymer synthesis, device fabrication, and characterization.

Protocol 1: Synthesis of Poly(2,5-dialkoxy-p-phenylenevinylene) via Gilch Polymerization

This protocol describes a common method for synthesizing PPV derivatives from a dibromo-monomer.

  • Monomer Preparation : Start with this compound. For derivatives like MEH-PPV, the corresponding monomer 1,4-bis(chloromethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene is used.

  • Reaction Setup : In a nitrogen-purged flask, dissolve the monomer in a dry, deoxygenated solvent such as anhydrous tetrahydrofuran (B95107) (THF).

  • Polymerization : Cool the solution in an ice bath. Add a strong base, such as potassium tert-butoxide (t-BuOK), portion-wise to the stirred solution. The molar ratio of base to monomer is typically 2:1.

  • Reaction Progression : Allow the reaction to stir at room temperature for several hours (e.g., 12-24 hours). The polymer will precipitate from the solution as the reaction proceeds.

  • Purification : Quench the reaction by pouring the mixture into a non-solvent like methanol. Filter the precipitated polymer.

  • Soxhlet Extraction : Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and impurities. The final polymer is then extracted with a good solvent like toluene (B28343) or chloroform.

  • Final Product : Precipitate the purified polymer from the concentrated toluene/chloroform solution into methanol, filter, and dry under vacuum.

Protocol 2: Fabrication of a Bulk Heterojunction OPV Device

This protocol outlines the steps for creating a standard polymer solar cell.

  • Substrate Cleaning : Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Hole Transport Layer (HTL) Deposition : Treat the ITO surface with UV-ozone for 15 minutes. Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) at 4000 rpm for 40 seconds.[11] Anneal the substrate at 140°C for 10 minutes in air.[11]

  • Active Layer Deposition : Prepare a blend solution of the polymer donor (e.g., P3HT or MEH-PPV) and a fullerene acceptor (e.g., PCBM) in a 1:1 weight ratio in a solvent like chlorobenzene (B131634) or 1,2-dichlorobenzene. Transfer the device into a nitrogen-filled glovebox. Spin-coat the active layer solution onto the HTL at a speed of 800-1500 rpm to achieve a thickness of 100-200 nm.[11] Anneal the device as required for the specific blend (e.g., 130-150°C for P3HT:PCBM).[11]

  • Cathode Deposition : Deposit the top electrode, typically Lithium Fluoride (LiF) (0.5-1 nm) followed by Aluminum (Al) (100 nm), by thermal evaporation through a shadow mask under high vacuum (<10⁻⁶ Torr).

  • Encapsulation : Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

Protocol 3: Characterization of OPV Performance
  • Current Density-Voltage (J-V) Measurement : Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) to illuminate the device. Measure the J-V characteristics using a source measure unit.

  • Parameter Extraction : From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Power Conversion Efficiency (PCE) Calculation : Calculate the PCE using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident light power density (100 mW/cm²).

  • External Quantum Efficiency (EQE) : Measure the EQE spectrum to determine the device's spectral response to different wavelengths of light. This is used to confirm the measured Jsc value.

Visualizations: Workflows and Mechanisms

Diagrams created using DOT language to illustrate key processes.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis Workflow cluster_purification Purification Process Monomer 1,4-Dibromo-2,5- dimethoxybenzene Polymerization Gilch Polymerization (e.g., with t-BuOK in THF) Monomer->Polymerization Reactant Crude_Polymer Crude Precipitated Polymer Polymerization->Crude_Polymer Yields Purification Soxhlet Extraction (Methanol, Acetone, Toluene) Crude_Polymer->Purification Input Final_Polymer Purified DMeO-PPV Purification->Final_Polymer Output

Caption: Workflow for the synthesis of DMeO-PPV.

OPV_Fabrication_Workflow cluster_prep Device Preparation cluster_char Performance Characterization A 1. ITO Substrate Cleaning B 2. Spin Coat HTL (PEDOT:PSS) A->B C 3. Spin Coat Active Layer (Polymer:PCBM Blend) B->C D 4. Thermal Evaporation of Cathode (LiF/Al) C->D E 5. J-V Testing (AM 1.5G Illumination) D->E F 6. Data Analysis (PCE, Voc, Jsc, FF) E->F

Caption: Experimental workflow for OPV fabrication and testing.

Drug_Delivery_Mechanism cluster_system Conjugated Polymer Nanoparticle System NP Polymer Nanoparticle Target Cancer Cell NP->Target Uptake Drug Drug (e.g., Dox) Drug->NP Encapsulation Target->Drug Stimuli-triggered Release (e.g., pH)

Caption: Mechanism of a polymer-based drug delivery system.

References

Comparative Electrochemical Analysis: Unveiling the Potential of Materials Derived from 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the electrochemical characteristics of poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMxPV) synthesized from 1,4-Dibromo-2,5-dimethoxybenzene, in comparison to the widely studied alternative, poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV).

This guide provides a comprehensive comparison of the electrochemical properties of materials synthesized from this compound, with a primary focus on poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMxPV). As an alternative, the well-established poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) is used for a head-to-head comparison of their performance metrics. This objective analysis is supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting appropriate materials for their specific applications in fields such as organic electronics, sensors, and bioelectronics.

Performance Comparison: PDMxPV vs. MEH-PPV

The electrochemical behavior of conjugated polymers is paramount to their function in electronic devices. Key parameters such as redox potentials, conductivity, and stability dictate their suitability for various applications. Below is a summary of the key electrochemical data for PDMxPV and MEH-PPV.

PropertyPoly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMxPV)Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV)
Oxidation Onset Potential (Eonset, ox) ~0.4 V vs. Ag/AgCl~0.62 V vs. Ag/AgCl[1]
Reduction Onset Potential (Eonset, red) Not readily available~-1.73 V vs. Ag/AgCl
Electrochemical Band Gap (Eg) Not readily available~2.35 eV[1]
Conductivity (doped) 10-100 S/cm (Iodine doped)[2]Varies with dopant, typically 10⁻³ to 100 S/cm[3]
Capacitance Data not readily availableData not readily available
Cycling Stability Data not readily availableGenerally considered to have moderate stability[4]

Note: The direct comparison of electrochemical data can be influenced by variations in experimental conditions such as the electrolyte, solvent, and reference electrode used. The data presented here is compiled from various sources and should be considered as indicative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the synthesis and electrochemical characterization protocols for PDMxPV and MEH-PPV.

Synthesis Protocols

1. Synthesis of Poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMxPV) via Horner-Wadsworth-Emmons Polycondensation

The Horner-Wadsworth-Emmons reaction is a versatile method for the synthesis of poly(p-phenylene vinylene) derivatives with good control over the stereochemistry of the vinyl linkages.

  • Monomer Synthesis: The synthesis of the necessary bisphosphonate monomer from this compound is a prerequisite. This typically involves the conversion of the dibromide to a bis(chloromethyl) or bis(bromomethyl) derivative, followed by reaction with a phosphite (B83602) ester (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction. The dialdehyde (B1249045) comonomer, 2,5-dimethoxyterephthaldehyde, can also be synthesized from this compound.

  • Polymerization:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), equimolar amounts of the bis(diethylphosphonatomethyl)-2,5-dimethoxybenzene and 2,5-dimethoxyterephthaldehyde are dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[5]

    • The solution is cooled in an ice bath, and a strong base, such as potassium tert-butoxide or sodium hydride, is added portion-wise with vigorous stirring.[5]

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The polymerization is indicated by a color change and an increase in viscosity.

    • The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol (B129727).

    • The precipitated polymer is collected by filtration, washed extensively with methanol and other solvents to remove oligomers and residual reactants, and dried under vacuum.

2. Synthesis of Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) via Gilch Polymerization

The Gilch polymerization is a widely used method for the synthesis of soluble PPV derivatives.[6][7]

  • Monomer Synthesis: The monomer, 1,4-bis(chloromethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene, is synthesized from 2-methoxy-5-(2'-ethylhexyloxy)phenol.

  • Polymerization:

    • The monomer is dissolved in an anhydrous solvent, typically tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere.[6]

    • The solution is cooled to a low temperature (e.g., 0°C or below).

    • A solution of a strong base, such as potassium tert-butoxide in THF, is added dropwise to the monomer solution with vigorous stirring.[6]

    • The reaction is allowed to proceed for several hours, during which the polymer precipitates from the solution.

    • The reaction is quenched by the addition of a proton source, such as methanol or acidic water.

    • The polymer is isolated by filtration, washed repeatedly with methanol to remove impurities, and dried under vacuum.

Electrochemical Characterization Protocols

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potentials and electrochemical band gap of the polymers.[8]

  • Working Electrode Preparation: A thin film of the polymer is deposited onto a conducting substrate, such as an indium tin oxide (ITO) coated glass slide or a platinum button electrode, by spin-coating, drop-casting, or electropolymerization.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the polymer-coated working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[9]

  • Measurement: The cell is filled with an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). The potential of the working electrode is swept linearly between two set potentials, and the resulting current is measured. The scan rate is typically in the range of 20-100 mV/s.[10]

  • Data Analysis: The oxidation and reduction onset potentials are determined from the voltammogram, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the electrochemical band gap can be estimated.[7]

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the charge transfer and transport properties of the polymer films.[11][12][13]

  • Experimental Setup: The same three-electrode cell setup as for CV is used.

  • Measurement: A small amplitude AC voltage is applied to the working electrode over a wide range of frequencies (typically from MHz to mHz) at a specific DC bias potential. The resulting AC current and phase shift are measured.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance). The data can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance, double-layer capacitance, and bulk resistance of the polymer film.[14][15]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the synthesis and characterization workflows.

Synthesis_Workflow cluster_PDMxPV PDMxPV Synthesis (Horner-Wadsworth-Emmons) cluster_MEHPPV MEH-PPV Synthesis (Gilch) PDMxPV_Monomer Monomer Synthesis from This compound PDMxPV_Polymerization Polymerization PDMxPV_Monomer->PDMxPV_Polymerization PDMxPV_Precipitation Precipitation in Methanol PDMxPV_Polymerization->PDMxPV_Precipitation PDMxPV_Purification Purification & Drying PDMxPV_Precipitation->PDMxPV_Purification MEHPPV_Monomer Monomer Synthesis MEHPPV_Polymerization Polymerization MEHPPV_Monomer->MEHPPV_Polymerization MEHPPV_Quenching Quenching MEHPPV_Polymerization->MEHPPV_Quenching MEHPPV_Purification Purification & Drying MEHPPV_Quenching->MEHPPV_Purification

Caption: Synthesis workflows for PDMxPV and MEH-PPV.

Characterization_Workflow Start Synthesized Polymer Film_Deposition Thin Film Deposition (Spin-coating/Drop-casting) Start->Film_Deposition Electrochemical_Cell Three-Electrode Cell Assembly Film_Deposition->Electrochemical_Cell CV_Measurement Cyclic Voltammetry (CV) Electrochemical_Cell->CV_Measurement EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Cell->EIS_Measurement Data_Analysis Data Analysis CV_Measurement->Data_Analysis EIS_Measurement->Data_Analysis

Caption: Electrochemical characterization workflow.

Conclusion

This guide provides a comparative overview of the electrochemical properties of PDMxPV, synthesized from this compound, and the widely used MEH-PPV. While PDMxPV shows promise with potentially lower oxidation potentials and good conductivity, further research is needed to fully elucidate its electrochemical performance, particularly concerning its capacitance and long-term stability. The provided experimental protocols and workflows offer a solid foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on these promising materials. The choice between PDMxPV and MEH-PPV will ultimately depend on the specific requirements of the intended application, balancing factors such as ease of synthesis, processability, and desired electrochemical characteristics.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Dibromo-2,5-dimethoxybenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dibromo-2,5-dimethoxybenzene, ensuring that operational procedures are clear, concise, and adhere to safety standards.

This compound is a compound that requires careful management due to its potential health hazards. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Therefore, adherence to established disposal protocols is not just a matter of regulatory compliance, but a critical component of a safe laboratory environment.

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol [3][4]
Appearance White to pale pink crystalline powder or crystals[1][2]
Melting Point 141.0-149.0 °C[2][5]
Purity ≥97% to >98.0%[3][5]

Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram outlines the logical workflow for this procedure.

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Collect waste in a designated, properly labeled, and sealed container B->C D Store container in a cool, dry, well-ventilated area C->D E Consult local, state, and federal waste disposal regulations D->E F Contact licensed hazardous waste disposal service E->F G Arrange for pickup and disposal F->G H Decontaminate empty containers before their disposal G->H

Disposal workflow for this compound.

Detailed Disposal Protocols

The following step-by-step procedures provide a direct and actionable guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, thoroughly review the Safety Data Sheet (SDS).

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] If there is a risk of generating dust, a dust respirator is also necessary.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1]

  • Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[1] Open cuts or abraded skin should not be exposed.[4]

2. Waste Collection and Storage:

  • Collect all waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

  • Store the sealed waste container in a designated, secure, cool, and dry area away from incompatible materials.[1] The storage area should be well-ventilated.[1]

3. Regulatory Compliance and Disposal:

  • All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4] These regulations can vary significantly, so it is crucial to be familiar with the specific requirements in your jurisdiction.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • The recommended disposal methods for this chemical are typically through a licensed hazardous waste management company.[4] Options may include:

    • Incineration: In a licensed facility, often after being mixed with a suitable combustible material.[4]

    • Landfill: In a specifically licensed landfill that is permitted to accept chemical and pharmaceutical waste.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for the proper disposal of the waste container.

4. Decontamination of Empty Containers:

  • Once the container is empty, it must be decontaminated before it can be disposed of or reused.

  • Observe all label safeguards until the container is thoroughly cleaned and destroyed.[4]

  • Consult with your EHS department for the appropriate decontamination procedure, which may involve rinsing with a suitable solvent. The rinseate must also be collected and disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,4-Dibromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Dibromo-2,5-dimethoxybenzene

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Summary: this compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[1] There is limited evidence that cumulative effects may result from exposure and that it may be harmful to the fetus/embryo.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant, impervious gloves (e.g., Polyvinyl chloride - P.V.C.).Wear fire/flame resistant and impervious clothing, including an apron and overalls.[1][2] Barrier cream and skin cleansing cream are also recommended.[1]
Respiratory Protection A full-face respirator or a dust respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when dust generation is unavoidable.Respirators must be NIOSH-approved.[1] Use in a well-ventilated area is required; use only outdoors or in a well-ventilated area.[1][2][3]
Foot Protection Safety footwear.Refer to ANSI Z41 standards.[1]
Operational and Handling Plan

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1][3]

  • Well-designed engineering controls, such as fume hoods, are highly effective in protecting workers.[1]

  • Ensure that eyewash stations and safety showers are close to the workstation.[4]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke when handling the substance.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Avoid dust formation.[1][2] Use dry clean-up procedures and avoid generating dust.[1][3]

  • Keep containers securely sealed when not in use and store in a cool, dry area away from incompatible materials and foodstuff containers.[1][3]

  • Open cuts, abraded, or irritated skin should not be exposed to this material.[1]

First Aid Measures:

  • If inhaled: Remove the victim to fresh air and keep at rest. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • In case of skin contact: Immediately remove all contaminated clothing and flush skin with running water and soap. Seek medical attention if irritation occurs.[1][3]

  • In case of eye contact: Immediately wash out with plenty of water for at least 15 minutes, including under the eyelids. Removal of contact lenses should only be done by skilled personnel. Seek medical attention.[1][3][4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]

Disposal Plan

Waste Disposal:

  • Disposal must be in accordance with local, state, and federal regulations.

  • Recycle wherever possible.[1] Consult the manufacturer for recycling options or a local waste management authority for disposal if no suitable treatment facility is available.[1]

  • Dispose of contents/container to an authorized hazardous or special waste collection point.[3] This may involve burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[1]

  • Do not allow wash water from cleaning or process equipment to enter drains.[1]

Container Disposal:

  • Decontaminate empty containers.[1]

  • Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Workflow for PPE Selection and Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_ppe Personal Protective Equipment (PPE) Selection cluster_handling Handling & Post-Handling A Assess Risks: - Review SDS - Understand Hazards (Irritant, Potential Teratogen) B Verify Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? A->B C Mandatory Base PPE: - Safety Goggles (EN 166/NIOSH) - Chemical-Resistant Gloves - Lab Coat/Overalls B->C D Task-Specific PPE: - Potential for Dust/Aerosol? C->D E YES: Add Respiratory Protection (NIOSH-approved Dust Respirator) D->E Yes F NO: Base PPE Sufficient D->F No G Execute Experiment: - Avoid dust generation - Keep containers closed E->G F->G H Decontamination & Disposal: - Clean work area - Dispose of waste per protocol - Decontaminate/remove PPE G->H I Personal Hygiene: - Wash hands thoroughly H->I

Caption: Logical workflow for risk assessment and PPE selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.